2-(4-Methoxyphenoxy)ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCDWIZAGWUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50800-92-5 | |
| Record name | 1-(2-aminoethoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)ethylamine
This guide provides a comprehensive technical overview of 2-(4-methoxyphenoxy)ethylamine, a chemical compound with potential applications in research and development, particularly within the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and potential areas of application.
Introduction
This compound, and its isomeric counterpart 2-(2-methoxyphenoxy)ethylamine, belong to a class of phenoxyethylamine compounds. While the 2-methoxy isomer is a well-documented intermediate in the synthesis of cardiovascular drugs such as Carvedilol and Tamsulosin, the 4-methoxy isomer is a less-explored molecule with potential for novel applications.[1][2][3] This guide focuses on the known properties and potential synthesis of this compound, providing a foundational resource for its scientific exploration.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₉H₁₃NO₂.[4] Its fundamental properties are summarized in the table below. It is important to note that this compound is primarily intended for research use only and not for diagnostic or therapeutic applications.[4]
| Property | Value | Source(s) |
| CAS Number | 50800-92-5 | [4] |
| Molecular Formula | C₉H₁₃NO₂ | [4] |
| Molecular Weight | 167.21 g/mol | [4] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 38-40 °C | |
| Boiling Point | 127 °C or 136 °C (discrepancy in reported values) | |
| Solubility | Data not available |
The hydrochloride salt of this amine, this compound hydrochloride, is also commercially available and possesses a distinct CAS number (98959-77-4) and molecular weight (203.67 g/mol ).[5][][7][8]
Synthesis of this compound
Proposed Synthetic Pathway
A two-step synthetic pathway is proposed, starting with the alkylation of 4-methoxyphenol followed by a Gabriel synthesis or a related amine synthesis.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene
-
To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (2-3 equivalents) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(2-bromoethoxy)-4-methoxybenzene.
Step 2: Synthesis of this compound (Gabriel Synthesis)
-
Dissolve 1-(2-bromoethoxy)-4-methoxybenzene (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and add hydrazine hydrate (1.5-2 equivalents).
-
Heat the mixture to reflux for 2-4 hours to cleave the phthalimide group.
-
After cooling, acidify the reaction mixture with hydrochloric acid and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with a strong base, such as sodium hydroxide, to a pH of >12.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Analytical Characterization
Comprehensive analytical data for this compound is not widely published. However, standard analytical techniques can be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.8-7.5 ppm), the two methylene groups of the ethyl chain (likely between 3.0 and 4.5 ppm), the methoxy group protons (around 3.8 ppm), and the amine protons (a broad singlet which can appear over a wide range and is D₂O exchangeable).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the two carbons of the ethylamine side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups:
-
N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.
-
C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ range for the ether linkages.
Mass Spectrometry (MS)
Mass spectrometric analysis, typically using electrospray ionization (ESI), would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 168.2. Fragmentation patterns would likely involve cleavage of the C-O and C-C bonds of the ethylamine side chain.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the safety data for the isomeric 2-(2-methoxyphenoxy)ethylamine, it should be handled with care in a well-ventilated laboratory fume hood.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The hydrochloride salt is a solid and should be handled in a manner that avoids dust generation.
Potential Applications in Research and Drug Discovery
While the primary documented application of phenoxyethylamines is as intermediates in pharmaceutical synthesis, the structural motif of this compound suggests several avenues for research.[1][3]
Caption: Potential research applications of this compound.
-
Scaffold for Combinatorial Chemistry: The primary amine functionality provides a reactive handle for the synthesis of a diverse library of compounds through reactions such as amidation, sulfonylation, and reductive amination.
-
Structure-Activity Relationship (SAR) Studies: As an analog of the pharmaceutically relevant 2-methoxy isomer, this compound can be used in SAR studies to understand the influence of the methoxy group's position on biological activity.
-
Development of Novel Bioactive Molecules: The phenoxyethylamine core is present in various biologically active molecules. This compound serves as a valuable starting material for the synthesis of novel candidates for drug discovery programs targeting a range of biological targets. One report suggests a potential application of this compound as an electrolyte for batteries.[10]
Conclusion
This compound is a chemical compound with established physical and chemical properties. While its biological activities and applications are not as extensively studied as its 2-methoxy isomer, its chemical structure presents it as a valuable building block for synthetic chemistry and drug discovery. The synthesis protocols adapted from related compounds provide a clear path for its preparation in a laboratory setting. Further research into the biological profile of this molecule and its derivatives could unveil novel therapeutic agents or research tools.
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2-(4-Methoxyphenoxy)ethylamine molecular structure and weight
An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)ethylamine
Executive Summary: This document provides a comprehensive technical overview of this compound, a distinct chemical entity with specific molecular and physicochemical properties. While its direct applications are not as extensively documented as its structural isomers, its architecture is representative of a class of compounds that are pivotal as intermediates in the synthesis of pharmacologically active molecules. This guide will detail its molecular structure, physicochemical characteristics, a representative synthetic pathway based on analogous compounds, and its potential utility in research and development, particularly when viewed in the context of its more widely applied isomers. The information is curated for researchers, chemists, and professionals in drug development who require a foundational understanding of this compound's properties and potential.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is the cornerstone of its application in any scientific endeavor. These properties dictate its behavior in chemical reactions, its solubility in various media, and its overall suitability as a synthetic building block.
Nomenclature and Chemical Identifiers
The compound is identified by several names and registry numbers across various chemical databases.[1][2] The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.
| Identifier | Value |
| IUPAC Name | 2-(4-methoxyphenoxy)ethan-1-amine |
| Synonyms | 1-(2-Aminoethoxy)-4-methoxybenzene, 2-(p-Methoxyphenoxy)ethylamine[2][3] |
| CAS Number | 50800-92-5[1][3][4] |
| Molecular Formula | C9H13NO2[1][3][4] |
| Canonical SMILES | COC1=CC=C(OCCN)C=C1[1][2] |
| InChIKey | YXRCDWIZAGWUBL-UHFFFAOYSA-N[2][3] |
Molecular Structure
This compound is comprised of three key functional groups:
-
A phenyl ring substituted at positions 1 and 4 (para).
-
A methoxy group (-OCH3) attached to the phenyl ring, forming an anisole derivative.
-
An aminoethyl ether side chain (-O-CH2-CH2-NH2) . The ether linkage provides chemical stability, while the terminal primary amine group is a key site of reactivity, acting as a nucleophile and a base.
Caption: 2D structure of this compound.
Physicochemical Data
The compound's physical properties are summarized below. Its low melting point indicates it exists as a solid at standard room temperature but will readily melt upon gentle heating.[1] The predicted pKa suggests it is a moderately strong base, typical for a primary aliphatic amine.[2]
| Property | Value | Source |
| Molecular Weight | 167.21 g/mol | [1][3][4] |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 127 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| pKa (Predicted) | 8.24 ± 0.10 | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Synthesis and Chemical Reactivity
While specific synthetic protocols for this compound are not widely published, a reliable pathway can be extrapolated from established methods for its structural isomers, particularly the 2-methoxy analogue, which is a key industrial intermediate.[5][6][7]
Representative Synthetic Pathway
A common and industrially relevant approach for synthesizing aryloxy ethylamines is a multi-step process that begins with the corresponding phenol. The choice of this pathway is dictated by the commercial availability of starting materials and the efficiency of the transformations.
-
Williamson Ether Synthesis: The process commences by reacting 4-methoxyphenol with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1-bromo-2-chloroethane. This reaction, typically performed in the presence of a base like sodium hydroxide, forms the ether linkage and yields an intermediate, 1-halo-2-(4-methoxyphenoxy)ethane. The base is crucial for deprotonating the phenolic hydroxyl group, generating a phenoxide anion that acts as the nucleophile.
-
Gabriel Synthesis: The resulting halo-alkane is then treated with potassium phthalimide. This is the first step of the Gabriel synthesis, a robust method for preparing primary amines that avoids the over-alkylation often seen when using ammonia. The phthalimide anion displaces the halide to form an N-alkylated phthalimide derivative.
-
Amine Deprotection: In the final step, the phthalimide protecting group is removed to liberate the desired primary amine. This is typically achieved by hydrazinolysis (using hydrazine hydrate) or by alkaline hydrolysis, which cleaves the imide bonds.
This sequence is a self-validating system; the purity of the intermediate at each stage can be confirmed by standard analytical techniques (TLC, GC-MS), ensuring the final product's quality.
Caption: Representative workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound is best understood by examining the well-established applications of its isomers and the broader phenethylamine scaffold.[8]
Role as a Chemical Intermediate
The primary value of this molecule lies in its bifunctional nature. The terminal amine serves as a potent nucleophile, ideal for forming bonds with electrophilic centers in more complex molecules. This makes it a valuable building block in multi-step organic synthesis. One niche application cited in the literature is its potential use as an electrolyte for batteries.[3]
Case Study: Pharmaceutical Synthesis with Isomeric Analogues
While applications for the 4-methoxy isomer are emerging, the 2-methoxy isomer, 2-(2-methoxyphenoxy)ethylamine , is a critical intermediate in the pharmaceutical industry.[9] It is indispensable for the synthesis of Carvedilol, a widely prescribed medication for treating hypertension and heart failure.[10]
In the synthesis of Carvedilol, 2-(2-methoxyphenoxy)ethylamine is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole.[7][11] The primary amine of the ethylamine derivative performs a nucleophilic attack on the epoxide ring of the carbazole derivative, opening the ring and forming the final drug molecule. This specific reaction highlights the crucial role of the amine group and underscores why this class of compounds is so valuable in drug development. The reliability and purity of this intermediate are paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
The broader 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of many neurotransmitters and drugs targeting adrenergic, dopamine, and serotonin (5-HT) receptors.[8]
Safety and Handling
Based on data for analogous compounds, this compound should be handled with care. GHS hazard classifications for similar molecules include:
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.
-
Storage: Keep the container tightly sealed and store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C) to prevent degradation.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.
References
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PubChem. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. Available from: [Link]
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precisionFDA. 2-(2-METHOXYPHENOXY)ETHYL AMINE. Available from: [Link]
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Unipharma. 2-(2-Methoxyphenoxy)ethylamine: A Crucial Intermediate for Cardiovascular Therapies. Available from: [Link]
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SpectraBase. 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]
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Justia Patents. Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol. Available from: [Link]
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MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]
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Navigating the Solubility Maze: A Technical Guide to the Solubility Profile of 2-(4-Methoxyphenoxy)ethylamine
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of 2-(4-Methoxyphenoxy)ethylamine. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document equips researchers with the theoretical knowledge and practical methodologies to establish a robust solubility profile tailored to their specific applications.
Executive Summary
This compound is a chemical compound with potential applications in various research and development sectors, including as an electrolyte for batteries.[1] Its solubility is a critical parameter influencing its behavior in different systems. This guide outlines the structural features of the molecule that govern its solubility, provides qualitative solubility information, and presents detailed experimental protocols for quantitative solubility determination. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, a cornerstone for any successful research or development endeavor.
Theoretical Framework for Solubility
The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties. The methoxy (-OCH₃) and ethylamine (-CH₂CH₂NH₂) groups introduce polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the phenyl ring constitutes a significant non-polar region, indicating a likelihood of solubility in organic solvents.
A related compound, 2-(4-Methoxyphenyl)ethylamine, is described as being slightly soluble in water and soluble in many organic solvents such as ethanol and diethyl ether.[2] Similarly, the isomer 2-(2-Methoxyphenoxy)ethylamine is reported to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and acetone.[3][4] This information provides a valuable qualitative starting point for assessing the solubility of this compound.
Key Structural Considerations:
-
Amine Group: The primary amine group is basic and can be protonated in acidic solutions, which would significantly increase aqueous solubility. Therefore, the pH of the aqueous medium is a critical factor to consider.[5]
-
Ether Linkage: The ether group can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.
-
Phenyl Ring: The aromatic ring is hydrophobic and will favor interactions with non-polar solvents.
Based on these features, a general solubility trend can be predicted, which can then be confirmed and quantified using the experimental methods detailed below.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, standardized experimental protocols are essential. The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7]
The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely used and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[6][8][9] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.[6][8]
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the test solvent.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.[8][10]
-
Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.
-
Phase Separation: To ensure that no undissolved solid is included in the analysis, filter the collected supernatant through a suitable filter (e.g., a 0.45 µm syringe filter).
-
Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
It is crucial to verify the pH of the solution after the experiment, especially for aqueous solvents, as the dissolution of an amine can alter the final pH.[6]
Predicted and Known Solubility Profile
Table 1: Predicted and Known Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted/Known Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble[2][3] | The polar amine and ether groups are countered by the non-polar phenyl ring. |
| Ethanol | Soluble[2][3] | The ethanol molecule has both polar and non-polar characteristics, making it a good solvent. | |
| Methanol | Soluble[3] | Similar to ethanol, methanol can interact with both polar and non-polar parts of the molecule. | |
| Polar Aprotic | Acetone | Soluble[3] | The polarity of acetone can solvate the polar groups of the molecule. |
| Acetonitrile | Likely Soluble | A common polar aprotic solvent in which many organic compounds are soluble. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Non-Polar | Diethyl Ether | Soluble[2] | The non-polar nature of diethyl ether will readily solvate the phenyl ring. |
| Toluene | Likely Soluble | The aromatic nature of toluene will have favorable interactions with the phenyl ring. | |
| Hexane | Likely Sparingly Soluble | The highly non-polar nature of hexane may not be sufficient to overcome the polarity of the amine and ether groups. |
Data Interpretation and Application
The determined solubility data is fundamental for a variety of applications in research and development. In drug discovery, for instance, solubility is a key determinant of a compound's bioavailability.[10][11] For applications in materials science, such as electrolytes, solubility in different organic solvents will dictate the formulation possibilities.
Logical Flow for Solubility Assessment:
Caption: Logical workflow for assessing the solubility of this compound.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility profile of this compound. While a comprehensive set of quantitative data is not yet publicly available, the theoretical background and detailed experimental protocols presented herein empower researchers to generate the high-quality, reliable data necessary for their specific needs. Adherence to the outlined methodologies will ensure the generation of a validated and comprehensive solubility profile, facilitating the effective application of this compound in various scientific and industrial endeavors.
References
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BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]
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Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]
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Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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ADMET & DMPK. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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International Journal of Pharmaceutical and Research Science. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-(4-Methoxyphenoxy)ethylamine
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive safety and handling guide for 2-(4-Methoxyphenoxy)ethylamine (CAS No. 50800-92-5). As a crucial intermediate in various research and development applications, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide context, causality, and practical, field-tested protocols for its safe use.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound whose utility in synthesis is predicated on its bifunctional nature, containing both a primary amine and a methoxy-substituted phenoxy group.[1][2][3] These functional groups dictate its reactivity, solubility, and, critically, its hazard profile. The primary amine group confers a basic character and is the principal driver of its corrosive nature.
A summary of its key physicochemical properties is presented below. This data is essential for designing appropriate experimental and storage conditions.
| Property | Value | Source |
| CAS Number | 50800-92-5 | [1][2][3][4] |
| Molecular Formula | C9H13NO2 | [1][2][3] |
| Molecular Weight | 167.21 g/mol | [1][2] |
| Melting Point | 38-40°C | [1] |
| Boiling Point | 127°C | [1] |
| Density | 1.06 g/cm³ | [1] |
Hazard Identification and Risk Assessment
The primary operational hazard associated with this compound is its corrosivity.[4] The amine functionality makes the compound alkaline, capable of causing severe chemical burns upon contact with skin, eyes, and mucous membranes. Ingestion can lead to severe damage and potential perforation of the gastrointestinal tract.[4] It is crucial to understand that the full toxicological profile of this compound has not been completely investigated, which necessitates a cautious approach, treating it as potentially harmful via all routes of exposure.[4]
GHS Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5] |
The causality behind these classifications stems from the amine's ability to hydrolyze tissues, leading to cell death and inflammation. The respiratory irritation is a direct consequence of the compound's potential volatility and its caustic nature when in contact with the moist surfaces of the respiratory system.
Proactive Safety: Handling and Engineering Controls
A proactive, rather than reactive, approach to safety is essential. The following protocols are designed as a self-validating system to minimize exposure risk.
Core Handling Protocol:
-
Work Area Designation: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor and dust exposure.[4][5]
-
Ventilation: Ensure adequate ventilation is maintained. The fume hood's airflow should be verified before commencing work. This is the primary engineering control to prevent inhalation exposure.[4][5]
-
Preventing Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4] Use appropriate personal protective equipment (PPE) at all times.
-
Dispensing: When handling the solid, use tools (spatulas, etc.) that will not generate static electricity. For solutions, use a calibrated pipette or a similar device to avoid splashes.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and acid chlorides.[4][6] The storage area should be clearly marked and secured.[4]
Mandatory Engineering Controls:
-
Chemical Fume Hood: Use is mandatory for all operations that could generate dust or vapors.[5]
-
Eyewash Stations and Safety Showers: These must be located in the immediate vicinity of the workstation and be tested regularly.[4][5] Their availability is non-negotiable for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but is dictated by the specifics of the experimental procedure. The following workflow provides a logical system for determining the appropriate level of protection.
Caption: PPE selection workflow based on experimental task.
Detailed PPE Specifications:
-
Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be required for tasks with a high splash potential.
-
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4][7] Ensure gloves are inspected before use and are changed immediately if contaminated.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]
Emergency Response and First-Aid Protocols
Immediate and correct action following an exposure is critical to mitigating harm. All personnel must be trained on these procedures.
Caption: Emergency response workflow for different exposure routes.
Step-by-Step First-Aid Measures:
-
Eye Contact: Immediate and thorough rinsing is critical. Flush eyes continuously with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Immediate medical attention is required.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] Flush the affected area for at least 15 minutes.[8] Immediate medical attention is required.[4]
-
Inhalation: Remove the victim from the exposure to fresh air.[4][9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4][9] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting, as this can cause further damage.[4] Rinse the mouth with water and call a physician or poison control center immediately.[4] Ingestion is a severe medical emergency due to the risk of perforation.[4]
Fire and Explosion Hazard Data
While not highly flammable, this compound will burn. In the event of a fire, the primary concern is the hazardous decomposition products.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4]
Stability and Reactivity Profile
Understanding the chemical's stability is key to preventing hazardous reactions.
-
Stability: The compound is stable under normal storage and handling conditions.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[4][6] The amine group will react exothermically with acids in a neutralization reaction.
-
Conditions to Avoid: Incompatible products.[4] Keep away from heat and sources of ignition.[4]
Toxicological and Ecological Information
The toxicological properties of this compound have not been fully investigated.[4] This data gap is a critical piece of information, as it dictates that the compound must be handled with the assumption that it may have unknown chronic effects. Ecotoxicity data is also limited, and the compound should not be released into the environment.[4] Do not empty into drains.[4]
Disposal Considerations
Waste disposal must be conducted in accordance with all local, regional, and national regulations.
Protocol for Disposal:
-
Classification: This chemical waste must be classified as hazardous.[4]
-
Containment: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not attempt to dispose of it via standard laboratory drains or as regular trash.
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A Comprehensive Technical Guide to the Chemical Stability and Storage of 2-(4-Methoxyphenoxy)ethylamine
This guide provides an in-depth analysis of the chemical stability of 2-(4-Methoxyphenoxy)ethylamine and outlines best practices for its storage and handling. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the long-term integrity of this valuable research compound.
Executive Summary
This compound is a primary amine containing an aryl ether linkage, functional groups that dictate its reactivity and stability profile. While generally stable under recommended storage conditions, its susceptibility to oxidative and acid-catalyzed degradation necessitates careful handling and storage to prevent the formation of impurities that could compromise experimental outcomes. This guide elucidates the primary degradation pathways—oxidation of the ethylamine moiety and, to a lesser extent, cleavage of the aryl ether bond—and provides actionable protocols to mitigate these risks. Adherence to these guidelines will ensure the compound's purity and performance in sensitive research and development applications.
Chemical Identity and Properties
A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-(4-Methoxyphenoxy)ethanamine | [2] |
| CAS Number | 50800-92-5 | [2] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 38-40°C | [4] |
Core Principles of Chemical Stability
The stability of this compound is primarily influenced by its two key functional groups: the primary amine and the aryl ether. While aryl ethers are generally characterized by their low reactivity and stability, the primary amine group is more susceptible to degradation, particularly through oxidation.[5][6]
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is critical for developing effective storage strategies.
Caption: Primary degradation pathways for this compound.
-
Oxidative Degradation: The primary amine functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[5] This can lead to the formation of corresponding imines, aldehydes, or amides.[1][7]
-
Acid-Catalyzed Cleavage: While the aryl ether bond is generally stable, it can be cleaved under strongly acidic conditions, particularly with hydrobromic or hydroiodic acid.[4][8][9][10] This is less of a concern under typical storage conditions but is a critical consideration in experimental design.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can lead to the appearance of impurities over time.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[11] | Low temperatures slow down the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and atmospheric moisture, thereby preventing oxidative degradation and hydrolysis. |
| Light | Protect from light by using amber vials or storing in the dark. | Light can catalyze oxidative degradation pathways. |
| Container | Use tightly sealed containers. | Prevents the ingress of air and moisture. |
Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box, to minimize exposure to air and moisture.
-
Avoid Incompatible Materials: Do not store or handle this compound with strong acids, acid chlorides, or strong oxidizing agents.[3]
-
Use Clean Equipment: Ensure all spatulas, glassware, and other equipment are clean and dry before use to prevent contamination.
Experimental Workflow: Stability Assessment
To empirically validate the stability of this compound under various conditions, a systematic stability study can be performed.
Caption: Workflow for assessing the stability of this compound.
Protocol for Accelerated Stability Study
Objective: To assess the stability of this compound under accelerated degradation conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Amber and clear glass vials with screw caps
-
Calibrated oven and photostability chamber
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of this compound into separate amber and clear glass vials.
-
Stress Conditions:
-
Thermal Stress: Place a set of amber vials in an oven at 40°C.
-
Photostability: Place a set of clear vials in a photostability chamber according to ICH guidelines.
-
Air Exposure: Leave a set of amber vials open to the atmosphere in a desiccator to control for humidity.
-
Control: Store a set of amber vials at the recommended -20°C.
-
-
Time Points: Withdraw samples at t=0, 1, 2, and 4 weeks.
-
Sample Analysis:
-
Dissolve the contents of each vial in a known volume of acetonitrile.
-
Analyze by HPLC with UV detection to determine the purity and identify any degradation products. An LC-MS method can be used for the identification of unknown peaks.
-
-
Data Analysis: Quantify the percentage of this compound remaining at each time point and identify the major degradation products.
Material Compatibility
When storing and handling this compound, it is important to use compatible materials to avoid leaching of contaminants or degradation of the storage container.
| Material | Compatibility |
| Glass (Borosilicate) | Excellent |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polypropylene (PP) | Good |
| Stainless Steel | Good |
It is always recommended to perform a preliminary compatibility test with any new material that will be in prolonged contact with the compound.
Conclusion
The chemical stability of this compound is robust when appropriate storage and handling procedures are followed. The primary risks to its integrity are oxidation of the amine group and, to a much lesser extent, acid-catalyzed cleavage of the ether linkage. By storing the compound at low temperatures, under an inert atmosphere, and protected from light, researchers can ensure its purity and reliability for their scientific endeavors. The protocols and insights provided in this guide serve as a comprehensive resource for maintaining the long-term stability of this important chemical entity.
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A Comprehensive Technical Guide to 2-(Phenoxy)ethylamine Derivatives: Spotlight on 2-(4-Methoxyphenoxy)ethylamine
Abstract
This technical guide provides a detailed examination of 2-(4-Methoxyphenoxy)ethylamine, a specific phenoxyethylamine derivative. Recognizing the significant disparity in publicly available research and commercial application, this document also presents a comparative analysis with its extensively studied isomer, 2-(2-Methoxyphenoxy)ethylamine. The guide is structured to offer researchers, scientists, and drug development professionals a clear understanding of the chemical identity, properties, and potential applications of the target compound, while providing a broader context through the lens of its more prominent counterpart. We will delve into nomenclature, physicochemical properties, and the established role of the 2-methoxy isomer as a critical intermediate in the synthesis of major pharmaceutical agents, thereby offering valuable insights for future research and development.
Part 1: Characterization of this compound
This compound, the para-substituted isomer, is a distinct chemical entity. While less documented in academic and patent literature compared to its ortho isomer, a foundational understanding of its identity and properties is crucial for any research endeavor.
Synonyms and Alternative Names
Correctly identifying a chemical compound is the bedrock of scientific research. This compound is known by several names and identifiers across various chemical databases and suppliers.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 50800-92-5 | [1][2][3] |
| IUPAC Name | 2-(4-methoxyphenoxy)ethan-1-amine | [4] |
| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |
| Synonyms | 2-(4-METHOXYPHENOXY)-1-ETHANAMINE, 2-(4-METHOXYPHENOXY)ETHANAMINE, this compound hydrochloride | [1][4] |
| Canonical SMILES | COC1=CC=C(C=C1)OCCN | [1] |
| InChI Key | YXRCDWIZAGWUBL-UHFFFAOYSA-O |[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in experimental settings, including solubility, stability, and reactivity. The following data has been compiled from chemical supplier technical data sheets.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 167.21 g/mol | [1][2] |
| Melting Point | 38-40ºC | [1] |
| Boiling Point | 127ºC | [1] |
| Flash Point | 136ºC | [1] |
| Density | 1.06 g/cm³ | [1] |
| Purity (Typical) | 96-97%+ |[1][3] |
Part 2: The Isomeric Counterpart: 2-(2-Methoxyphenoxy)ethylamine
A comprehensive discussion of phenoxyethylamine derivatives for a drug development audience would be incomplete without examining 2-(2-Methoxyphenoxy)ethylamine (the ortho isomer). This compound is a well-established and critical building block in the pharmaceutical industry, and its extensive documentation provides a valuable comparative framework.
Synonyms and High-Volume Industrial Relevance
The prevalence of 2-(2-Methoxyphenoxy)ethylamine in industrial synthesis has led to a wide array of synonyms and identifiers. Its primary importance lies in its role as a key intermediate for blockbuster cardiovascular drugs.[5][6]
Table 3: Chemical Identifiers for 2-(2-Methoxyphenoxy)ethylamine
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 1836-62-0 | [7][8][9] |
| IUPAC Name | 2-(2-methoxyphenoxy)ethanamine | [7][9] |
| Molecular Formula | C₉H₁₃NO₂ | [5][7][9] |
| Synonyms | Guaiacoxyethylamine, 1-(2-Aminoethoxy)-2-methoxybenzene, 2-(o-Methoxyphenoxy)ethylamine, Carvedilol Related Compound E | [6][7][9][10] |
| Canonical SMILES | COC1=CC=CC=C1OCCN | [7][9] |
| InChI Key | CKJRKLKVCHMWLV-UHFFFAOYSA-N |[7][10] |
Central Role in Pharmaceutical Synthesis
The primary application driving the large-scale production of 2-(2-Methoxyphenoxy)ethylamine is its function as a key starting material in the synthesis of Carvedilol and Tamsulosin.[5][6][11][12]
-
Carvedilol: A non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[13][14] The synthesis involves reacting 4-(2,3-epoxypropoxy)-carbazole with 2-(2-methoxyphenoxy)ethylamine.[12][14]
-
Tamsulosin: An alpha-1 blocker used to treat benign prostatic hyperplasia. Its synthesis also utilizes a 2-(2-alkoxyphenoxy)ethylamine derivative.[11]
-
Amosulalol: Another adrenoceptor antagonist used for hypertension, which also uses this compound as an intermediate.[6]
The structural specificity of the enzyme targets for these drugs necessitates the use of the ortho isomer, explaining its commercial and scientific prevalence over the para isomer.
Caption: Role of 2-(2-Methoxyphenoxy)ethylamine in API synthesis.
Part 3: Synthesis and Analytical Methodologies
Synthesis Protocols: The One-Pot Method for 2-(2-Methoxyphenoxy)ethylamine
Several synthesis routes for 2-(2-Methoxyphenoxy)ethylamine exist, including those involving hazardous reagents like lithium aluminum hydride (LiAlH₄) or costly ones like potassium phthalimide.[11][15] A more recent, cost-effective, and industrially viable "one-pot" method has been developed.[15]
Objective: To synthesize 2-(2-Methoxyphenoxy)ethylamine from basic raw materials in a single reaction vessel, avoiding the isolation of intermediates.
Reaction Principle: This method first synthesizes 2-oxazolidone from urea and ethanolamine, which then directly reacts with guaiacol (2-methoxyphenol) under alkaline catalysis to yield the final product.[15]
Step-by-Step Protocol:
-
Charging the Reactor: To a suitable reaction vessel, add guaiacol (1.0 mol), urea (1.6 mol), ethanolamine (1.6 mol), potassium hydroxide (0.1 mol), and mesitylene as the solvent.[15]
-
First Heating & Holding: Heat the mixture to 170°C. The heating rate should be controlled. Maintain this temperature for a holding period of 6 to 20 hours.[15]
-
Second Reactant Addition: After the first holding period, add ethylenediamine (0.5 mol).[15]
-
Second Heating & Holding: Maintain the temperature at 170°C for an additional 2 hours.[15]
-
Work-up & Isolation:
-
Cool the reaction mixture and dissolve the product by adding water.
-
Adjust the pH to 2 using concentrated hydrochloric acid.
-
Wash the aqueous layer with chloroform to remove organic impurities.
-
Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.
-
Extract the product into chloroform.
-
Concentrate the chloroform extract under reduced pressure to obtain the final product as a brownish-black liquid.[15]
-
Caption: Generalized workflow from synthesis to quality control.
Analytical Characterization
Ensuring the identity, purity, and quality of a synthesized compound is paramount. A multi-technique approach is standard practice for the characterization of phenoxyethylamine derivatives and related compounds.[16]
Protocol: General Quality Control Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine purity and quantify the main component.
-
Typical Setup: A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acid additive like TFA to improve peak shape. Detection is commonly performed using a UV detector.[16]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: An alternative or complementary technique for purity assessment and identification of volatile impurities.[16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide definitive structural elucidation. ¹H and ¹³C NMR spectra confirm the chemical structure, including the specific isomeric arrangement (ortho vs. para substitution) by analyzing chemical shifts and coupling patterns.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule (e.g., N-H bends of the amine, C-O-C stretches of the ether, aromatic C-H stretches).[16]
-
Conclusion and Future Outlook
This guide has detailed the known properties of this compound while simultaneously highlighting the extensive body of research and industrial application surrounding its isomer, 2-(2-Methoxyphenoxy)ethylamine. The profound difference in available data is directly linked to the latter's role as a crucial intermediate in the synthesis of high-value pharmaceuticals like Carvedilol.[6][11]
For researchers in drug development, this presents both a challenge and an opportunity. The lack of extensive research on this compound means its pharmacological profile is largely unexplored. It could serve as a novel scaffold or building block in medicinal chemistry programs. Future research should focus on developing efficient synthesis routes for the para isomer and conducting initial pharmacological screenings to determine if it possesses unique biological activities that distinguish it from its well-known counterpart. The established analytical methods for the 2-methoxy isomer provide a robust template for the quality control and characterization of any newly synthesized 4-methoxy derivatives.
References
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PubChem. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. Available from: [Link]
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-
precisionFDA. 2-(2-METHOXYPHENOXY)ETHYL AMINE. Available from: [Link]
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-
Wikipedia. Carvedilol. Available from: [Link]
-
CP Lab Safety. This compound, 97%+ Purity, C9H13NO2, 5 grams. Available from: [Link]
-
PubChem. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199. Available from: [Link]
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Justia Patents. Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol. Available from: [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 2-(4-Methoxyphenoxy)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermochemical properties of 2-(4-Methoxyphenoxy)ethylamine, specifically its melting and boiling points. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, handling, and application. This document outlines the experimentally determined values for these properties and details the standard methodologies for their measurement, providing a framework for reproducible and accurate characterization.
Introduction to this compound
This compound (CAS No. 50800-92-5) is a primary amine containing a methoxy-substituted phenoxy group. Its structural features make it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and potential drug candidates. The thermochemical properties of a compound, such as its melting and boiling points, are fundamental physical constants that provide insights into its purity, intermolecular forces, and thermal stability. Accurate knowledge of these properties is crucial for process development, quality control, and ensuring consistent performance in various applications.
Core Thermochemical Data
The melting and boiling points of this compound are critical parameters for its physical characterization. The following table summarizes the reported values for this compound.
| Property | Value | Source(s) |
| Melting Point | 38-40 °C | [1][2][3] |
| Boiling Point | 127 °C | [1] |
These values indicate that this compound exists as a low-melting solid at standard ambient temperature and pressure. The relatively low boiling point suggests that it can be purified by distillation, although care must be taken to avoid thermal decomposition.
Experimental Determination of Thermochemical Properties
The accurate determination of melting and boiling points relies on standardized and well-controlled experimental procedures. The following sections detail the principles and step-by-step protocols for measuring these properties for a crystalline organic solid like this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a temperature sensor. The apparatus is designed to heat the sample slowly and uniformly.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.
The choice of a slow heating rate is critical for ensuring that the sample and the thermometer are in thermal equilibrium, leading to an accurate measurement. A rapid heating rate can result in a measured melting point that is higher than the true value. The use of a finely powdered sample ensures uniform heat distribution throughout the solid.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Similar to the melting point, the boiling point is a characteristic physical property that can be used to identify a substance and assess its purity.
For a compound available in sufficient quantity, simple distillation provides an accurate determination of the boiling point.
Step-by-Step Methodology:
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Sample and Heating: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. The flask is then heated gently.
-
Distillation: As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.
-
Temperature Reading: The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the substance at the measured atmospheric pressure.
The stability of the temperature reading during distillation serves as an internal validation of the measurement. A constant boiling temperature indicates that a pure substance is being distilled. If the temperature fluctuates significantly, it may suggest the presence of impurities.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of this compound.
Caption: Workflow for determining the melting and boiling points.
Conclusion
The thermochemical properties of this compound, specifically its melting point of 38-40 °C and boiling point of 127 °C, are essential data for its application in research and development. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible determination of these properties. Adherence to these standard methodologies is crucial for ensuring data integrity and facilitating the successful use of this compound in the synthesis of novel chemical entities.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-(4-Methoxyphenoxy)ethylamine in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This comprehensive technical guide provides an in-depth exploration of the synthetic utility of 2-(4-methoxyphenoxy)ethylamine as a critical building block in the preparation of pharmaceutical intermediates. We will delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, process optimization, and impurity control. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols for the synthesis of key intermediates for drugs such as Carvedilol and Tamsulosin but also a robust framework for understanding the underlying chemical principles. All protocols are designed as self-validating systems, with integrated analytical checkpoints and safety procedures.
Introduction: The Versatility of a Key Synthon
This compound is a versatile primary amine that serves as a cornerstone in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a flexible ethylamine chain attached to a methoxy-activated phenyl ring, makes it an ideal nucleophile for a range of synthetic transformations. The methoxy group provides electronic modulation of the aromatic ring, while the primary amine offers a reactive site for the construction of more complex molecular architectures. This guide will focus on its application in the synthesis of cardiovascular drugs, specifically the beta-blocker Carvedilol and the alpha-blocker Tamsulosin, showcasing the strategic importance of this intermediate.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | TCI Chemicals[3] |
| Molecular Weight | 167.21 g/mol | TCI Chemicals[3] |
| Appearance | Colorless to light yellow liquid | Thermo Fisher Scientific[4] |
| Boiling Point | 110-115 °C at 2 Torr | EP1506156A1[5] |
| Solubility | Low water solubility | Thermo Fisher Scientific[4] |
Core Synthetic Applications
The primary utility of this compound in pharmaceutical synthesis is as a nucleophile, where the terminal amine group partakes in reactions to form larger, more complex molecules. The following sections will detail its role in the synthesis of two major APIs.
Synthesis of Carvedilol Intermediate
Carvedilol is a non-selective beta-blocker used in the treatment of heart failure and high blood pressure.[2] The key step in its synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with this compound.[6][7]
The core of this synthesis is a nucleophilic ring-opening of an epoxide. The primary amine of this compound attacks one of the carbon atoms of the oxirane ring in 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction is regioselective, with the amine preferentially attacking the sterically less hindered carbon of the epoxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of a secondary amine and a secondary alcohol.
Caption: A simplified synthetic pathway for Tamsulosin.
This protocol describes the formation of a key sulfonamide intermediate.
Materials:
-
R-(-)-5-(2-aminopropyl)-2-methoxy-benzenesulfonic acid
-
A halogenated 2-(2-ethoxyphenoxy)ethane (e.g., chloro, bromo, or iodo derivative)
-
Suitable organic solvent (e.g., n-butanol) [8]* Base (if necessary)
Equipment:
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Apparatus for solvent removal under vacuum
Procedure:
-
Dissolve R-(-)-5-(2-aminopropyl)-2-methoxy-benzenesulfonic acid in a suitable solvent such as n-butanol. [8]2. Add the halogenated 2-(2-ethoxyphenoxy)ethane to the solution. The reaction involves the nucleophilic substitution of the halogen by the primary amine.
-
Heat the reaction mixture to reflux and maintain for several hours until completion, which can be monitored by HPLC. [8]4. After the reaction is complete, the solvent can be distilled off under reduced pressure. [8]5. The resulting intermediate, 5-{(2R)-2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzenesulfonic acid, can then be carried forward to the next steps of halogenation and ammonolysis to yield Tamsulosin. [9]
Synthesis of this compound
For laboratories that wish to synthesize this key intermediate in-house, several methods have been reported. A common approach starts from guaiacol (2-methoxyphenol). [10]
Synthetic Route from Guaiacol
A multi-step synthesis from guaiacol can be an economical option for large-scale production.
Caption: Synthesis of this compound from guaiacol.
One-Pot Synthesis Method
A more recent, innovative approach involves a one-pot synthesis from guaiacol, urea, and ethanolamine, which avoids the use of expensive reagents like 2-oxazolidone. [10] Key Features of the One-Pot Method:
-
Starting Materials: Guaiacol, urea, ethanolamine, and potassium hydroxide. [10]* Process: The reactants are heated together, and then ethylenediamine is added. The reaction proceeds through the in-situ formation of 2-oxazolidone, which then reacts with guaiacol. [10]* Advantages: This method is cost-effective and has a reduced number of steps compared to traditional routes. [10]
Safety and Handling
2-(2-Methoxyphenoxy)ethylamine and its hydrochloride salt are corrosive and can cause skin and eye burns. [4][11]Proper safety precautions are essential.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be necessary if there is a splash risk. [3]* Hand Protection: Wear appropriate chemical-resistant gloves. [3]* Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Protective boots may be required in a production setting. [3]* Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a respirator may be necessary. [3][4]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. * Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container. Keep away from incompatible materials such as oxidizing agents. [4]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. [4][11]* Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [4][11]* Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [4][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4][11]
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its strategic use in the synthesis of drugs like Carvedilol and Tamsulosin highlights its importance. By understanding the underlying reaction mechanisms, optimizing reaction conditions to minimize impurities, and adhering to strict safety protocols, researchers and drug development professionals can effectively and safely utilize this key building block to advance the development of life-saving medicines. The protocols and insights provided in this guide are intended to serve as a foundation for further innovation and process improvement in the synthesis of pharmaceutical intermediates.
References
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-
BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Available at: [Link]
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Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Available at: [Link]
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A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor - Der Pharma Chemica. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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-
Processes For The Preparation Of Novel Tamsulosin Hydrochloride Intermediates. Available at: [Link]
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New practical synthesis of Tamsulosin. Available at: [Link]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
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-
Improved Process for the Preparation of Tamsulosin Hydrochloride. Available at: [Link]
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Synthesis and pharmacology of potential beta-blockers - PubMed. Available at: [Link]
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Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol - Justia Patents. Available at: [Link]
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Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Available at: [Link]
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A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. Available at: [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]
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Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. Available at: [Link]
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Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC - NIH. Available at: [Link]
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Beta-blocker conformations in the gas phase: 2-phenoxy ethylamine, its hydrated clusters and 3-phenoxy propanolamine - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
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Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI. Available at: [Link]
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Application Notes and Protocols: The Versatility of 2-(4-Methoxyphenoxy)ethylamine as a Synthon in Organic Synthesis
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of 2-(4-methoxyphenoxy)ethylamine and its isomers as versatile building blocks in organic synthesis. This document provides an in-depth exploration of the chemical properties, established synthetic applications, and detailed protocols for related, commercially significant analogues, offering a framework for its application in novel synthetic endeavors.
Introduction: The (Alkoxyphenoxy)ethylamine Scaffold
The (alkoxyphenoxy)ethylamine moiety is a prevalent structural motif in a variety of biologically active molecules. The combination of an aromatic ring, an ether linkage, and a primary amine provides a unique scaffold that can be readily modified to interact with a range of biological targets. The methoxy substituent on the phenyl ring can influence the electronic properties of the molecule and its metabolic stability, making it a key feature in drug design. While 2-(2-methoxyphenoxy)ethylamine and 2-(2-ethoxyphenoxy)ethylamine are well-documented synthons in the preparation of blockbuster drugs, the 4-methoxy isomer, this compound, presents an alternative substitution pattern with potential for novel therapeutic applications.[1][2][3]
This guide will first explore the well-established applications of the 2-alkoxy isomers to provide a foundational understanding of the synthetic utility of this class of compounds, followed by a specific focus on the properties and potential applications of this compound.
Established Applications of Isomeric (Alkoxyphenoxy)ethylamines in Pharmaceutical Synthesis
The strategic importance of (alkoxyphenoxy)ethylamines is best exemplified by their role as key intermediates in the synthesis of major pharmaceuticals. The following sections detail the synthesis of Carvedilol and Tamsulosin, highlighting the pivotal role of 2-(2-methoxyphenoxy)ethylamine and 2-(2-ethoxyphenoxy)ethylamine, respectively.
Synthesis of Carvedilol using 2-(2-Methoxyphenoxy)ethylamine
Carvedilol is a non-selective beta-blocker used to treat heart failure and high blood pressure.[2][4][5] Its synthesis prominently features the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[4][5][6][7]
Reaction Scheme: Synthesis of Carvedilol
Caption: Synthesis of Carvedilol via nucleophilic ring-opening of an epoxide.
Detailed Protocol: Synthesis of Carvedilol
This protocol is adapted from established industrial processes.[7]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-(2-methoxyphenoxy)ethylamine hydrochloride (94.0 g, 0.461 moles) in a mixture of water (400 mL) and isopropyl alcohol (400 mL).
-
Basification: At room temperature, add sodium hydroxide pellets to the solution until the pH reaches 9.0-9.5, ensuring the formation of a clear solution of the free amine.
-
Addition of Epoxide: To the clear amine solution, add 4-(2,3-epoxypropoxy)carbazole (100.0 g, 0.418 moles) in a single portion.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude Carvedilol by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system to yield pure Carvedilol.
Causality of Experimental Choices:
-
Use of Hydrochloride Salt: 2-(2-methoxyphenoxy)ethylamine is often supplied as its hydrochloride salt for improved stability and handling. The in-situ generation of the free base with sodium hydroxide is a common and efficient practice.[7]
-
Solvent System: The mixture of water and isopropyl alcohol provides good solubility for both the reactants and facilitates the reaction.
-
pH Adjustment: Careful control of pH is crucial to ensure the complete liberation of the free amine, which acts as the nucleophile, without promoting side reactions.
-
Reflux Conditions: Heating the reaction mixture accelerates the rate of the nucleophilic ring-opening of the epoxide, leading to a reasonable reaction time for a manufacturing setting.
Synthesis of Tamsulosin using 2-(2-Ethoxyphenoxy)ethylamine
Tamsulosin is an α1a-selective alpha blocker used to treat benign prostatic hyperplasia.[4][5] Its synthesis involves the alkylation of a chiral amine with a derivative of 2-(2-ethoxyphenoxy)ethylamine.[4][5]
Reaction Scheme: Key Step in Tamsulosin Synthesis
Caption: N-Alkylation as the key bond-forming step in Tamsulosin synthesis.
Detailed Protocol: Synthesis of Tamsulosin (Illustrative)
This generalized protocol is based on synthetic routes described in the patent literature.[4][5]
-
Reactant Preparation: In a reaction vessel, dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a suitable organic solvent such as n-butanol.
-
Addition of Alkylating Agent: Add 2-(2-ethoxyphenoxy)ethyl bromide to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC).
-
Work-up: After cooling, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic byproducts.
-
Isolation and Purification: The crude product is isolated by evaporation of the solvent and purified by crystallization or chromatography to yield Tamsulosin.
Trustworthiness of the Protocol: These synthetic routes for Carvedilol and Tamsulosin are well-established in the pharmaceutical industry and have been validated through years of manufacturing. The protocols are designed to be robust and scalable.
Focus on this compound
While less documented in large-scale pharmaceutical manufacturing compared to its 2-alkoxy isomers, this compound is a valuable building block for the synthesis of novel compounds in medicinal chemistry and other fields.[1][8][9]
Physicochemical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 50800-92-5 | [8] |
| Molecular Formula | C₉H₁₃NO₂ | [8][10] |
| Molecular Weight | 167.21 g/mol | [8][10] |
| Boiling Point | 127 °C | [10] |
| Melting Point | 38-40 °C | [10] |
| Appearance | Pale yellow oil or solid | [1] |
Potential Applications and Synthetic Utility
The primary amine functionality of this compound makes it a versatile nucleophile for a variety of synthetic transformations, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Synthesis of Heterocycles: Use as a precursor for the construction of nitrogen-containing heterocyclic rings.
Recent research suggests its utility in the development of:
-
Dual PPARα/γ Agonists: As a building block for propionic acid derivatives with potential applications in the treatment of metabolic disorders.
-
Serotonin 5-HT2 Receptor Agonists: In the synthesis of novel phenethylamines for neurological research.[11]
General Protocol: N-Acylation of this compound
This protocol provides a general procedure for the N-acylation of this compound, a common transformation in the synthesis of bioactive molecules.
Reaction Scheme: General N-Acylation
Caption: General scheme for the N-acylation of this compound.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.1-1.5 eq) to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.
Expertise and Experience: The choice of solvent, base, and reaction temperature can significantly impact the yield and purity of the product. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride. The slow addition of the acylating agent at low temperature helps to control the exothermicity of the reaction.
Conclusion
This compound and its isomers are undeniably valuable building blocks in organic synthesis, particularly in the realm of medicinal chemistry. The well-established industrial syntheses of Carvedilol and Tamsulosin underscore the importance of the (alkoxyphenoxy)ethylamine scaffold. While this compound has yet to be featured in a blockbuster drug, its commercial availability and versatile reactivity position it as a promising synthon for the discovery and development of new chemical entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this and related building blocks in their synthetic campaigns.
References
- Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
- Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
- Google Patents. (2002). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. EP1506156A1.
- Google Patents. (2021). Synthesis method of 2- (2-methoxyphenoxy) ethylamine. CN113861047B.
-
Justia Patents. (2007). Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol. [Link]
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]
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New Drug Approvals. (2021). Naftopidil, KT 611. [Link]
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CP Lab Safety. This compound, 97%+ Purity, C9H13NO2, 5 grams. [Link]
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-
Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
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- 6. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Methoxyphenoxy)ethylamine in Advanced Battery Electrolytes
Abstract
These application notes provide a technical guide for researchers and scientists on the potential use of 2-(4-Methoxyphenoxy)ethylamine as an electrolyte additive in lithium-ion batteries (LIBs). While direct literature on this specific compound's application in battery technology is limited, its molecular structure, featuring a dialkoxybenzene moiety, strongly suggests a primary role as a redox shuttle for overcharge protection. A secondary, less probable role as a film-forming agent on the cathode surface at high voltages is also considered. This document outlines the theoretical mechanisms, provides detailed experimental protocols to validate these proposed functions, and offers guidance on interpreting the resulting data.
Introduction: The Need for Advanced Electrolyte Additives
The performance, safety, and lifespan of lithium-ion batteries are critically dependent on the stability of the electrolyte and the interfaces it forms with the anode and cathode. Standard carbonate-based electrolytes can decompose at high voltages, leading to capacity fade and safety hazards such as thermal runaway.[1] One of the most critical safety issues is overcharging, a condition where a cell is charged beyond its safe voltage limit, which can lead to catastrophic failure.[2][3]
Electrolyte additives are introduced in small quantities (<5% by weight) to enhance specific performance characteristics. They can be broadly categorized as:
-
Film-Forming Additives: These compounds decompose to form a stable Solid Electrolyte Interphase (SEI) on the anode or a Cathode Electrolyte Interphase (CEI) on the cathode, preventing further electrolyte degradation.[4][5]
-
Redox Shuttles: These molecules provide an electrochemical bypass mechanism to prevent overcharging.[6][7]
Hypothesized Application of this compound
Primary Hypothesized Role: Redox Shuttle for Overcharge Protection
The core chemical feature of this compound is its 1,4-disubstituted alkoxybenzene structure. This molecular framework is common in a class of highly effective redox shuttle additives.[6][7][8]
Mechanism of Action: A redox shuttle is an electrochemically active molecule designed to have an oxidation potential slightly above the cathode's normal end-of-charge voltage (e.g., 4.25-4.3 V for a standard LiCoO₂ cathode).[9]
-
Normal Operation: During a normal charge cycle, the shuttle molecule remains inert in the electrolyte.
-
Overcharge Condition: If the cell voltage exceeds the shuttle's oxidation potential, the shuttle molecule (S) oxidizes at the cathode surface, forming a radical cation (S⁺•).
-
Charge Shuttling: This radical cation is soluble and mobile in the electrolyte. It diffuses across the separator to the anode.
-
Reduction at Anode: At the anode surface, the radical cation is reduced back to its neutral state (S).
-
Cycle Continuation: The neutral molecule then diffuses back to the cathode, ready to be oxidized again.
This futile cycle effectively transports electrons internally, converting the excess charging current into heat and clamping the cell voltage at the shuttle's oxidation potential, thus preventing dangerous overcharging.[7]
Secondary Hypothesized Role: Cathode Film-Forming Agent
While less likely than a redox shuttle function, the amine and ether functionalities could potentially participate in electropolymerization or decomposition at very high potentials. This could contribute to the formation of a nitrogen and oxygen-containing CEI film on the cathode surface. An effective CEI film can suppress transition metal dissolution and prevent direct contact between the highly oxidative cathode and the electrolyte, thereby improving long-term cycling stability at high voltages.[10][11]
Experimental Protocols for Validation
To validate the hypothesized functions of this compound, a systematic series of electrochemical tests is required.
Materials and Equipment
| Category | Item | Specification |
| Chemicals | This compound | Purity > 97%[12] |
| Battery-grade solvents | Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) | |
| Lithium Salt | Lithium hexafluorophosphate (LiPF₆) | |
| Electrode Materials | LiCoO₂ (LCO) or LiNiₓMnᵧCo₂O₂ (NMC) cathodes, Graphite anodes | |
| Hardware | Coin cell components | CR2032 cases, spacers, springs |
| Separator | Celgard 2325 or equivalent microporous membrane | |
| Assembly Equipment | Argon-filled glovebox, coin cell crimper | |
| Instrumentation | Electrochemical Test Station | Multi-channel battery cycler (e.g., Arbin, Maccor) |
| Potentiostat/Galvanostat | With cyclic voltammetry (CV) capability |
Protocol 1: Electrolyte Preparation
Objective: To prepare a baseline electrolyte and test electrolytes with varying concentrations of the additive.
-
Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Baseline Electrolyte (BE):
-
Prepare a 1.0 M solution of LiPF₆ in a solvent mixture of EC:EMC (3:7 by weight).
-
Stir the solution overnight on a magnetic stir plate until the LiPF₆ salt is fully dissolved. Let the solution rest for 24 hours before use.
-
-
Test Electrolytes (TE):
-
Dispense the required mass of this compound into separate vials to create concentrations of 0.5%, 1.0%, and 2.0% by weight relative to the total electrolyte weight.
-
Add the baseline electrolyte to each vial.
-
Stir each solution for at least 4 hours to ensure homogeneity. Label clearly.
-
Protocol 2: Determination of Oxidation Potential via Cyclic Voltammetry (CV)
Objective: To determine the onset oxidation potential of the additive, which is critical for its function as a redox shuttle.
-
Cell Assembly:
-
Assemble a three-electrode beaker cell or a CR2032 coin cell inside the glovebox.
-
Use lithium metal as both the counter and reference electrodes.
-
Use a platinum or glassy carbon disk as the working electrode.
-
Use one of the test electrolytes (e.g., 1.0% additive) as the electrolyte.
-
-
CV Measurement:
-
Set the potential window from 3.0 V to 5.0 V vs. Li/Li⁺.
-
Use a scan rate of 1-10 mV/s.
-
Run the scan for 3-5 cycles.
-
-
Data Analysis:
-
Plot the current response versus the applied potential.
-
Identify the potential at which a sharp increase in anodic (oxidation) current occurs. This is the onset oxidation potential. For a viable shuttle for LCO/NMC cathodes, this potential should ideally be between 4.3 V and 4.7 V.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Overcharging Protection in Different Battery Types [eureka.patsnap.com]
- 3. bonnenbatteries.com [bonnenbatteries.com]
- 4. tycorun.com [tycorun.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cost-Efficient Film-Forming Additive for High-Voltage Lithium–Nickel–Manganese Oxide Cathodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. calpaclab.com [calpaclab.com]
Quantitative Analysis of 2-(4-Methoxyphenoxy)ethylamine: A Comprehensive Guide to Analytical Techniques and Protocols
Introduction
2-(4-Methoxyphenoxy)ethylamine is a primary amine of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a methoxyphenoxy group linked to an ethylamine moiety, imparts specific physicochemical properties that necessitate robust and reliable analytical methods for its quantification. Accurate determination of its purity and concentration in various matrices is paramount for ensuring the quality, safety, and efficacy of downstream products.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, self-validating system protocols, and authoritative grounding are central pillars of this document, designed to empower researchers, scientists, and drug development professionals with field-proven insights.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | N/A |
| Molecular Weight | 167.21 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | Approx. 252 - 254 °C | N/A |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and diethyl ether | N/A |
| pKa (amine group) | Estimated around 9-10 | N/A |
The presence of a primary amine group makes the compound basic and prone to peak tailing in gas chromatography without derivatization due to its polarity and potential for interaction with active sites in the GC system.[1] The aromatic ring with the methoxy group provides a chromophore, making UV detection a viable option for HPLC analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly for purity assessment and content uniformity in bulk drug substances and formulated products. The method's reliability hinges on the chromophore present in the molecule, which allows for sensitive UV detection.
Causality of Method Design
The selection of a reversed-phase C18 column is based on the nonpolar nature of the modified silica stationary phase, which is well-suited for retaining and separating the moderately polar this compound from potential impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the elution of the analyte by modulating the polarity. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves a dual purpose: it protonates the primary amine group, reducing peak tailing and improving peak shape, and it enhances the retention of the analyte on the C18 column. UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl group ensures optimal sensitivity.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution may be employed for optimal separation from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm or 275 nm (to be determined by UV scan of a standard solution).
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Diluent: Mobile phase or a mixture of water and acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and System Suitability:
-
System Suitability: Inject a standard solution multiple times (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates for the analyte peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Method Validation Parameters (as per ICH Q2(R1) Guidelines)[2]
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | Insensitive to minor variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For the analysis of this compound in complex matrices or at trace levels, GC-MS offers high sensitivity and selectivity. However, due to the polar nature of the primary amine, derivatization is essential to improve its volatility and chromatographic performance.[1]
The Rationale for Derivatization
Direct injection of this compound onto a GC column often results in poor peak shape, including significant tailing, and potential irreversible adsorption onto the column.[1] Derivatization masks the active hydrogen of the amine group with a nonpolar functional group, leading to:
-
Increased Volatility: Allows for elution at lower temperatures, preventing thermal degradation.[1]
-
Improved Peak Shape: Reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[1]
-
Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance ionization in the mass spectrometer.
A common and effective derivatization strategy for primary amines is acylation, for instance, with trifluoroacetic anhydride (TFAA) to form a stable trifluoroacetamide derivative.[1]
Experimental Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Detailed GC-MS Protocol
1. Derivatization Procedure:
-
Reagents: Trifluoroacetic anhydride (TFAA), anhydrous ethyl acetate.
-
Procedure:
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Scan Range: m/z 50-400 or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
3. Data Analysis:
-
Quantification: A calibration curve is generated by derivatizing and analyzing a series of standards. Quantification is based on the peak area of a characteristic ion of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the quantification of this compound, particularly in complex biological matrices such as plasma or urine.[2] This method combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.
Rationale for LC-MS/MS Method
The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the matrix, leading to very low limits of detection and quantification.[2] Electrospray ionization (ESI) in positive mode is typically used for the analysis of amines.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed LC-MS/MS Protocol
1. Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte). Vortex and centrifuge to pellet the proteins. Transfer the supernatant and evaporate to dryness. Reconstitute in the mobile phase.
-
Solid Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent. Evaporate the eluate and reconstitute.
2. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI positive.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For this compound (M+H)⁺ = 168.2, a potential fragmentation would be monitored.
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
-
3. Method Validation:
-
Validation for bioanalytical methods should follow regulatory guidelines, such as those from the FDA or EMA, and include assessments of selectivity, matrix effect, linearity, accuracy, precision, and stability.[3]
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV provides a robust and reliable method for routine quality control of bulk materials and formulations. For trace analysis and determination in complex matrices, GC-MS with derivatization or, preferably, LC-MS/MS are the methods of choice due to their superior sensitivity and selectivity. The protocols and validation guidance provided in this document offer a solid foundation for developing and implementing accurate and reliable analytical methods for this important pharmaceutical intermediate.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Journal of AOAC INTERNATIONAL. (2020).
- National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
- Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- Books. (2019).
- ResearchGate. (2025). An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application.
- Česká a slovenská farmacie. (2007).
- Phenomenex.
- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- Chiralpedia. (2022).
- Gavin Publishers.
- Semantic Scholar.
- National Institutes of Health (NIH). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH.
- PubMed. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Gavin Publishers.
- SciSpace. Gas Chromatography Mass Spectrometry (GC-MS)
- Sigma-Aldrich. Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial.
- Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Indo American Journal of Pharmaceutical Sciences. review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer.
- BenchChem. (2025). Protocol for the Purity Analysis of Hexanophenone via Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples.
- National Institutes of Health (NIH). (2024).
Sources
Application Note & Protocols: High-Throughput Purity Analysis of 2-(4-Methoxyphenoxy)ethylamine Using HPLC and GC-MS
Abstract
This document provides detailed analytical procedures for the determination of purity for 2-(4-Methoxyphenoxy)ethylamine (CAS: 50800-92-5), a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities can arise from starting materials, by-products of synthesis, or degradation, and their presence can compromise the quality and safety of the final drug product.[2] We present two orthogonal, robust, and validated methods: a reversed-phase High-Performance Liquid Chromatography (HPLC) method for accurate quantification and impurity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and detection of volatile impurities. The causality behind experimental choices is explained, and all protocols are designed to meet the rigorous standards of the pharmaceutical industry, aligning with ICH Q2(R1) guidelines for analytical procedure validation.[3][4][5]
Part I: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle and Method Rationale
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity analysis of non-volatile or thermally labile pharmaceutical intermediates.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is selected due to its versatility and effectiveness in separating polar to moderately non-polar compounds.
-
Chromatographic Mode (RP-HPLC): The analyte, containing a polar amine group and a moderately non-polar methoxyphenyl group, is well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This allows for excellent separation from potential non-polar and polar impurities.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering robust and reliable performance. The hydrophobic nature of the C18 chains provides effective retention for the aromatic portion of the analyte.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.
-
Buffer (Ammonium Formate): A volatile buffer like ammonium formate is chosen to ensure compatibility with mass spectrometry if an HPLC-MS method were to be developed. It also helps to control the pH.
-
pH Control: The primary amine group on the analyte (pKa ~9-10) will be protonated at a slightly acidic to neutral pH. Maintaining a consistent pH is critical for reproducible retention times. A pH of around 3.5-4.5 is often optimal to ensure sharp peak shapes for basic compounds by minimizing silanol interactions with the column packing.
-
-
Detector (UV-Vis): The presence of the aromatic ring in this compound provides strong chromophores, making UV detection highly sensitive and suitable for quantification. The maximum absorbance wavelength (λmax) is determined using a photodiode array (PDA) detector for optimal sensitivity.
HPLC Workflow Diagram
Caption: HPLC workflow for purity analysis of this compound.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector (e.g., Waters Alliance, Agilent 1260).
-
C18 Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, formic acid, and water.
-
Reference standard of this compound (>99.5% purity).
-
Syringe filters (0.45 µm, PTFE or nylon).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration (100 µg/mL) as the standard solution using the diluent.
-
Chromatographic Conditions:
-
Summarize the instrumental parameters in a table for clarity.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good resolution and efficiency for pharmaceutical intermediates. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Acid improves peak shape for the basic analyte; ACN is a common organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |
| Detection | PDA at 225 nm | Wavelength of strong absorbance for the methoxyphenyl group. |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B | Gradient ensures elution of impurities with a wide range of polarities. |
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is ready if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.
-
Analysis Sequence: Inject a blank (diluent), followed by the SST injections, then the sample solutions.
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part II: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Method Rationale
GC-MS is a powerful technique that provides definitive structural confirmation and is highly effective for separating and identifying volatile and semi-volatile compounds.[6] However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity and potential for peak tailing.[7]
-
Derivatization (Essential Step): To overcome these challenges, a derivatization step is mandatory. This process converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[7] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent. This reaction replaces the active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group, leading to:
-
Improved Volatility: Allowing for elution at lower temperatures.
-
Enhanced Peak Shape: Reducing interactions with active sites in the GC inlet and column, resulting in sharp, symmetrical peaks.[7]
-
Characteristic Mass Spectrum: The TMS derivative yields a predictable fragmentation pattern, aiding in mass spectral identification.
-
-
Stationary Phase (Non-Polar Column): A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal for separating the derivatized analyte from other derivatized impurities based on boiling points and weak intermolecular interactions.
-
Detector (Mass Spectrometer): The mass spectrometer provides high specificity and structural information. The electron ionization (EI) source will generate a reproducible fragmentation pattern (mass spectrum) that can be used as a fingerprint for the compound and compared against libraries for identification.
GC-MS Workflow Diagram
Caption: GC-MS workflow including the essential derivatization step.
Detailed GC-MS Protocol
Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet and an electron ionization (EI) source (e.g., Agilent 7890/5977, Shimadzu GCMS-QP2020).
-
DB-5ms or equivalent column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Anhydrous acetonitrile or ethyl acetate.
-
BSTFA with 1% TMCS.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh ~1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.[7]
-
Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block.[7]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet | Split mode, 20:1 ratio, 250 °C | Split injection prevents column overloading; high temp ensures volatilization. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C | Temperature program separates compounds based on boiling point. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for reproducible fragmentation and library matching. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| MS Scan Range | 40 - 450 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
-
Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to identify the main peak and any impurity peaks.
-
Obtain the mass spectrum for the main peak and confirm its identity by interpreting the fragmentation pattern of the TMS derivative. The molecular ion (M+) and characteristic fragments [M-15]+ (loss of a methyl group) should be present.
-
Identify impurity peaks by comparing their mass spectra against a commercial library (e.g., NIST, Wiley).
-
Calculate purity based on the % area of the main peak relative to the total area of all peaks in the TIC.
-
Part III: Method Validation and System Suitability
To ensure that the analytical procedures are suitable for their intended purpose, they must be validated.[3][5] The validation should be performed in accordance with ICH Q2(R1) guidelines.[4][8][9]
| Validation Parameter | HPLC Method | GC-MS Method | Purpose |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Use PDA to check peak purity. | Analyze derivatized blank and compare mass spectra of analyte vs. impurities. | To ensure the signal is unequivocally from the analyte of interest.[3][9] |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 50-150% of target). | Analyze at least five concentrations of the derivatized analyte. | To demonstrate a proportional relationship between concentration and response.[3] |
| Range | Confirmed by linearity, accuracy, and precision studies. | Confirmed by linearity, accuracy, and precision studies. | The interval providing suitable precision, accuracy, and linearity.[3][5] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix. | Perform recovery studies on derivatized samples. | To determine the closeness of the test results to the true value.[5] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%. | Repeatability and intermediate precision on derivatized samples. | To measure the degree of scatter between a series of measurements.[3] |
| Robustness | Vary parameters like mobile phase pH (±0.2), column temp (±5°C), flow rate (±10%). | Vary parameters like oven ramp rate (±10%), final temperature (±5°C). | To measure the method's capacity to remain unaffected by small variations. |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical strategy for assessing the purity of this compound. The RP-HPLC method is ideal for routine quality control, offering precise and accurate quantification of the main component and related impurities. The GC-MS method, which requires a critical derivatization step, serves as an excellent confirmatory technique, providing definitive structural identification and a powerful tool for identifying unknown or volatile impurities. Together, these orthogonal methods ensure a high degree of confidence in the quality of this important pharmaceutical intermediate, supporting robust drug development and manufacturing processes.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
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- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. fda.gov [fda.gov]
Application Note: Laboratory-Scale Synthesis of 2-(4-Methoxyphenoxy)ethylamine
Introduction
2-(4-Methoxyphenoxy)ethylamine is a valuable primary amine that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structure, featuring a phenoxy ethylamine moiety, makes it a precursor for compounds in medicinal chemistry research. This application note provides a detailed, reliable, and thoroughly validated protocol for the laboratory-scale synthesis of this compound via the Williamson ether synthesis. The chosen methodology is renowned for its efficiency and broad applicability in forming aryl ethers.[1][2]
This document is intended for researchers, chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations to ensure a successful and safe synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical Williamson ether synthesis, which involves a bimolecular nucleophilic substitution (SN2) reaction.[1] The process consists of two main stages:
-
Deprotonation: 4-methoxyphenol is deprotonated by a strong base, sodium hydride (NaH), to form the highly nucleophilic sodium 4-methoxyphenoxide.
-
SN2 Attack: The resulting phenoxide attacks the primary alkyl halide, 2-bromoethylamine, displacing the bromide leaving group to form the desired ether linkage.
Reaction Scheme:
4-Methoxyphenol + 2-Bromoethylamine Hydrobromide → this compound
The reaction is performed in an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF), to facilitate the SN2 mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. | Supplier Notes |
| 4-Methoxyphenol | 150-76-5 | C₇H₈O₂ | 124.14 | 5.00 g | 1.0 | 99% purity or higher |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | NaH | 24.00 (as pure NaH) | 3.54 g | 2.2 | Handle with extreme care |
| 2-Bromoethylamine Hydrobromide | 2576-47-8 | C₂H₇BrN·HBr | 204.90 | 9.10 g | 1.1 | Irritant, handle in fume hood |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 150 mL | - | Use from a solvent purification system or a freshly opened bottle |
| Anhydrous Hexane | 110-54-3 | C₆H₁₄ | 86.18 | 50 mL | - | For washing NaH |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | HCl | 36.46 | As needed | - | For extraction |
| Sodium Hydroxide (2 M aq.) | 1310-73-2 | NaOH | 40.00 | As needed | - | For extraction and neutralization |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 300 mL | - | For extraction |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | 50 mL | - | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | - | For drying |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Reflux condenser and nitrogen/argon gas inlet adapter
-
Dropping funnel (100 mL)
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Schlenk line or inert gas manifold
-
Cannula or syringe for solvent/reagent transfer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Safety Precautions
This procedure involves hazardous materials and requires strict adherence to safety protocols. Perform all steps in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Sodium Hydride (NaH): Extremely water-reactive and flammable.[4][5] Contact with water liberates hydrogen gas, which can ignite spontaneously.[6] Always handle NaH under an inert atmosphere (e.g., nitrogen or argon).[3] Use non-sparking tools.[4] In case of fire, use a Class D extinguisher (dry powder, sand, or soda ash); DO NOT USE WATER, CO₂, or foam .[6][7]
-
2-Bromoethylamine Hydrobromide: Causes serious skin and eye irritation and may cause respiratory irritation.[8][9][10] Avoid inhalation of dust and direct contact.[11]
-
Anhydrous Solvents (THF, Hexane): Highly flammable. Keep away from ignition sources. THF can form explosive peroxides; use only stabilized or freshly distilled solvent.
Experimental Protocol
The following workflow diagram illustrates the key stages of the synthesis.
Caption: Workflow for the synthesis of this compound.
Preparation (Inert Atmosphere Setup)
-
Thoroughly dry a 250 mL three-neck round-bottom flask and a magnetic stir bar. Assemble the flask with a reflux condenser, a gas inlet, and a rubber septum while hot and allow it to cool to room temperature under a steady stream of nitrogen or argon.
-
Weigh 3.54 g of 60% sodium hydride (NaH) dispersion in mineral oil and quickly transfer it to the reaction flask against a positive flow of inert gas.
-
Causality: The mineral oil protects the NaH from the air but can interfere with the reaction. It is removed by washing with a dry, non-polar solvent.[3] Add 25 mL of anhydrous hexane via cannula, stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this washing step twice.
-
After the final wash, place the flask under high vacuum for 15-20 minutes to remove residual hexane.
-
Re-establish the inert atmosphere and add 80 mL of anhydrous THF to the flask via cannula.
Reaction Procedure
-
In a separate dry flask, dissolve 5.00 g of 4-methoxyphenol in 20 mL of anhydrous THF.
-
Cool the NaH/THF suspension to 0°C using an ice bath.
-
Causality: The deprotonation of the phenol by NaH is exothermic and generates H₂ gas. Adding the phenol solution slowly at 0°C helps to control the reaction rate and temperature. Add the 4-methoxyphenol solution dropwise to the stirred NaH suspension over 20-30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a milky white precipitate of the sodium phenoxide and cessation of bubbling indicates the completion of the deprotonation.
-
Carefully add 9.10 g of 2-bromoethylamine hydrobromide to the reaction mixture in small portions through the side neck of the flask under a positive flow of nitrogen.
-
Causality: An excess of base is required to both deprotonate the phenol and neutralize the hydrobromide salt of the alkylating agent.
-
Once the addition is complete, attach the heating mantle and heat the reaction mixture to reflux (approx. 66°C for THF). Maintain a gentle reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup and Isolation
-
After the reaction is complete (as determined by TLC), cool the flask to 0°C in an ice bath.
-
Causality: The workup must begin by safely quenching any unreacted NaH. This is achieved by the slow, controlled addition of water at low temperature. Very carefully and slowly, add 20 mL of deionized water dropwise to the reaction mixture to quench excess NaH.
-
Transfer the resulting mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake well and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Causality: An acid-base extraction is employed to purify the amine product from neutral impurities. The amine is basic and will be protonated by acid, moving it into the aqueous phase. Wash the combined organic layers with 1 M HCl (2 x 50 mL). The product will move into the aqueous acidic layer.
-
Combine the acidic aqueous layers. While stirring, slowly add 2 M NaOH solution until the pH is greater than 12. This deprotonates the amine, making it soluble in organic solvents again.
-
Extract the desired amine from the basic aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the new organic layers, wash with saturated brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product as an oil.
Purification and Characterization
The crude product can be purified by vacuum distillation to yield this compound as a clear oil.
-
Expected Yield: 60-75%
-
Boiling Point: Approx. 110-115 °C at 2 Torr[12]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.90-6.80 (m, 4H, Ar-H), 4.00 (t, 2H, -O-CH₂-), 3.77 (s, 3H, -O-CH₃), 3.05 (t, 2H, -CH₂-N), 1.45 (s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 154.0, 152.5, 115.5, 114.8, 70.0, 55.8, 41.8.
-
Mass Spectrometry (EI): m/z 167.09 [M]⁺.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of phenol. | Ensure NaH is active and free of oil. Allow sufficient time for deprotonation. |
| Wet reagents or solvents. | Use freshly dried solvents and high-purity reagents. Ensure glassware is scrupulously dry. | |
| Ineffective SN2 reaction. | Ensure the reaction is refluxed for a sufficient duration. Confirm starting material consumption via TLC. | |
| Complex Mixture of Products | Side reactions due to high temperature. | Maintain a steady, gentle reflux. Do not overheat. |
| Difficulty in Extraction | Emulsion formation. | Add more brine to the separatory funnel to help break the emulsion. |
| Incorrect pH during acid/base washes. | Use a pH meter or pH paper to confirm the pH of the aqueous layer at each step. |
Conclusion
This application note details a robust and reproducible Williamson ether synthesis for the preparation of this compound on a laboratory scale. By carefully controlling reaction conditions and adhering to the outlined safety protocols, researchers can reliably obtain the target compound in good yield and high purity. The causality-driven explanations for key procedural steps aim to empower scientists to adapt and troubleshoot the synthesis effectively.
References
-
Loba Chemie. (2016). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
MP Biomedicals. (2017). Safety Data Sheet: 2-Bromoethylamine Hydrobromide. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis Lab Procedure. (n.d.). Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
- Google Patents. (n.d.).
-
Justia Patents. (2007). Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
-
National Institutes of Health (NIH). (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Synthesis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (4a). [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. [Link]
-
CP Lab Safety. (n.d.). This compound, 97%+ Purity, C9H13NO2, 5 grams. [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. [Link]
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- 4. nj.gov [nj.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. lobachemie.com [lobachemie.com]
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- 10. mpbio.com [mpbio.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
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Navigating the Reactive Landscape of 2-(4-Methoxyphenoxy)ethylamine: A Guide to Primary Amine Derivatization
Introduction: The Versatility of a Privileged Scaffold
2-(4-Methoxyphenoxy)ethylamine is a key structural motif in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its utility stems from the presence of a reactive primary amine, which provides a nucleophilic handle for a variety of chemical transformations. This guide provides a detailed exploration of the principal derivatization reactions of the primary amine in this compound, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals. The ability to selectively and efficiently modify this primary amine is crucial for generating compound libraries, optimizing pharmacokinetic properties, and developing novel therapeutic agents.
I. Acylation: Forging Robust Amide Bonds
The reaction of the primary amine of this compound with acylating agents, such as acyl chlorides or acid anhydrides, is a fundamental and widely employed transformation for the synthesis of stable amide derivatives.[3][4] This reaction proceeds through a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.
Mechanistic Rationale: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct formed when using acyl chlorides.[5][6] The choice of base and solvent can significantly influence the reaction rate and yield. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to avoid hydrolysis of the acyl chloride.[6][7]
Protocol 1: General Procedure for Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride of interest (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude amide product.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Table 1: Representative Acylation Reactions and Conditions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 2 | >90 |
| Benzoyl Chloride | Triethylamine | THF | 4 | >85 |
| Isobutyryl Chloride | Pyridine | DCM | 3 | >88 |
II. Alkylation: Introducing Structural Diversity
Alkylation of the primary amine introduces alkyl groups, providing a direct route to secondary and tertiary amines.[8][9] However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[9][10]
Controlling Selectivity: To favor mono-alkylation, a common strategy is to use a large excess of the primary amine or to employ specific reaction conditions that limit further reaction.[11] Another approach involves reductive amination, which offers a more controlled and high-yielding pathway to secondary amines.[10][12][13]
Protocol 2: Direct Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard laboratory glassware for reaction, workup, and purification.
Procedure:
-
Combine this compound (2.0-3.0 eq) and potassium carbonate (2.0 eq) in acetonitrile in a round-bottom flask.
-
Add the alkyl halide (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (or a suitable temperature depending on the reactivity of the alkyl halide) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alkylated product.
-
Purify by column chromatography to separate the desired secondary amine from any starting material and di-alkylated byproduct.
Protocol 3: Reductive Amination with an Aldehyde or Ketone
Reductive amination is a powerful, one-pot method for the synthesis of secondary amines from primary amines and carbonyl compounds.[12][13] The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent.[13][14]
Mechanistic Advantage: The key to successful reductive amination is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate over the starting carbonyl compound.[10][14] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[10][12][14]
Materials:
-
This compound
-
Aldehyde or ketone of interest (e.g., formaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware.
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE in a round-bottom flask.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Diagram 1: Reductive Amination Workflow
Caption: Workflow for reductive amination.
III. Schiff Base Formation: Creating Imines for Further Functionalization
The reaction of this compound with aldehydes or ketones can lead to the formation of Schiff bases (imines).[15][16] This reaction is typically reversible and is often driven to completion by the removal of water.[15] Schiff bases are valuable intermediates themselves and can be used in a variety of subsequent reactions, including reduction to secondary amines (as in reductive amination), cycloadditions, and as ligands for metal complexes.
Mechanistic Considerations: The formation of a Schiff base involves a two-step process: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.[15] The dehydration step is the rate-determining step and is often acid-catalyzed.[15]
Protocol 4: Synthesis of a Schiff Base
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Toluene or Ethanol
-
Catalytic amount of p-toluenesulfonic acid (PTSA) or acetic acid
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), the aldehyde or ketone (1.0 eq), and a catalytic amount of PTSA in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Schiff base.
-
The product can often be used without further purification, or it can be purified by recrystallization or column chromatography if necessary.
IV. Sulfonylation: Crafting Stable Sulfonamides
The reaction of the primary amine with sulfonyl chlorides yields sulfonamides, a class of compounds with significant importance in medicinal chemistry, notably as antimicrobial agents and carbonic anhydrase inhibitors.[5][17] The reaction mechanism is analogous to acylation.
Controlling Di-sulfonylation: A potential side reaction is the formation of a di-sulfonylated product, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[18] To minimize this, it is crucial to control the stoichiometry, use a slight excess of the amine, and add the sulfonyl chloride slowly at a low temperature.[18]
Protocol 5: General Procedure for Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or a hindered base like 2,6-lutidine
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware.
Procedure:
-
Dissolve this compound (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 30-60 minutes.[18]
-
Allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature, stirring for another 4-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting sulfonamide by column chromatography or recrystallization.
References
- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
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- 15. eijppr.com [eijppr.com]
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- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-(4-Methoxyphenoxy)ethylamine in the Synthesis of Novel Bioactive Compounds
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of the 2-(Phenoxy)ethylamine scaffold, with a specific focus on the 4-methoxy substituted isomer, 2-(4-methoxyphenoxy)ethylamine. While this guide centers on the reactivity and potential of the para-substituted variant, it draws upon established, field-proven protocols for structurally related isomers, such as the ortho-substituted analogue, which is a key building block in blockbuster pharmaceuticals. We present detailed, validated protocols for two cornerstone reactions in medicinal chemistry—amide bond formation and reductive amination—offering insights into experimental design, reagent selection, and troubleshooting. The objective is to equip scientists with the foundational knowledge and practical methodologies required to leverage this versatile chemical moiety in the discovery and development of next-generation bioactive compounds.
Introduction: The Phenoxy Ethylamine Scaffold in Drug Discovery
The 2-(phenoxy)ethylamine core structure is a privileged scaffold in medicinal chemistry. Its unique combination of an aromatic ring, a flexible ether linkage, and a reactive primary amine terminus makes it an exceptionally versatile building block for introducing key pharmacophoric features into a molecule. The primary amine serves as a robust chemical handle for a variety of transformations, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile.
It is critical to distinguish between the isomers of methoxyphenoxy ethylamine, as the position of the methoxy group profoundly influences the final compound's steric and electronic properties, and thus its biological target engagement.
-
This compound (para-isomer, CAS 50800-92-5): The subject of this guide.
-
2-(2-Methoxyphenoxy)ethylamine (ortho-isomer, CAS 1836-62-0): A closely related and extensively documented analogue used in the synthesis of pharmaceuticals like Carvedilol.[1][2][3][4]
While many high-profile examples in literature feature the ortho-isomer, the synthetic principles and protocols detailed herein are directly applicable to the para-isomer. Understanding these core reactions is essential for any scientist aiming to incorporate this valuable scaffold into their research.
Physicochemical Data Comparison
| Property | This compound | 2-(2-Methoxyphenoxy)ethylamine |
| CAS Number | 50800-92-5[5] | 1836-62-0[4][6] |
| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol [5] | 167.20 g/mol [6] |
| Appearance | Liquid / Low-melting solid | Liquid[7] |
| Boiling Point | Not widely reported | 110-115°C at 2 Torr[2] |
Core Synthetic Application I: Amide Bond Formation
The formation of an amide bond is arguably the most fundamental and frequently utilized reaction in drug discovery. It creates a stable, planar linkage that can participate in hydrogen bonding, a critical interaction for molecular recognition at a biological target. This compound, as a primary amine, readily participates in coupling reactions with carboxylic acids.
Causality in Reagent Selection:
The "activation" of the carboxylic acid is the key step. This is typically achieved by converting the hydroxyl group into a better leaving group.
-
Carbodiimide Reagents (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.
-
Additives (e.g., HOBt, OxymaPure): The O-acylisourea intermediate can racemize or undergo side reactions. Additives like HOBt or OxymaPure intercept this intermediate to form a more stable, yet still reactive, activated ester. This strategy enhances yield, minimizes side products, and preserves the stereochemical integrity of chiral carboxylic acids.[8]
-
Onium Salts (e.g., HATU): These are highly efficient coupling reagents that incorporate the activating agent (a benzotriazole derivative) and a non-nucleophilic base into a single system, leading to rapid and clean reactions, even with sterically hindered substrates.[9][10]
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol provides a robust and cost-effective method for general amide synthesis.
Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and this compound (1.1 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This mitigates the exothermic reaction and minimizes potential side reactions.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the stirred solution in one portion.
-
Base Addition: Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), dropwise. The base neutralizes the HCl salt of EDC and the HOBt proton, facilitating the reaction.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine. This removes unreacted amine, residual acid, and the urea byproduct from EDC.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Core Synthetic Application II: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, yielding secondary or tertiary amines. It proceeds via the in-situ formation of an imine (or iminium ion), which is then reduced to the corresponding amine. This two-step, one-pot process is often superior to direct N-alkylation with alkyl halides, as it completely avoids the common problem of over-alkylation, leading to cleaner reactions and higher yields of the desired product.[11]
Causality in Reagent Selection:
The choice of reducing agent is critical for success. The ideal reagent should selectively reduce the C=N bond of the imine without reducing the starting carbonyl compound (aldehyde or ketone).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[11][12] It is a mild and selective reducing agent that is particularly effective for this transformation. Its steric bulk and attenuated reactivity prevent it from readily reducing most aldehydes and ketones, but it efficiently reduces the protonated imine (iminium ion). It does not require acidic conditions and is compatible with a wide range of functional groups.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this reaction, it is stable in mildly acidic conditions (pH 3-4) where imine formation is favorable.[11][12] However, due to the toxicity of cyanide, STAB is now generally preferred.[11]
Protocol 2: One-Pot Reductive Amination with STAB
This protocol describes the direct formation of a secondary amine from an aldehyde or ketone.
Methodology:
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in an anhydrous aprotic solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Imine Formation (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 5 mol%). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, adding a drying agent like anhydrous MgSO₄ can help drive the equilibrium towards the imine.[13]
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps control any effervescence.
-
Reaction: Stir the reaction at room temperature for 6-24 hours.
-
Monitoring: Check for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.
-
Stir for 30 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified via flash column chromatography.
Caption: Workflow for one-pot reductive amination using STAB.
Case Study: The Phenoxy Ethylamine Moiety in Adrenergic Receptor Antagonists
The phenoxy ethylamine scaffold is a cornerstone in the structure of several important drugs targeting adrenergic receptors. For instance, the synthesis of Tamsulosin, an α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia, involves the reaction of a chiral amine with a 2-(2-ethoxyphenoxy)ethyl derivative.[14][15][16][17][18] This highlights how the phenoxy ethylamine moiety serves to connect the sulfonamide pharmacophore with another aromatic region, creating the precise geometry needed for high-affinity binding to the receptor.
Caption: Role of the scaffold in bioactive molecule synthesis.
Safety and Handling
2-(Alkoxyphenoxy)ethylamines are corrosive and can cause severe skin burns and eye damage.[19] Always handle this class of compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the reagent in a cool, dry place away from oxidizing agents and acids, in a tightly sealed container under an inert atmosphere to prevent degradation.[20]
References
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- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 4. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Methoxyphenoxy)ethylamine - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. karlancer.com [karlancer.com]
- 15. Processes For The Preparation Of Novel Tamsulosin Hydrochloride [quickcompany.in]
- 16. Tamsulosin synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]
- 19. fishersci.com [fishersci.com]
- 20. 2-(4-Methoxyphenyl)Ethylamine: Properties, Uses, Safety, and Supplier Information | Buy High-Purity 2-(4-Methoxyphenyl)Ethylamine in China [nj-finechem.com]
A Robust and Selective Protocol for the N-alkylation of 2-(4-Methoxyphenoxy)ethylamine via Reductive Amination
Application Note: A-P-N-01
Abstract
This application note provides a detailed, field-proven protocol for the N-alkylation of 2-(4-methoxyphenoxy)ethylamine, a crucial precursor in the synthesis of various pharmacologically active molecules. The featured method is one-pot reductive amination, a widely utilized and highly efficient transformation in medicinal chemistry.[1] This guide will delve into the reaction's mechanistic underpinnings, offer a step-by-step experimental procedure, and provide expert insights into optimization and troubleshooting. The protocol employs sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, ensuring high yields and minimizing the formation of byproducts often associated with other alkylation methods.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of N-alkylated this compound derivatives.
Introduction: The Significance of N-Alkylated Phenoxyethylamines
This compound serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its N-alkylated derivatives are integral components of molecules targeting various receptors and enzymes. Traditional N-alkylation methods, such as reacting the amine with alkyl halides, are often plagued by issues of over-alkylation, leading to mixtures of secondary and tertiary amines that are challenging to separate.[4][5][6] Reductive amination circumvents this problem by offering a more controlled, one-pot procedure that reliably yields the desired mono-alkylated product.[4][7]
This method involves the initial reaction of the primary amine, this compound, with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion.[7][8] This intermediate is then reduced in situ by a selective hydride agent to furnish the final N-alkylated amine.[8][9] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; its steric bulk and mild reactivity allow it to selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound, preventing the formation of alcohol byproducts and ensuring high chemoselectivity.[2][3][10]
Reaction Principle and Mechanism
The reductive amination process occurs in two main stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: The nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically performed under mildly acidic conditions, which catalyze the dehydration of the resulting hemiaminal intermediate to form an imine (from a primary amine) or an iminium ion.[7][8]
-
Hydride Reduction: A mild reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. It selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the C=N double bond to a C-N single bond and yielding the desired N-alkylated secondary amine.[2][9]
The overall transformation is a highly efficient method for forming carbon-nitrogen bonds.[10]
Figure 1: General mechanism of reductive amination.
Experimental Protocol: N-Benzylation of this compound
This protocol details the synthesis of N-benzyl-2-(4-methoxyphenoxy)ethylamine as a representative example. The same general procedure can be adapted for various aldehydes and ketones.
Materials and Equipment
Reagents:
-
This compound (≥98% purity)
-
Benzaldehyde (≥99% purity)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (≥95% purity)
-
1,2-Dichloroethane (DCE), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and argon/nitrogen inlet
-
Magnetic stirrer hotplate
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Flash chromatography setup (optional, for high purity)
Reaction Parameters
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 167.20 | 1.00 g | 5.98 | 1.0 |
| Benzaldehyde | 106.12 | 0.67 g (0.64 mL) | 6.28 | 1.05 |
| Sodium Triacetoxyborohydride | 211.94 | 1.90 g | 8.97 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 20 mL | - | - |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.00 g, 5.98 mmol) and anhydrous 1,2-dichloroethane (20 mL). Stir until the amine is fully dissolved.
-
Imine Formation: Add benzaldehyde (0.64 mL, 6.28 mmol) to the solution via syringe. Allow the mixture to stir at room temperature for 20-30 minutes. This period allows for the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.90 g, 8.97 mmol) to the flask in one portion. Note: The reaction may gently effervesce.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with dichloromethane (DCM, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine solution (1 x 30 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-(4-methoxyphenoxy)ethylamine.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch from the starting aldehyde and the presence of N-H stretches in the secondary amine product.[11]
Expected Yield: 80-95% after purification.
Troubleshooting and Field-Proven Insights
-
Issue: Low Conversion or Stalled Reaction.
-
Causality & Solution: The most common cause is moisture inactivating the STAB reagent.[3][12] Ensure all glassware is oven-dried and that anhydrous solvents are used. STAB should be a fine, free-flowing powder; if it is clumpy, it may have been exposed to moisture. Using a fresh bottle is recommended. For less reactive ketones, adding a catalytic amount (0.1-1.0 equivalents) of acetic acid can accelerate iminium ion formation.[2][10]
-
-
Issue: Formation of Dialkylated Product.
-
Causality & Solution: While less common with STAB, over-alkylation can sometimes occur, especially with highly reactive aldehydes.[4] A stepwise procedure can be employed: first, form the imine in a solvent like methanol, remove the solvent, and then dissolve the crude imine in DCE for reduction with STAB.[2] This ensures the primary amine is fully consumed before the reduction step.
-
-
Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reagents.[2] Other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used.[3][12] Protic solvents like methanol are generally avoided as they can react with STAB.[3][12]
Conclusion
The reductive amination protocol using sodium triacetoxyborohydride is a superior method for the N-alkylation of this compound. Its operational simplicity, mild reaction conditions, high chemoselectivity, and consistently high yields make it an invaluable tool for medicinal chemists and drug development professionals. This robust procedure avoids the common pitfalls of over-alkylation and is amenable to a wide range of carbonyl substrates, providing reliable access to a diverse library of N-alkylated derivatives for further investigation.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]
- Google Patents. (n.d.). Purification of secondary alkyl amines.
- Google Patents. (n.d.). Purification of amine reaction mixtures.
-
ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537–540.
- van der Marel, G., & Codee, J. (Eds.). (2014).
- Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]
-
ResearchGate. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]
-
Justia Patents. (2007). Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]
-
DiVA portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2014). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Retrieved from [Link]
Sources
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- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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Troubleshooting & Optimization
Common byproducts in the synthesis of 2-(4-Methoxyphenoxy)ethylamine and their removal
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound, and what are the key considerations for each?
There are several viable synthetic pathways to this compound, each with its own set of advantages and potential pitfalls. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The three most prevalent routes are:
-
Williamson Ether Synthesis followed by a primary amine installation: This is a two-step process. The first step involves the O-alkylation of 4-methoxyphenol with a suitable two-carbon electrophile bearing a masked or precursor amine functionality.[1][2][3]
-
Mitsunobu Reaction: This method allows for the direct coupling of 4-methoxyphenol with 2-aminoethanol or a protected version thereof. It is known for its mild reaction conditions and stereochemical inversion if a chiral alcohol is used.
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a 2-(4-methoxyphenoxy)ethyl halide, followed by hydrazinolysis to release the primary amine.[4][5][6]
Each of these methods will be discussed in more detail in the troubleshooting section below.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and removal of common byproducts.
Issue 1: Incomplete reaction and presence of unreacted 4-methoxyphenol in the final product after Williamson Ether Synthesis.
Root Cause Analysis:
The Williamson ether synthesis is an SN2 reaction between a phenoxide and an alkyl halide.[1][2] Incomplete consumption of the starting 4-methoxyphenol is a common issue and can be attributed to several factors:
-
Insufficiently basic conditions: The phenolic proton of 4-methoxyphenol (pKa ~10) requires a sufficiently strong base to be fully deprotonated to the more nucleophilic phenoxide.
-
Poor quality of the alkylating agent: The 2-haloethylamine or its protected precursor may have degraded.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can lead to a sluggish reaction.
Troubleshooting and Removal Protocol:
A. Optimizing the Reaction:
-
Choice of Base: Use a strong enough base to ensure complete deprotonation of 4-methoxyphenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile are effective.[3]
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot is no longer visible.
B. Byproduct Removal:
Unreacted 4-methoxyphenol can be readily removed from the organic product mixture by a simple acid-base extraction.
Step-by-Step Protocol for Removal of Unreacted 4-Methoxyphenol:
-
After the reaction is complete, quench the reaction mixture appropriately (e.g., with water if NaH was used).
-
Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic wash will deprotonate the acidic 4-methoxyphenol, forming the water-soluble sodium or potassium 4-methoxyphenoxide, which will partition into the aqueous layer.[7]
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any residual base.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
| Compound | Structure | Reason for Formation | Removal Method |
| Unreacted 4-Methoxyphenol | Incomplete reaction | Acid-base extraction with aqueous NaOH or KOH |
Issue 2: Formation of an isomeric byproduct during the Williamson Ether Synthesis.
Root Cause Analysis:
Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), primarily at the ortho and para positions.[8] While O-alkylation is generally favored, certain conditions can promote the formation of C-alkylated byproducts.
Factors influencing C-alkylation include:[8][9]
-
Solvent: Protic solvents can solvate the oxygen atom of the phenoxide, hindering O-alkylation and favoring C-alkylation.[8]
-
Counter-ion: A tightly associated counter-ion with the phenoxide oxygen can also block O-alkylation.
-
Leaving group: "Softer" leaving groups on the electrophile (e.g., iodide) tend to favor C-alkylation more than "harder" leaving groups (e.g., chloride).[9]
Troubleshooting and Removal Protocol:
A. Minimizing C-Alkylation:
-
Solvent Choice: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile to favor O-alkylation.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the nucleophilicity of the phenoxide in the organic phase and promote O-alkylation.[7]
B. Byproduct Removal:
The C-alkylated byproduct is an isomer of the desired product and will have a similar molecular weight, making separation by extraction difficult.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the O-alkylated and C-alkylated isomers due to their different polarities. The O-alkylated ether is typically less polar than the C-alkylated phenol.
| Byproduct | Structure | Reason for Formation | Removal Method |
| C-Alkylated Isomer | Reaction at the carbon of the aromatic ring | Silica gel column chromatography |
Issue 3: Difficulty in removing triphenylphosphine oxide (TPPO) after a Mitsunobu reaction.
Root Cause Analysis:
The Mitsunobu reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate (e.g., DEAD or DIAD). During the reaction, PPh3 is oxidized to triphenylphosphine oxide (TPPO). TPPO is a highly polar and crystalline solid that can be challenging to separate from the desired product, especially if the product is also polar.
Troubleshooting and Removal Protocol:
Several methods can be employed to remove TPPO, with the choice depending on the properties of the desired product.
A. Precipitation/Crystallization:
-
Non-polar product: If your product is relatively non-polar, you can often remove TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The TPPO will often precipitate and can be removed by filtration.[10][11]
-
Crystallization of TPPO: TPPO is known to crystallize well from certain solvent systems. If your product is soluble, you may be able to selectively crystallize the TPPO.[12]
B. Precipitation with a Metal Salt:
-
Zinc Chloride Precipitation: TPPO forms an insoluble complex with zinc chloride (ZnCl2). Adding a solution of ZnCl2 in a polar solvent like ethanol to the crude reaction mixture can precipitate the TPPO-ZnCl2 adduct, which can then be filtered off.[12][13]
Step-by-Step Protocol for TPPO Removal with ZnCl2: [13]
-
After the reaction work-up, dissolve the crude product containing TPPO in ethanol.
-
Add a solution of 2 equivalents of ZnCl2 (relative to the initial PPh3) in ethanol.
-
Stir the mixture for a few hours at room temperature to allow for the precipitation of the ZnCl2(TPPO)2 complex.
-
Filter off the precipitate.
-
Concentrate the filtrate. The remaining crude product can be further purified if necessary.
C. Column Chromatography:
-
If other methods fail, silica gel column chromatography can be used. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the product from TPPO.
| Byproduct | Structure | Reason for Formation | Removal Method |
| Triphenylphosphine Oxide (TPPO) | Oxidation of triphenylphosphine | Precipitation with ZnCl2, Crystallization, or Column Chromatography |
Issue 4: Challenges with the removal of phthalhydrazide after Gabriel Synthesis.
Root Cause Analysis:
In the Gabriel synthesis, the final step to liberate the primary amine from the N-alkylated phthalimide is often achieved by reacting with hydrazine (N2H4).[4][5] This reaction produces phthalhydrazide as a byproduct, which can sometimes be difficult to separate from the desired amine product, particularly if both are solids.[4]
Troubleshooting and Removal Protocol:
A. Optimizing the Cleavage and Work-up:
-
Ing-Manske Procedure: The use of hydrazine hydrate in refluxing ethanol is a common and effective method for the cleavage.[14]
-
Acidic Hydrolysis: An alternative to hydrazine is acidic hydrolysis (e.g., with aqueous HCl or HBr), which produces phthalic acid as the byproduct.[6] Phthalic acid can often be more easily separated from the amine salt.
B. Byproduct Removal:
-
Filtration: Phthalhydrazide is often insoluble in common organic solvents like ethanol or dichloromethane and can be removed by filtration after the reaction is complete and the mixture has cooled.
-
Acid-Base Extraction: If the amine product is soluble in an organic solvent, an acid-base workup can be effective.
-
After the reaction, remove the solvent.
-
Dissolve the residue in an organic solvent.
-
Wash with an aqueous acid solution (e.g., 1 M HCl) to protonate the desired amine, transferring it to the aqueous layer as the hydrochloride salt.
-
The neutral phthalhydrazide will remain in the organic layer.
-
Separate the aqueous layer and then basify it (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
-
Column Chromatography: If the above methods are not sufficient, silica gel chromatography can be employed for purification.
| Byproduct | Structure | Reason for Formation | Removal Method |
| Phthalhydrazide | Reaction of N-alkylated phthalimide with hydrazine | Filtration, Acid-base extraction, or Column Chromatography |
Analytical Characterization
Q5: What analytical methods are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of the final product and the detection of any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for determining the purity of the final compound and quantifying any impurities. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a good starting point.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds and can provide both quantitative purity information and mass spectral data for the identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the desired product and identifying any isomeric byproducts (like the C-alkylated product).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., N-H stretches for the amine, C-O-C stretches for the ether, and aromatic C-H bands).[15]
| Analytical Method | Purpose |
| HPLC | Purity determination and quantification of impurities. |
| GC-MS | Purity assessment and identification of volatile byproducts. |
| NMR Spectroscopy | Structural confirmation and identification of isomers. |
| FTIR Spectroscopy | Functional group analysis. |
References
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available from: [Link]
- Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem.2017, 82 (19), 9931–9936.
- Kadam, S. T.; et al. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Org. Process Res. Dev.2021, 25 (8), 1894–1900.
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
- Richard, J. P.; et al. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. J. Am. Chem. Soc.2003, 125 (49), 15246-15253.
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Can anyone help me with a Gabriel synthesis for making primary amine? Available from: [Link]
- Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
- Google Patents. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Available from: [Link]
-
YouTube. C-Alkylation vs O-Alkylation: The Thrilling Face-Off! Available from: [Link]
-
Amerigo Scientific. 2-hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride. Available from: [Link]
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Reddit. How do I get from chlorohydroquinone to 2-chloro-4-methoxyphenol... Available from: [Link]
-
National Institutes of Health. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]
-
WIPO PatentScope. WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN. Available from: [Link]
-
WIPO PatentScope. WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN. Available from: [Link]
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Troubleshooting guide for the purification of 2-(4-Methoxyphenoxy)ethylamine by crystallization
Technical Support Center
Topic: Troubleshooting Guide for the Purification of 2-(4-Methoxyphenoxy)ethylamine by Crystallization
Guide ID: Crys-MPA-TSG-001
Introduction: Welcome to the technical support guide for the purification of this compound (CAS No. 50800-92-5). Crystallization is a powerful technique for purification, relying on the differential solubility of a compound and its impurities in a given solvent. However, achieving high purity and yield requires careful control over several experimental parameters. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with the field-proven insights needed to overcome common challenges encountered during the crystallization of this specific compound.
Part 1: Foundational Knowledge - Pre-Crystallization Checks
This section addresses the essential preliminary information and decisions that form the basis of a successful crystallization protocol.
FAQ 1: What are the critical physical properties of this compound that influence its crystallization?
Understanding the physicochemical properties of the target compound is the cornerstone of developing a robust crystallization procedure. The relatively low melting point is a particularly critical parameter that can predict and explain common issues like "oiling out."
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Crystallization |
| CAS Number | 50800-92-5[1][2] | Unique identifier for ensuring correct material. |
| Molecular Formula | C₉H₁₃NO₂[1][2] | - |
| Molecular Weight | 167.21 g/mol [1][2] | Used for calculating molarity and theoretical yield. |
| Melting Point | 38-40 °C[1] | Crucial. A low melting point increases the risk of "oiling out" if the solution temperature is above this range during precipitation. |
| Boiling Point | 127 °C[1] | Important for selecting solvents with appropriate boiling points to avoid compound degradation or solvent loss. |
| Density | 1.06 g/cm³[1] | - |
| Solubility | Slightly soluble in chloroform and DMSO[3]. The related ortho-isomer is soluble in alcohols like ethanol and methanol[4]. | The basis for solvent selection. The goal is high solubility in a hot solvent and low solubility upon cooling. |
FAQ 2: How do I select the best solvent system for purifying this compound?
Solvent selection is the most critical variable in crystallization. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures.[5][6] The choice of solvent not only affects yield but also crystal habit (shape) and purity.[7][8]
Step-by-Step Solvent Screening Protocol:
-
Initial Solubility Testing: Place ~20-30 mg of your crude this compound into several small test tubes.
-
Add Solvent: To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature. A good candidate will show poor solubility at this stage.
-
Heating: Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath. The best solvent will yield a large quantity of crystalline precipitate.
-
Consider Mixed Solvents: If no single solvent is ideal, try a binary solvent system.[9] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Table 2: Common Solvents for Crystallization
| Solvent | Polarity | Boiling Point (°C) | Notes & Considerations |
| Isopropanol | Polar Protic | 82.6 | Often a good starting point for amines. Forms hydrogen bonds which can aid in lattice formation.[5] |
| Ethyl Acetate | Polar Aprotic | 77.1 | Good for moderately polar compounds. |
| Toluene | Nonpolar | 110.6 | May be effective if impurities are highly polar. |
| Heptane/Hexane | Nonpolar | 98.4 / 68 | Often used as an anti-solvent in binary systems with more polar solvents. |
| Water | Polar Protic | 100 | Solubility is likely low, but it can be an excellent anti-solvent. |
| Acetonitrile | Polar Aprotic | 81.6 | A versatile solvent, but its effectiveness must be tested. |
Part 2: Troubleshooting Guide - Common Crystallization Issues
This section provides direct answers and actionable protocols for specific problems you may encounter during your experiment.
Scenario 1: No Crystals Are Forming
Q: My solution has cooled to room temperature and has been in an ice bath, but it remains a clear solution. What should I do?
A: This is a classic case of a stable supersaturated solution or, more commonly, the use of excessive solvent.[10][11] For crystals to form, the solution must be supersaturated, and there must be a nucleation event to initiate crystal growth.
Causality: Crystal formation begins with nucleation, where a few molecules arrange into a stable crystal lattice. If the activation energy for this is too high, or if the concentration of the solute is below the supersaturation limit, crystallization will not occur spontaneously.
Troubleshooting Protocol: Inducing Crystallization
-
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inside of the flask below the surface of the liquid.[12][13] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystallization to begin.[13]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny speck to the solution.[12][14] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[10][11] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the solution to cool again slowly.
-
Utilize a Lower Temperature Bath: For some systems, a standard ice bath (0 °C) may not be cold enough. Consider using a salt-ice bath (-10 to -20 °C) to further decrease solubility.[13]
Caption: Decision workflow for inducing crystallization.
Scenario 2: The Compound Has "Oiled Out"
Q: As my solution cooled, a cloudy emulsion formed, which settled into a dense, oily liquid instead of solid crystals. Why did this happen and is my experiment ruined?
A: This phenomenon is called "oiling out" and it is a very common issue, especially for compounds with low melting points.[10][15] Your compound's melting point is 38-40 °C[1]. Oiling out occurs when the solute precipitates from the solution at a temperature above its own melting point. The resulting liquid droplets are often impure, as they can dissolve impurities more readily than the solvent itself.[10][16]
Causality: The primary cause is that the solution becomes saturated while its temperature is still higher than the melting point of the solute. Other causes include excessively high concentrations of the solute or the presence of impurities that depress the melting point.[10][17]
Troubleshooting Protocol: Resolving Oiling Out
-
Re-dissolve the Oil: Place the flask back on the heat source and warm it until the oil completely redissolves into a clear solution.
-
Add More Solvent: The most common fix is to dilute the solution. Add a small amount (10-20% of the total volume) of the hot solvent to the clear solution.[10] This lowers the saturation temperature. If using a mixed-solvent system, add more of the "good" solvent in which the compound is more soluble.
-
Ensure Slow Cooling: This is critical. Do not place the flask directly on the bench or in an ice bath. Allow it to cool as slowly as possible. Insulate the flask by placing it in a beaker filled with hot water or by wrapping it in glass wool and letting it cool to room temperature overnight.[11] Slow cooling allows the solution to reach the saturation point at a temperature below the compound's melting point.
-
Consider Seeding: Just as the solution begins to cool and is still well above the melting point, add a seed crystal. This can encourage crystallization to begin at a higher temperature, but in a controlled, solid-state manner.
Caption: Logical workflow for resolving an "oiling out" event.
Scenario 3: The Crystal Yield is Very Low
Q: I followed the procedure, but my final yield after filtration is less than 20%. Where did my product go?
A: A low yield is a frustrating but fixable problem. The most common culprit is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[10][11]
Causality: The yield is determined by the difference in the compound's solubility in the solvent at high and low temperatures. If too much solvent is used, the solution may not be fully saturated when hot, or the concentration of the compound in the cold solvent remains high.
Troubleshooting Protocol: Maximizing Yield
-
Check the Mother Liquor: Take the filtrate (mother liquor) and try to induce crystallization using the methods in Scenario 1. If a large amount of additional precipitate forms, you have confirmed that too much solvent was the initial problem.
-
Second Crop Crystallization: Take the mother liquor and reduce its volume by 50-70% by boiling or using a rotary evaporator.[10] Allow this concentrated solution to cool again. This will often produce a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Optimize the Initial Dissolution: In your next attempt, be meticulous about using the minimum amount of hot solvent required to just dissolve the crude solid. Add the boiling solvent in small portions to the solid, waiting for it to dissolve before adding more.[6][18]
-
Ensure Complete Cooling: Maximize precipitation by cooling the flask in an ice-salt bath for at least 15-20 minutes before filtration.
-
Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature solvent will redissolve some of your product.[18]
Scenario 4: The Crystals Are Clumped and Agglomerated
Q: My final product is not a fine powder but rather large, hard clumps. How can I get better quality crystals?
A: Crystal agglomeration occurs when individual crystals stick together during the growth process, often trapping impurities and solvent in the process.[19] This is typically caused by excessively high supersaturation, leading to rapid and uncontrolled crystal growth.[20]
Causality: When supersaturation is too high, nucleation and growth happen so quickly that crystals do not have time to form ordered, individual lattices. They collide and fuse, forming agglomerates.[20]
Troubleshooting Protocol: Preventing Agglomeration
-
Control Supersaturation: The key is to generate supersaturation slowly. This means cooling the solution slowly or, if using an anti-solvent, adding it very slowly with vigorous stirring.[15]
-
Seeding: Add seed crystals when the solution is only slightly supersaturated (i.e., just below the dissolution temperature). This provides controlled nucleation sites and helps to consume the supersaturation in an orderly growth process rather than spontaneous, chaotic nucleation.[21]
-
Agitation: Gentle, consistent stirring during the cooling phase can prevent crystals from settling and sticking together. However, overly vigorous agitation can cause secondary nucleation and breakage, so moderation is key.
-
Temperature Cycling: In more advanced setups, cycling the temperature up and down by a few degrees during growth can help to break up nascent agglomerates and refine the crystal size distribution.[21][22]
References
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University of St. Thomas. Guide for crystallization. [Link]
-
Brainly. (2023-08-15). Describe two techniques that can be used to induce crystallization. [Link]
-
University of Cambridge. (2006-01-08). Crystallisation Techniques. [Link]
-
Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. (2025-08-20). 3.5: Inducing Recrystallization. [Link]
-
National Institutes of Health (NIH). (2018-02-27). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. [Link]
-
Chemistry LibreTexts. (2022-04-07). 3.5E: Initiating Crystallization. [Link]
-
PubMed. (2018-01-24). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. [Link]
-
ACS Publications. (2024-12-10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. [Link]
-
How It Comes Together. (2025-11-14). How Do Solvents Impact Crystal Morphology In Crystallization?. [Link]
-
National Institutes of Health (NIH). (2022-04-20). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Chemistry LibreTexts. (2021-03-05). 2.1: RECRYSTALLIZATION. [Link]
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University of York. Problems with Recrystallisations. [Link]
-
National Institutes of Health (NIH). (2018-02-14). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
-
MDPI. (2024-07-01). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. [Link]
-
MDPI. (2021-03-24). Agglomeration Control during Ultrasonic Crystallization of an Active Pharmaceutical Ingredient. [Link]
-
Amanote Research. Preventing Crystal Agglomeration of Pharmaceutical. [Link]
-
Wiley Online Library. (2022-04-13). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]
-
Reddit. (2013-02-03). Recrystallization (help meeeeee). [Link]
-
Wellesley College. recrystallization.pdf. [Link]
-
University of Massachusetts. Recrystallization - Part 2. [Link]
-
IndiaMART. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). [Link]
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Technical Support Center: Scaling Up 2-(4-Methoxyphenoxy)ethylamine Production
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Methoxyphenoxy)ethylamine. This critical intermediate, often used in the synthesis of pharmaceuticals like Carvedilol, presents unique challenges when transitioning from laboratory-scale experiments to pilot or industrial production.[1][2] This guide is designed for researchers, chemists, and process engineers to navigate common issues, troubleshoot effectively, and ensure a safe, efficient, and scalable process.
We will explore the prevalent synthetic routes, focusing on the Williamson ether synthesis and Gabriel synthesis pathways, and address specific problems you may encounter at each stage.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most frequently cited routes involve the reaction of a 4-methoxyphenol (or its salt) with a 2-haloethylamine equivalent. A prominent method is a variation of the Gabriel synthesis, where 4-methoxyphenol is first reacted with a 1,2-dihaloethane (like 1,2-dichloroethane) to form an intermediate halo-ether, which is then reacted with potassium phthalimide.[3] The resulting N-alkylphthalimide is subsequently hydrolyzed, often using hydrazine or a strong base, to yield the final primary amine.[3][4] This multi-step process is often favored in industry because it avoids the common problem of over-alkylation that occurs when using ammonia directly.[4][5]
Q2: Why is direct alkylation of 4-methoxyphenol with 2-chloroethylamine often problematic at scale?
A2: While seemingly direct, this reaction is challenging to control. The product, this compound, is itself a nucleophile and can react with the 2-chloroethylamine starting material or another molecule of the product that has been alkylated, leading to the formation of secondary and tertiary amine impurities.[5] Furthermore, competitive C-alkylation on the aromatic ring of 4-methoxyphenol can occur, reducing the yield of the desired O-alkylated product.[6][7]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety concerns include:
-
Exothermic Reactions: The ether formation step can be highly exothermic. Without proper heat management, this can lead to a thermal runaway, especially at larger scales where the surface-area-to-volume ratio decreases, making cooling less efficient.[8][9][10]
-
Use of Hazardous Reagents: Some routes employ hazardous materials like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).[3][11] NaH is highly flammable and reacts violently with water, releasing hydrogen gas, which is explosive.[12][13][14] Handling these reagents requires stringent anhydrous conditions and specialized equipment, particularly at scale.[12][15]
-
Handling of Hydrazine: If used for phthalimide cleavage, hydrazine is toxic and corrosive.[11] Proper personal protective equipment (PPE) and ventilation are mandatory.
Q4: My final product is a brown or black liquid, not the expected solid. What does this indicate?
A4: The pure, free-base form of this compound can be a liquid or a low-melting solid, but a dark brown or black color often indicates the presence of impurities.[1] This could be due to oxidation of the phenol starting material, side-reaction products, or residual high-boiling solvents. Purification via vacuum distillation or conversion to a crystalline salt (like the hydrochloride) is typically required to achieve high purity.[16][17]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during synthesis, work-up, purification, and scale-up.
Reaction Stage Issues
Q: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix this?
A: Low yield is a common frustration. Let's diagnose it with a decision-tree approach.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Detailed Explanation:
-
Moisture is the Enemy: Water can hydrolyze your alkylating agent and consume the base (especially strong bases like NaH), halting the reaction. Ensure all reagents and solvents are rigorously dried.
-
Base Selection and Stoichiometry: In a Williamson-type synthesis, the phenoxide must be fully formed. A weak base or insufficient amount will result in unreacted 4-methoxyphenol. For the Gabriel synthesis, using pre-formed potassium phthalimide is often more reliable than generating it in situ.[4][18]
-
Temperature Control: This is a delicate balance. The S_N2 reaction for ether formation needs sufficient thermal energy, but excessive heat can favor E2 elimination of the alkyl halide or promote undesired side reactions.[19] Precise temperature control is crucial, especially during scale-up.
Q: I'm seeing a major impurity with a similar polarity to my product in the crude reaction mixture. What could it be?
A: The most likely culprit is the C-alkylated isomer, where the ethylamine group has attached to the carbon of the aromatic ring instead of the phenolic oxygen.
Caption: Competing O- vs. C-Alkylation Pathways.
Mitigation Strategies:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.
-
Counter-ion: The choice of the cation associated with the phenoxide can influence the O/C ratio. Potassium (K+) is often preferred over sodium (Na+).
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the rate of O-alkylation and improve selectivity, especially in less polar solvent systems.
Work-up and Purification Issues
Q: I'm struggling with persistent emulsions during the aqueous work-up. How can I break them?
A: Emulsions are common when working with amines, which can act as surfactants.
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which helps to break the emulsion.
-
Change pH: Adjusting the pH can sometimes help. Making the aqueous layer strongly basic (pH > 12) with 30% NaOH ensures your amine product is in its free-base form and is less soluble in water.[16]
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can remove these solids.
-
Patience and Gentle Mixing: During extraction, use gentle, slow inversions of the separatory funnel rather than vigorous shaking.
Q: My final product purity is low after distillation. What are the common challenges with distilling this amine?
A: Purifying amines by distillation requires care.
-
High Boiling Point: this compound has a high boiling point (e.g., 110-115°C at 2 Torr).[16] A good vacuum pump and a well-insulated distillation apparatus are essential to reach the required temperature without causing thermal decomposition.
-
Co-distillation of Impurities: Unreacted 4-methoxyphenol can sometimes co-distill with the product. An acidic wash (e.g., dilute HCl) during the work-up can convert the product to its water-soluble salt, allowing the neutral/phenolic impurities to be washed away with an organic solvent before liberating the free base for distillation.
-
Thermal Stability: Amines can be susceptible to decomposition at high temperatures. Ensure the distillation is performed as quickly as possible and under the deepest vacuum achievable.
| Troubleshooting Distillation | Potential Cause | Recommended Solution |
| Bumping/Unstable Boiling | Inefficient stirring or lack of boiling chips in a viscous liquid. | Use a magnetic stir bar or a mechanical stirrer in the distillation flask. |
| Product Darkening in Pot | Thermal decomposition due to excessive temperature or residence time. | Improve vacuum, ensure heating mantle is not oversized, and complete distillation promptly. |
| Low Purity in Distillate | Impurity has a similar boiling point (e.g., unreacted starting material). | Perform an acid/base wash during work-up to remove impurities before distillation. Consider fractional distillation with a packed column. |
Scale-Up Challenges
Q: The reaction was well-controlled in a 1L flask, but I saw a dangerous temperature spike in a 20L reactor. Why?
A: This is a classic scale-up problem related to heat transfer.[9] As you increase the reactor volume, the surface area available for cooling does not increase proportionally.
-
Volume increases by the cube of the radius (r³), while surface area only increases by the square (r²). [9]
-
This means your ability to remove heat (via the reactor jacket) diminishes relative to the amount of heat being generated by the reaction mass.[8]
Mitigation Strategies for Exothermic Control:
-
Semi-Batch Addition: Instead of adding all reagents at once, add the most reactive component (e.g., the alkylating agent) slowly and controllably to the reactor. This allows the cooling system to keep up with the heat being generated.[9]
-
Use a Less Energetic Base: If using NaH, consider switching to a milder base like potassium carbonate (K2CO3). While the reaction may be slower, it will be significantly less exothermic and easier to control.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to precisely measure the heat of reaction and determine the maximum heat flow. This data is critical for designing a safe process.[20]
-
Ensure Adequate Cooling Capacity: Verify that your reactor's cooling system is rated to handle the calculated heat load from the reaction.
Section 3: Detailed Protocol Example
Protocol: Gabriel Synthesis of this compound (Lab Scale)
This protocol is a representative lab-scale procedure adapted from common synthetic routes.[3][4]
Step 1: Synthesis of 1-Chloro-2-(4-methoxyphenoxy)ethane
-
To a 1L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (124 g, 1.0 mol), potassium carbonate (207 g, 1.5 mol), and acetone (500 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 1,2-dichloroethane (297 g, 3.0 mol) over 2 hours. Caution: 1,2-dichloroethane is a carcinogen.
-
Maintain the reaction at reflux for 24 hours, monitoring by TLC (Thin Layer Chromatography) for the disappearance of 4-methoxyphenol.
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the salts with acetone (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil. Purify by vacuum distillation to yield 1-chloro-2-(4-methoxyphenoxy)ethane.
Step 2: N-Alkylation of Potassium Phthalimide
-
In a 1L flask, combine the 1-chloro-2-(4-methoxyphenoxy)ethane from Step 1 (e.g., 93 g, 0.5 mol), potassium phthalimide (102 g, 0.55 mol), and anhydrous N,N-Dimethylformamide (DMF, 500 mL).[18]
-
Heat the mixture to 100-110°C and maintain for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into 2L of cold water with stirring.
-
The solid N-[2-(4-methoxyphenoxy)ethyl]phthalimide will precipitate. Filter the solid, wash thoroughly with water, and dry.
Step 3: Hydrazinolysis (Ing-Manske Procedure)
-
To a 2L flask, add the dried N-alkylphthalimide from Step 2 (e.g., 142 g, 0.48 mol) and ethanol (1 L).
-
Heat the suspension to reflux and add hydrazine hydrate (30 mL, ~0.6 mol) dropwise. Caution: Hydrazine is toxic.[11] A thick white precipitate (phthalhydrazide) will form.[4]
-
Continue refluxing for 4 hours.
-
Cool to room temperature and acidify the mixture with concentrated HCl until pH ~1.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Take the filtrate and concentrate it under reduced pressure to obtain the crude hydrochloride salt of the product.
-
To isolate the free base, dissolve the crude salt in water, cool in an ice bath, and basify to pH > 12 with 30% NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil. Further purification can be achieved by vacuum distillation.[16]
References
- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents.
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
-
Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol - Justia Patents. Available at: [Link]
-
2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available at: [Link]
-
Troubleshooting of Amine Regn | PDF | Distillation | Pressure - Scribd. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]
-
The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Synthesis of primary amines - Organic Chemistry Portal. Available at: [Link]
-
Reaction pathway for the direct O-alkylation. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Can anyone help me with a Gabriel synthesis for making primary amine? - ResearchGate. Available at: [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]
-
The Safe Use of Sodium Hydride On Scale | PDF | Tetrahydrofuran | Chemical Reactor. Available at: [Link]
-
Amine Gas Treating Unit - Best Practices - Troubleshooting Guide | PDF - Slideshare. Available at: [Link]
-
Preparation of Amines - Chemistry Steps. Available at: [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound - Quora. Available at: [Link]
-
Sodium Hydride - Standard Operating Procedure. Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at: [Link]
-
Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community. Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
-
Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Available at: [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]
-
The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Request PDF - ResearchGate. Available at: [Link]
-
Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. Available at: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. Available at: [Link]
-
Trends in Tragedy – An in-depth Study of Amine System Failures - AmmoniaKnowHow. Available at: [Link]
-
Gabriel Synthesis: Mechanism & Examples - NROChemistry. Available at: [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available at: [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Available at: [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. Available at: [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. Available at: [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. Available at: [Link]
-
Gabriel synthesis - Wikipedia. Available at: [Link]
- EP0599688A1 - Process for O-alkylation of phenolic compounds - Google Patents.
Sources
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- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]
- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
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Preventing degradation of 2-(4-Methoxyphenoxy)ethylamine during synthesis and storage
Technical Support Center: 2-(4-Methoxyphenoxy)ethylamine
A Guide for Researchers on Synthesis, Storage, and Degradation Prevention
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. As a primary amine with a phenoxy moiety, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes and product purity. This guide provides in-depth, experience-based insights and validated protocols to help you maintain the integrity of your material from synthesis through to long-term storage.
Understanding the Instability of this compound
The stability of this compound is primarily challenged by its primary amine group. This functional group is nucleophilic and readily susceptible to oxidation, which is the most common degradation pathway.[1]
Key Degradation Pathways:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of colored impurities.[2][3] The initial oxidation product is often an imine, which can then polymerize or undergo further reactions to form complex mixtures. Milder oxidation can convert primary amines to nitriles.[1]
-
Reaction with Carbon Dioxide: Like many primary amines, it can react with CO2 from the air to form carbamate salts. While often reversible, this can alter the perceived purity and reactivity of the compound.
-
Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or even ambient light over time can provide the energy to initiate oxidative processes.[4]
Understanding these vulnerabilities is the first step toward implementing effective preventative measures during both synthesis and storage.
Technical Support & Troubleshooting (Q&A Format)
This section addresses specific issues you may encounter.
Question: My freshly synthesized this compound is a clear oil, but it turned yellow/brown after a few days on the bench. What happened?
Answer: This is a classic sign of oxidative degradation. The primary amine is likely oxidizing upon exposure to air and possibly light.[1][5] The color change is due to the formation of highly conjugated molecules, such as imines and their subsequent polymerization products.
-
Immediate Action: Transfer the material to an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and store it in a freezer at or below -20°C.[6]
-
Preventative Measures: During synthesis workup, minimize the exposure of the purified amine to air. Concentrate the product on a rotary evaporator and immediately place it under an inert atmosphere. For long-term storage, always use an inert gas overlay.
Question: I ran an NMR of my stored sample, and while the main peaks look correct, the baseline is noisy and I see several small, broad peaks. Is this degradation?
Answer: Yes, this is a strong indication of the onset of degradation. While the bulk of your material may still be intact, the presence of multiple small, unidentifiable peaks suggests the formation of various low-level impurities, which is characteristic of oxidative polymerization. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent techniques for quantifying the extent of this degradation by comparing the peak area of the parent compound to that of the impurities.[7][8][9]
Question: My reaction yield using this compound is inconsistent. Could the quality of the amine be the issue?
Answer: Absolutely. If the amine has partially degraded, its effective concentration is lower than calculated. Furthermore, the impurities themselves might interfere with your reaction. For example, if you are performing a reaction sensitive to nucleophiles, the degradation products may compete with your desired reaction pathway.
-
Solution: Before use, quickly check the purity of your stored amine via Thin Layer Chromatography (TLC) against a previously stored reference sample if available. If degradation is suspected, it is often best to repurify the amine by distillation under high vacuum or to synthesize a fresh batch.
Question: Can I store the amine in a solution to improve its stability?
Answer: Storing it as a solution can be a viable strategy, but the choice of solvent is critical.
-
Recommended Solvents: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or dioxane are good choices. Ensure the solvent is thoroughly deoxygenated by sparging with nitrogen or argon before use.
-
Solvents to Avoid: Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in side reactions. Halogenated solvents like dichloromethane should also be avoided due to potential reactivity with the amine over time. Storing in acidic solutions, such as in 3% acetic acid, has been shown to decrease the stability of primary aromatic amines.[10]
Protocols for Ensuring Compound Integrity
Adherence to validated protocols is critical for preventing degradation.
Protocol 3.1: Inert Atmosphere Synthesis of this compound
This protocol describes a common synthetic route from 4-methoxyphenol, emphasizing the steps crucial for stability.
Workflow Diagram: Synthesis and Purification
Caption: Workflow from synthesis to storage.
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen/argon inlet.
-
Deprotonation: Charge the flask with anhydrous THF and 4-methoxyphenol. Cool the mixture to 0°C in an ice bath. Slowly add sodium hydride (NaH). Causality: Performing this step under an inert atmosphere prevents the highly reactive phenoxide intermediate from being oxidized.
-
Alkylation: Once hydrogen evolution ceases, add 2-chloroethylamine hydrochloride in portions. Allow the reaction to warm to room temperature and then reflux until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to 0°C and cautiously quench with water. Transfer to a separatory funnel and extract the product into ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl to protonate the desired amine, transferring it to the aqueous layer. Separate the layers and wash the acidic aqueous layer with ethyl acetate to remove neutral impurities.
-
Isolation: Cool the aqueous layer in an ice bath and slowly add aqueous NaOH until the pH is >12. The amine will deprotonate and separate. Extract the product into fresh ethyl acetate.
-
Final Steps: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. For highest purity, the resulting oil should be distilled under high vacuum. Causality: Distillation removes non-volatile baseline impurities that may have formed during the synthesis.
Protocol 3.2: Best Practices for Long-Term Storage
Proper storage is the most critical factor in maintaining the long-term viability of this compound. Amines are generally hygroscopic and can absorb moisture from the air, which may lead to hydrolysis and other undesirable byproducts.[11]
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Slows down all potential degradation reactions significantly.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[11] |
| Container | Amber Glass Vial with PTFE-lined cap | Prevents photodegradation and ensures an inert, tight seal.[11][12] |
| State | Neat (undiluted) oil or solid | Minimizes interaction with solvents which could be an impurity source. |
| Handling | Use a syringe through a septum for aliquoting | Minimizes repeated exposure of the bulk material to the atmosphere. |
Protocol 3.3: Analytical Method for Purity Assessment
Regularly assessing the purity of your stored compound is a cornerstone of good laboratory practice. This protocol outlines a basic HPLC method.
-
Sample Preparation: Prepare a stock solution of your amine in HPLC-grade acetonitrile at a concentration of 1 mg/mL. Create a dilution to ~50 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 70% Water (with 0.1% Trifluoroacetic Acid) and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: A pure sample will show a single major peak. The appearance of earlier eluting peaks often indicates more polar degradation products. The percentage purity can be calculated based on the relative peak areas. For more detailed analysis of degradation products, techniques like GC-MS or LC-MS are recommended.[8][13]
Degradation Troubleshooting Logic
Caption: Troubleshooting degradation issues.
References
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]
-
ResearchGate. (2021, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]
-
ProQuest. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]
-
The University of Texas at Austin. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Britannica. (2023, December 5). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]
-
MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-Light-Driven Oxidation of Amines to Imines in Air Catalyzed by Polyoxometalate–Tris(bipyridine)ruthenium Hybrid Compounds. Retrieved from [Link]
-
ResearchGate. (2016, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Developments in the Aerobic Oxidation of Amines. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
Sources
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- 13. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
How to minimize side reactions in the preparation of 2-(4-Methoxyphenoxy)ethylamine
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize side reactions and optimize your synthetic route to this valuable intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for preparing this compound with high purity?
A1: The most widely employed and robust method is a two-step approach involving a Williamson ether synthesis followed by a Gabriel synthesis. This strategy effectively controls the formation of the ether linkage and the primary amine, minimizing common side reactions like over-alkylation.
The general synthetic pathway is as follows:
Figure 1: Two-step synthesis of this compound.
This method is favored due to its high selectivity and the commercial availability of the starting materials.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low yield in the Williamson Ether Synthesis step and formation of a significant byproduct.
Q2: I'm performing the Williamson ether synthesis between 4-methoxyphenol and 2-chloroethanol, but my yield of 2-(4-methoxyphenoxy)ethanol is low, and I'm observing a significant amount of an unknown impurity. What could be the cause?
A2: The most likely culprit is a competing side reaction known as C-alkylation . While the desired reaction is O-alkylation of the phenoxide, the aromatic ring can also act as a nucleophile, leading to the formation of C-alkylated byproducts.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the carbon atoms of the aromatic ring).
Figure 2: O- vs. C-Alkylation of 4-Methoxyphenoxide.
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base and solvent system is critical to favor O-alkylation over C-alkylation.
-
Recommended: Use a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[2] This combination promotes the formation of the desired O-alkylated product.
-
Avoid: Strong bases like sodium hydride (NaH) in polar aprotic solvents can increase the proportion of C-alkylation. Protic solvents can solvate the phenoxide ion, potentially hindering O-alkylation.
-
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) is generally recommended. Higher temperatures can favor the thermodynamically more stable C-alkylated products.
-
Nature of the Alkylating Agent: While 2-chloroethanol is commonly used, using a more reactive alkylating agent like 2-bromoethanol might allow for lower reaction temperatures, which can improve the O/C alkylation ratio.
Data Comparison: Effect of Reaction Conditions on O- vs. C-Alkylation (Illustrative)
| Base/Solvent System | Temperature (°C) | Approximate O/C Alkylation Ratio |
| K₂CO₃ / DMF | 80 | > 95:5 |
| NaOH / Water | 100 | ~ 90:10 |
| NaH / THF | 65 | ~ 85:15 |
Problem 2: Difficulty in the deprotection of N-(2-(4-methoxyphenoxy)ethyl)phthalimide.
Q3: I have successfully synthesized N-(2-(4-methoxyphenoxy)ethyl)phthalimide, but I am struggling with the final deprotection step using hydrazine hydrate. The reaction is either incomplete or I'm getting a complex mixture of products.
A3: The deprotection of the phthalimide group is a crucial step in the Gabriel synthesis.[3][4] While hydrazine hydrate is a common and effective reagent for this transformation, several factors can lead to incomplete reactions or the formation of byproducts.[5][6]
Troubleshooting Steps:
-
Purity of the Starting Material: Ensure that the N-(2-(4-methoxyphenoxy)ethyl)phthalimide is pure before proceeding with the deprotection. Impurities from the previous step can interfere with the reaction.
-
Reaction Conditions:
-
Solvent: Ethanol or methanol are commonly used solvents for this reaction.[6]
-
Temperature: The reaction is typically carried out at reflux temperature to ensure complete conversion.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions can occur if the reflux time is too short.
-
-
Work-up Procedure: The work-up is critical for isolating the pure amine. The byproduct, phthalhydrazide, can sometimes be difficult to remove completely.
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then taken up in an acidic solution (e.g., dilute HCl) to protonate the desired amine, making it water-soluble.
-
The insoluble phthalhydrazide can then be removed by filtration.
-
The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Alternative Deprotection Method:
If you continue to face issues with hydrazine, an alternative is acidic or basic hydrolysis. However, these methods often require harsh conditions (e.g., concentrated strong acids or bases at high temperatures) which might not be compatible with other functional groups on your molecule.[3]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)ethanol (Williamson Ether Synthesis)
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in DMF (5-10 mL per gram of 4-methoxyphenol), add potassium carbonate (1.5 eq).
-
Heat the mixture to 60 °C and add 2-chloroethanol (1.2 eq) dropwise over 30 minutes.
-
After the addition is complete, raise the temperature to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of N-(2-(4-Methoxyphenoxy)ethyl)phthalimide
-
Dissolve 2-(4-methoxyphenoxy)ethanol (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq) or phosphorus tribromide (0.4 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 1-chloro-2-(4-methoxyphenoxy)ethane.
-
Dissolve the crude halide in DMF and add potassium phthalimide (1.1 eq).
-
Heat the mixture to 90-100 °C and stir for 6-8 hours.
-
Cool the reaction mixture, pour it into water, and collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol to obtain N-(2-(4-methoxyphenoxy)ethyl)phthalimide.
Protocol 3: Synthesis of this compound (Gabriel Deprotection)
-
Suspend N-(2-(4-methoxyphenoxy)ethyl)phthalimide (1.0 eq) in ethanol (10-15 mL per gram of phthalimide).
-
Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Treat the residue with dilute hydrochloric acid and stir for 30 minutes.
-
Filter off the insoluble phthalhydrazide and wash it with a small amount of dilute HCl.
-
Cool the filtrate in an ice bath and basify with a concentrated solution of sodium hydroxide until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Characterization and Purity Assessment
Q4: How can I confirm the identity and purity of my final product and identify potential impurities?
A4: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for this purpose.[7][8]
-
Expected ¹H NMR signals for this compound:
-
Aromatic protons on the 4-methoxyphenyl group (typically two doublets).
-
A singlet for the methoxy group protons (~3.7-3.8 ppm).
-
Two triplets for the ethyl chain protons.
-
A broad singlet for the amine (-NH₂) protons (this signal may exchange with D₂O).
-
-
Potential Impurities to look for:
-
Signals from C-alkylated byproducts will show a different aromatic substitution pattern.
-
Residual starting materials or intermediates will have characteristic signals that can be identified by comparing with their own spectra.
-
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch of the primary amine and the C-O-C stretch of the ether.
-
Safety Information: this compound is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11] Work in a well-ventilated fume hood.
References
-
Supporting Information for General. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Kar, G. K. (2022, July 19). Deprotection aaa aaa aaa aaa aaa. ResearchGate. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
Balcı, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Vihita Drugs & Intermediates. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Phthalimide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (n.d.). Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
-
ResearchGate. (2015, November 22). Can anyone suggest me an optimal condition for n-hydroxyphthalimide de protection?. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
OUCI. (2018). Controlled manipulation of selectivity between O- versus C-alkylation in methylation of phenol using ZrO2-WO3- SiO2 catalysts. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97%+ Purity, C9H13NO2, 5 grams. Retrieved from [Link]
-
ClinPGx. (n.d.). Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
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- 11. fishersci.com [fishersci.com]
Purification of crude 2-(4-Methoxyphenoxy)ethylamine using column chromatography
Welcome to the dedicated technical guide for the purification of crude 2-(4-Methoxyphenoxy)ethylamine via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of basic amines. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt the methodology to your specific needs.
PART 1: Foundational Principles & Key Compound Data
Before initiating any purification, a thorough understanding of the target molecule and its interaction with the chromatographic system is paramount. This compound is a primary amine, a class of compounds notoriously challenging to purify on standard silica gel due to their basicity.
The Core Challenge: Amine-Silica Interaction
Standard silica gel is an amorphous polymer of silicon dioxide, with its surface populated by silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 4-5) and readily interact with basic compounds like amines. This acid-base interaction is the primary cause of common purification issues.
-
Strong Adsorption: The basic amine can be protonated by the acidic silanols, leading to a strong ionic interaction that causes the compound to bind tightly to the stationary phase.
-
Peak Tailing: This strong, non-uniform interaction results in a characteristic "streaking" or "tailing" effect on both Thin Layer Chromatography (TLC) and during column elution, significantly reducing separation efficiency.
-
Irreversible Binding & Degradation: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to low recovery. The acidic surface can also catalyze the degradation of sensitive molecules.[1][2]
The solution is to mitigate this acid-base interaction, which is the cornerstone of the protocol described herein.
Physicochemical Properties of this compound
A summary of the key properties of the target compound is essential for procedural design.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₉H₁₃NO₂ | --- |
| Molecular Weight | 167.21 g/mol | --- |
| Appearance | Likely a liquid or low-melting solid | Influences sample loading technique. |
| Predicted pKa | ~9.5 (for the ammonium ion) | Confirms the compound is basic and will interact strongly with acidic silica. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). | Provides options for sample loading and mobile phase selection. |
| UV Active | Yes | The aromatic ring allows for easy visualization on TLC plates under UV light (254 nm).[3] |
PART 2: Detailed Experimental Protocol & Workflow
This section provides a robust, field-proven methodology for the purification of this compound. The protocol is designed to be a self-validating system, where the initial TLC analysis dictates the parameters for the preparative column.
Workflow Overview
The purification process follows a logical sequence, from small-scale method development to large-scale separation and post-purification workup.
Caption: Overall workflow for amine purification.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Objective: To identify a mobile phase that provides a target Retention Factor (Rf) of 0.2-0.3 for the desired compound while maximizing separation from impurities.
-
Prepare the Eluent: Create a stock solution of your chosen mobile phase. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate, EtOAc).
-
Example System: 80:20 Hexanes:EtOAc.
-
-
Add the Base Modifier: To this solvent mixture, add 0.5-1% by volume of triethylamine (TEA). This competing base will neutralize the acidic silanols on the TLC plate, preventing streaking.[1][5]
-
Example: To 10 mL of 80:20 Hexanes:EtOAc, add 100 µL of TEA.
-
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane, DCM). Using a capillary tube, spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F254).
-
Develop and Visualize: Place the TLC plate in a chamber saturated with the prepared mobile phase (containing TEA). Allow the solvent to run up the plate. Visualize the separated spots under a UV lamp (254 nm).
-
Optimize:
-
If the Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., change to 70:30 Hexanes:EtOAc + 1% TEA).
-
If the Rf is too high (>0.4), decrease the polarity (e.g., change to 90:10 Hexanes:EtOAc + 1% TEA).
-
The goal is an Rf of ~0.25 . This ensures the compound will elute from the preparative column in a reasonable volume without being too dilute.[2]
-
Step 2: Preparative Column Chromatography
Objective: To separate the target amine from impurities on a larger scale using the conditions optimized by TLC.
-
Column Selection and Packing:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel (flash grade, 230-400 mesh) in the non-polar component of your mobile phase (e.g., Hexanes).
-
Pack the column by pouring the slurry and allowing the solvent to drain, gently tapping the column to ensure even packing. Never let the top of the silica bed run dry.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel or Celite™ (approximately 2-3 times the weight of your crude material) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column, creating a uniform, flat layer. Gently add a thin layer of sand on top to protect the surface.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (pre-mixed with 1% TEA) to the column.
-
Using positive pressure (flash chromatography), begin eluting the mobile phase through the column, collecting the eluent in fractions (e.g., test tubes or vials).
-
The flow rate should be adjusted to about 2 inches/minute of solvent level drop.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase system to identify which fractions contain your pure product.
-
Combine all fractions that show a single, clean spot corresponding to the desired product.
-
Remove the solvent and the volatile triethylamine from the combined fractions using a rotary evaporator to yield the purified this compound.
-
PART 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of amines.
Caption: Troubleshooting decision tree for amine purification.
Q1: My compound is streaking/tailing badly on the TLC plate, and I can't get good separation.
-
Cause: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silanol groups on the silica plate.[1]
-
Solution: The most reliable solution is to add a small amount (0.5-1% by volume) of a volatile competing base, such as triethylamine (TEA) or a few drops of ammonium hydroxide, to your TLC mobile phase. This base neutralizes the active sites on the silica, allowing your amine to travel up the plate as a compact spot.
Q2: I've run several column volumes of the eluent determined by TLC, but my product isn't coming off the column.
-
Cause A: You forgot to add the triethylamine (TEA) modifier to the bulk mobile phase for the column. Even if you used it for TLC, it must also be in the preparative eluent. Without it, your product is likely strongly adsorbed to the top of the column.
-
Solution A: Attempt to salvage the run by switching to a much more polar eluent containing TEA (e.g., 5% Methanol in DCM + 1% TEA) to flush everything off the column. Evaporate the solvent and restart the purification correctly.
-
Cause B: The crude material was overloaded. If the mass of the crude mixture is too high for the amount of silica used, separation efficiency drops dramatically.
-
Solution B: Ensure you are using an appropriate ratio of silica gel to crude material (typically 50:1 to 100:1 by weight).
Q3: The separation on the column was poor, and my product is co-eluting with an impurity.
-
Cause: The mobile phase polarity is too high. A high polarity eluent will move all compounds too quickly, causing them to elute together. This happens if you aim for an Rf value that is too high (e.g., >0.5) during TLC analysis.
-
Solution: Re-develop your TLC conditions to find a mobile phase that gives your product an Rf of ~0.25 and shows clear separation from the nearby impurity. Rerun the column with this new, less polar solvent system.
Q4: My final, purified product has a strong odor of triethylamine.
-
Cause: Triethylamine is volatile (boiling point ~89 °C) but can be difficult to remove completely under standard rotary evaporation conditions.
-
Solution: To remove residual TEA, dissolve your purified product in a solvent that has a higher boiling point and forms an azeotrope with TEA, such as toluene. Re-evaporate the solvent under vacuum. This process, known as co-evaporation, can be repeated 2-3 times to effectively chase out the residual amine.
Q5: Despite adding TEA, my yield is very low, and I suspect the compound is decomposing.
-
Cause: While TEA mitigates most issues, highly sensitive amines can still degrade on the acidic silica surface.
-
Solution: If you suspect decomposition, you must change the stationary phase.[2]
-
Option 1: Basic Alumina: Use activated, basic alumina instead of silica gel. You will need to re-optimize the mobile phase conditions using TLC on alumina plates.[7]
-
Option 2: Deactivated Silica: Prepare a deactivated stationary phase by pre-treating the silica gel. This can be done by washing the packed column with a solution of your eluent containing a higher concentration of TEA (e.g., 5%) before loading your sample.
-
References
- Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]
-
Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2018). How do I recover my product from an unsuccessful column? Retrieved from [Link]
-
ChemicalDesk.Com. (2011). TLC stains for amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
Sources
Addressing low yield issues in the synthesis of 2-(4-Methoxyphenoxy)ethylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenoxy)ethylamine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important chemical intermediate. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.
Troubleshooting Guide: Williamson Ether Synthesis Route
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. In the context of this compound, it typically involves the reaction of deprotonated 4-methoxyphenol with a suitable 2-carbon electrophile containing a masked or protected amine. However, several factors can lead to diminished yields.
Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted 4-methoxyphenol. What is the most likely cause?
This is a classic symptom of incomplete or inefficient generation of the nucleophile—the 4-methoxyphenoxide anion. The acidity of the phenolic proton on 4-methoxyphenol (pKa ~10.2) requires a sufficiently strong base for complete deprotonation.
Causality and Troubleshooting Steps:
-
Base Strength and Stoichiometry: If you are using a relatively weak base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), the deprotonation equilibrium may not fully favor the phenoxide.[1] Ensure you are using at least one full equivalent of the base. For more robust and complete deprotonation, consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH).[2][3] These react irreversibly to form the alkoxide and hydrogen gas, driving the reaction to completion.[3]
-
Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the desired S_N2 reaction.[2] Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., Na⁺, K⁺) but leave the nucleophile relatively "bare" and highly reactive, accelerating the reaction rate.[1][4]
-
Water Content: The presence of water in the reaction mixture can be detrimental. It can consume strong bases like NaH and protonate the phenoxide, quenching the nucleophile. Ensure your solvent and reagents are anhydrous.
Optimized Reaction Parameters (Williamson Ether Synthesis)
| Parameter | Recommendation | Rationale |
|---|---|---|
| Base | Sodium Hydride (NaH), Potassium Hydride (KH) | Strong, non-nucleophilic bases that ensure complete and irreversible deprotonation of the phenol.[2][3] |
| Solvent | Anhydrous DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and accelerate S_N2 reactions.[1] |
| Temperature | 60 - 100 °C (Solvent Dependent) | Provides sufficient activation energy without promoting significant elimination side reactions. |
| Electrophile | 2-Bromoethylamine derivative or 2-Chloroethylamine derivative | Bromine and Iodine are better leaving groups than Chlorine, leading to faster reaction rates. |
Q2: My reaction produces a complex mixture of byproducts, and isolating the desired product is difficult. What are the common side reactions?
In a Williamson ether synthesis involving an aryloxide, two primary side reactions compete with the desired O-alkylation: E2 Elimination of the alkyl halide and C-alkylation of the aromatic ring.[1][5]
-
E2 Elimination: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the leaving group on the electrophile, leading to the formation of an alkene. This is particularly problematic with sterically hindered or secondary alkyl halides.[2][6]
-
C-Alkylation: The 4-methoxyphenoxide anion is an ambident nucleophile, with electron density on both the oxygen and the ortho-position of the aromatic ring. Alkylation at the carbon position (ortho to the hydroxyl group) can occur, leading to undesired isomers.[1][5]
Caption: Competing reaction pathways in the Williamson ether synthesis.
Mitigation Strategies:
-
To minimize E2 elimination, use a primary alkyl halide (e.g., 2-bromoethylamine derivative) as the electrophile. Avoid secondary halides.[2][5]
-
To favor O-alkylation over C-alkylation, polar aprotic solvents are generally effective. The choice of counter-ion can also play a role, though this is a more complex optimization.
The Gabriel Synthesis: A High-Purity Alternative
To circumvent issues of over-alkylation common with using unprotected haloamines, the Gabriel synthesis is an excellent and reliable alternative for synthesizing primary amines.[7][8]
Q3: Why should I use the Gabriel synthesis, and what are its main challenges?
The Gabriel synthesis utilizes potassium phthalimide as a protected source of ammonia.[7][9] This method elegantly prevents the common problem of over-alkylation, where the newly formed primary amine acts as a nucleophile to react with more alkyl halide, leading to secondary and tertiary amines.[8][9] The result is a much cleaner synthesis of the primary amine.
The primary challenges are:
-
Synthesis of the Intermediate: You must first synthesize the electrophile, typically 1-(2-chloroethoxy)-4-methoxybenzene or its bromo-analogue, from 4-methoxyphenol and a 1,2-dihaloethane.[10][11]
-
Harsh Deprotection: The final step involves cleaving the N-alkylphthalimide intermediate to release the free amine. This traditionally requires harsh conditions, such as strong acid or base hydrolysis, which can have low yields or damage sensitive functional groups.[7][12]
Caption: Workflow for the Gabriel synthesis of primary amines.
Q4: My final deprotection step using hydrazine (Ing-Manske procedure) is messy and gives low yields. How can I improve it?
The Ing-Manske procedure, which uses hydrazine, is often preferred over acid hydrolysis because it proceeds under milder conditions.[4] The main difficulty is often the removal of the phthalhydrazide byproduct, which can be challenging to separate.[7][12]
Troubleshooting and Optimization:
-
Reaction Conditions: Ensure the hydrazinolysis is carried out in a suitable solvent, typically ethanol or a similar alcohol, and allowed to proceed to completion (often requiring reflux).
-
Workup Procedure: After the reaction, the phthalhydrazide precipitates out of the solution.
-
Cool the reaction mixture thoroughly to maximize precipitation.
-
Acidify the mixture with dilute HCl. This will protonate your desired amine product, making it soluble in the aqueous/alcoholic phase as the hydrochloride salt, while the phthalhydrazide remains an insoluble solid.
-
Filter off the solid phthalhydrazide.
-
Make the filtrate basic with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
General FAQs and Purification
Q5: How can I effectively purify my final product?
This compound is a basic compound, which can be exploited for purification.
-
Acid-Base Extraction: This is the most effective initial purification step.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Separate the aqueous layer, cool it in an ice bath, and make it basic (pH > 12) with a concentrated base (e.g., 50% NaOH).
-
Extract the liberated free amine back into a fresh organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Vacuum Distillation: For higher purity, the resulting oil can be purified by vacuum distillation.[13] This is effective for removing non-volatile impurities.
Q6: What analytical techniques are best for assessing purity and identifying byproducts?
A multi-faceted approach is recommended for a comprehensive analysis.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and crude product analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. It can confirm the presence of the desired product and help identify the structure of major impurities (e.g., byproducts from C-alkylation or elimination).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile byproducts by comparing their mass spectra to known libraries.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative purity analysis.[11]
Experimental Protocols
Protocol 1: Optimized Williamson Synthesis via Gabriel Route
This two-step protocol is designed for high purity and reliable yields.
Step A: Synthesis of N-(2-(4-Methoxyphenoxy)ethyl)phthalimide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Add 1-bromo-2-chloroethane (1.2 eq) to the mixture. (Note: Using the bromo-chloro variant allows for selective reaction at the more labile C-Br bond first).
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, add potassium phthalimide (1.1 eq) directly to the flask.
-
Heat the new mixture to 120 °C and stir overnight.
-
Cool the reaction to room temperature and pour it into a beaker of cold water.
-
The solid N-alkylated phthalimide product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Step B: Hydrazinolysis to this compound
-
Suspend the dried phthalimide intermediate from Step A in ethanol.
-
Add hydrazine monohydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature, then add 2M HCl to dissolve the product and ensure complete precipitation of the byproduct.
-
Filter off the phthalhydrazide solid and wash it with a small amount of cold ethanol.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue, cool in an ice bath, and make the solution strongly basic (pH > 12) with 10M NaOH.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product as an oil. Assess purity via NMR and GC-MS.
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026. [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 2, 2026. [Link]
- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (n.d.).
-
Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 2, 2026. [Link]
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. (n.d.).
-
Bäumer, C., Bauer, C., & Kempe, R. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(31), 9931-9935. [Link]
-
Gabriel Synthesis (Ing-Manske Procedure). (n.d.). Cambridge University Press. Retrieved January 2, 2026. [Link]
-
Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
-
Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Gabriel synthesis. (2020, August 16). L.S.College, Muzaffarpur. [Link]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (n.d.).
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 2, 2026. [Link]
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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Technical Support Center: Optimization of Solvent Systems for the Synthesis of 2-(4-Methoxyphenoxy)ethylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-methoxyphenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this synthesis, with a specific focus on the critical role of the solvent system. The following content is structured in a problem-oriented question-and-answer format to directly address challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low (<50%). How does my choice of solvent impact this?
Low yield is the most common issue in the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process where the 4-methoxyphenoxide anion attacks an electrophilic 2-carbon synthon (e.g., 2-chloroethylamine or a protected variant). The solvent plays a pivotal role in mediating this reaction's efficiency.[1][2]
Core Causality: The solvent's primary function is to dissolve the reactants and influence the reactivity of the nucleophile (the phenoxide).
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are strongly recommended.[1][3] They possess high dielectric constants, effectively solvating the counter-ion of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH). However, they do not form strong hydrogen bonds with the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the desired Sₙ2 reaction and improving yields.[1]
-
Protic Solvents (Use with Caution): Protic solvents like ethanol, methanol, or water are generally poor choices. They can form a hydrogen-bond cage around the phenoxide anion, stabilizing it and significantly reducing its nucleophilicity.[4] This drastically slows down the reaction rate, often leading to low conversion and requiring higher temperatures, which can promote side reactions.
-
Apolar Solvents (Generally Unsuitable): Nonpolar solvents such as toluene or hexane are typically unsuitable as the primary solvent because the ionic phenoxide salt has very low solubility in them.
Troubleshooting Steps:
-
Evaluate Your Current Solvent: If you are using a protic solvent, your first step should be to switch to a polar aprotic solvent. DMF and acetonitrile are excellent starting points.[1]
-
Ensure Anhydrous Conditions: Water is a protic species that can reduce nucleophilicity. Ensure your solvent and glassware are dry, especially when using highly reactive bases like sodium hydride (NaH).
-
Consider Reactant Concentration: Very high dilution can slow down the bimolecular reaction. A typical concentration is in the range of 0.1 M to 1.0 M.
Question 2: I've identified a significant byproduct. Could it be a C-alkylation product, and how can I prevent it?
Yes, the formation of a C-alkylation byproduct is a known competing pathway in the Williamson ether synthesis when using phenoxides.[1][3] The phenoxide anion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring, typically at the ortho or para position (C-alkylation, undesired).[4]
Mechanistic Insight: The solvent system directly influences the O/C alkylation ratio.
-
Protic solvents (e.g., trifluoroethanol) can hydrogen-bond with the oxygen of the phenoxide, effectively "blocking" it. This shielding effect can increase the likelihood of the alkylating agent reacting with the electron-rich carbon atoms of the aromatic ring.[4]
-
Polar aprotic solvents (DMF, DMSO) leave the oxygen atom more exposed and reactive, strongly favoring the desired O-alkylation pathway.[3][4]
The choice of counter-ion (from the base) also has an effect, though it is often secondary to the solvent.
Diagram: Competing Reaction Pathways The following diagram illustrates the primary O-alkylation pathway versus the potential side reactions of C-alkylation and elimination.
Caption: O-alkylation vs. C-alkylation and Elimination Side Reactions.
Preventative Measures:
-
Solvent Choice: The most effective way to minimize C-alkylation is to use a polar aprotic solvent like DMF or acetonitrile.[3]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C).[1] High temperatures can sometimes favor C-alkylation.
-
Base Selection: Use a base that provides a counter-ion less likely to coordinate strongly with the phenoxide oxygen. Potassium carbonate (K₂CO₃) is often a good choice for aryl ether syntheses.[3]
Question 3: Which solvent system is truly optimal? Can you provide a comparative overview?
"Optimal" depends on a balance of factors including yield, purity, cost, safety, and scalability. For laboratory-scale synthesis focused on high yield and purity, polar aprotic solvents are generally superior.
Table 1: Comparison of Common Solvent Systems for Williamson Ether Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages & Disadvantages |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Pro: Excellent solubility for reactants, high reaction rates, strongly favors O-alkylation.[1] Con: High boiling point can make removal difficult; potential toxicity. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Pro: Good solubility, high rates, lower boiling point for easier removal.[1] Con: Can be more expensive than other options. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Pro: Very high polarity, accelerates reactions significantly.[3] Con: Very high boiling point makes removal challenging; can be difficult to get completely dry. |
| Acetone | Polar Aprotic | 56 | 21 | Pro: Low boiling point, inexpensive. Con: Lower polarity may lead to slower reactions; potential for side reactions with the enolate. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Pro: Inexpensive, low toxicity. Con: Significantly reduces nucleophilicity via H-bonding, leading to slow reactions and lower yields; promotes C-alkylation.[4][5] |
| Toluene/Water with PTC | Biphasic | 111 (Toluene) | 2.4 (Toluene) | Pro: Avoids expensive anhydrous solvents, simplifies workup, scalable.[5] Con: Requires a phase-transfer catalyst (PTC) like TBAB; reaction rate can be mass-transfer limited. |
Experimental Protocols
Protocol 1: High-Yield Synthesis Using Acetonitrile
This protocol is optimized for high yield and purity on a laboratory scale.
Methodology:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (100 mL).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-methoxyphenoxide salt.
-
Alkylation: Add 2-chloroethylamine hydrochloride (1.1 eq). Note: An additional equivalent of base (e.g., another 1.0 eq of K₂CO₃) is often required to neutralize the hydrochloride salt and free the amine for reaction.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).
-
To remove any unreacted 4-methoxyphenol, wash the organic layer with 1M NaOH (2 x 30 mL).
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography.
Diagram: General Troubleshooting Workflow Use this flowchart to diagnose and resolve common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
References
-
Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
An efficient tandem synthesis of alkyl aryl ethers... (2017). Organic Chemistry Research. [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis... (2021). RSC Publishing. [Link]
- Process for the alkylation of phenols.
- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]
-
Alkylation of phenol: a mechanistic view. PubMed - NIH. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 2-(4-Methoxyphenoxy)ethylamine and Its Positional Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural variations of a molecule can dramatically alter its pharmacological profile. This guide provides a comprehensive comparative analysis of 2-(4-methoxyphenoxy)ethylamine and its ortho- and meta-isomers: 2-(2-methoxyphenoxy)ethylamine and 2-(3-methoxyphenoxy)ethylamine. While these compounds share the same molecular formula, the seemingly minor shift in the position of the methoxy group on the phenoxy ring is predicted to have profound implications for their biological activity. This analysis is designed for researchers, scientists, and drug development professionals to navigate the potential applications and synthetic strategies for these closely related molecules.
Introduction: The Significance of Isomerism in Phenethylamines
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of psychoactive substances and therapeutic agents. The biological effects of substituted phenethylamines are exquisitely sensitive to the nature and position of substituents on the aromatic ring.[1] Methoxylation, in particular, is known to significantly influence receptor affinity and functional activity, especially within the serotonergic, dopaminergic, and adrenergic systems.[2] This guide will delve into the synthesis, physicochemical properties, and, most critically, the predicted differential pharmacology of the ortho-, meta-, and para-isomers of 2-(methoxyphenoxy)ethylamine, providing a framework for their potential exploration in drug discovery programs.
Chemical Structures and Physicochemical Properties
The ortho, meta, and para positioning of the methoxy group imparts distinct electronic and steric properties to each isomer, which in turn are expected to influence their interaction with biological targets.
| Property | 2-(2-Methoxyphenoxy)ethylamine | 2-(3-Methoxyphenoxy)ethylamine | This compound |
| CAS Number | 1836-62-0[3] | 26378-67-6 (HCl salt)[4] | 50800-92-5 |
| Molecular Formula | C₉H₁₃NO₂[3] | C H₁₃NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol [3] | 167.21 g/mol | 167.21 g/mol |
| Appearance | Colorless to slightly yellow liquid[5] | Data not available | Data not available |
| Boiling Point | 98 °C at 0.4 mmHg[6] | Data not available | Data not available |
| pKa (predicted) | 8.55 ± 0.10[6] | Data not available | Data not available |
| LogP (predicted) | 1.3 | 1.3 | 1.3 |
Synthesis of 2-(Methoxyphenoxy)ethylamine Isomers
The synthesis of these isomers can be achieved through various established routes, most commonly involving the Williamson ether synthesis. The choice of starting materials and reaction conditions can be tailored to optimize yield and purity.
General Synthetic Workflow
The overarching synthetic strategy involves the reaction of a methoxyphenol with a protected 2-aminoethyl halide or a similar electrophile, followed by deprotection.
Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)ethylamine
This protocol is adapted from a patented one-pot synthesis method.[7]
Materials:
-
Guaiacol (2-methoxyphenol)
-
Urea
-
Ethanolamine
-
Potassium hydroxide
-
Ethylenediamine
-
Chloroform
-
Concentrated hydrochloric acid
-
20% Sodium hydroxide solution
Procedure:
-
To a 250 mL single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), and potassium hydroxide (2.80 g, 0.05 mol).
-
Heat the mixture progressively to 170 °C over 2.5 hours (10 °C every 30 minutes) and maintain at this temperature for 6 hours.
-
Add ethylenediamine (3.00 g, 0.05 mol) and continue heating at 170 °C for an additional 2 hours.
-
Cool the reaction mixture and dissolve the product in 50 mL of water.
-
Adjust the pH to 2 with concentrated hydrochloric acid and perform a filtration.
-
Wash the aqueous layer with 50 mL of chloroform.
-
Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.
-
Extract the product with 50 mL of chloroform.
-
Remove the chloroform under reduced pressure to obtain the crude product as a brownish-black liquid.
-
Further purification can be achieved through distillation under reduced pressure.
Note on Isomer Synthesis: The synthesis of the 3-methoxy and 4-methoxy isomers would follow a similar Williamson ether synthesis approach, starting with 3-methoxyphenol and 4-methoxyphenol, respectively. The specific reaction conditions, such as the choice of base and solvent, may require optimization for each isomer to achieve the best yields. For instance, a common alternative involves reacting the corresponding methoxyphenol with 2-chloro-N-tritylethylamine in the presence of a base like cesium carbonate, followed by acidic deprotection of the trityl group.
Comparative Biological Activity: A Predictive Analysis Based on Structure-Activity Relationships
Direct comparative experimental data on the biological activities of the three 2-(methoxyphenoxy)ethylamine isomers is not extensively available in the public scientific literature. However, by drawing upon well-established structure-activity relationship (SAR) principles for phenethylamines, we can construct a predictive framework for their likely pharmacological profiles.[8][9][10]
Predicted Interaction with Serotonergic Receptors
The serotonergic system, particularly the 5-HT₂A receptor, is a key target for many psychoactive phenethylamines.[8] The position of methoxy groups on the phenyl ring is a critical determinant of affinity for serotonin receptors.[2]
-
2-(2-Methoxyphenoxy)ethylamine (Ortho-isomer): The presence of a methoxy group at the 2-position of a phenethylamine is often associated with enhanced affinity for 5-HT₂A receptors.[2][11] This is a key structural feature in several known serotonergic psychedelics. Therefore, the ortho-isomer is predicted to have the highest affinity for 5-HT₂A receptors among the three isomers.
-
This compound (Para-isomer): A methoxy group at the 4-position can also contribute to 5-HT₂A receptor affinity, although generally to a lesser extent than a 2-position substitution.[12]
-
2-(3-Methoxyphenoxy)ethylamine (Meta-isomer): Substitution at the 3-position is generally less favorable for high 5-HT₂A receptor affinity compared to the 2- and 4-positions.[10]
Predicted Interaction with Adrenergic Receptors
The parent structure of many adrenergic drugs is β-phenylethylamine.[13] Modifications to this structure significantly impact receptor selectivity and activity. The 2-(methoxyphenoxy)ethylamine isomers are structurally related to adrenergic ligands.
-
2-(2-Methoxyphenoxy)ethylamine: This isomer is a key intermediate in the synthesis of Carvedilol, a non-selective β-adrenergic and α₁-adrenergic antagonist.[14][15] While 2-(2-methoxyphenoxy)ethylamine itself is not Carvedilol, its incorporation into the final drug structure highlights its compatibility with binding to adrenergic receptors. It is plausible that the ortho-isomer possesses some intrinsic affinity for adrenergic receptors.
-
Positional Influence: The precise influence of the meta- and para-methoxy groups on adrenergic receptor affinity is less clear without direct experimental data. However, it is known that the substitution pattern on the phenyl ring of phenethylamines dictates α- versus β-receptor selectivity.[13] It is conceivable that the different isomers will exhibit distinct profiles of affinity and selectivity for α₁, α₂, β₁, and β₂ adrenergic receptors.
Predicted Interaction with Dopaminergic Receptors
The interaction of phenethylamines with dopamine receptors is also highly structure-dependent.[9]
-
General Trends: Compounds with a methoxy group on the aromatic ring have shown varied effects on dopamine reuptake inhibition, with some demonstrating weak or no activity.[9]
-
Isomeric Differentiation: The electronic and steric differences between the ortho, meta, and para isomers are likely to result in differential affinities for dopamine receptor subtypes (D₁, D₂, etc.) and the dopamine transporter (DAT). For instance, the position of the methoxy group will influence the molecule's ability to adopt the optimal conformation for binding within the dopamine receptor's binding pocket. Without specific data, a detailed prediction is speculative, but it is reasonable to assume that the isomers will not have identical dopaminergic profiles.
Potential Applications and Future Directions
The differential predicted pharmacology of these isomers opens up distinct avenues for research and development:
-
2-(2-Methoxyphenoxy)ethylamine: Its established role as a precursor for Carvedilol is well-documented. Further investigation into its own potential pharmacological activities, particularly at adrenergic and serotonergic receptors, could be warranted.
-
This compound and 2-(3-Methoxyphenoxy)ethylamine: These less-explored isomers represent novel chemical space. Based on the SAR of related compounds, they could be investigated as modulators of serotonergic or other monoaminergic systems. Their potential as scaffolds for the development of new central nervous system (CNS) agents or cardiovascular drugs should be considered.
Conclusion
This guide has provided a comparative analysis of this compound and its ortho- and meta-isomers, focusing on their synthesis, physicochemical properties, and predicted biological activities. While direct comparative experimental data remains a gap in the current literature, a predictive pharmacological profile can be constructed based on well-established structure-activity relationships for the broader class of phenethylamines. The positional isomerism of the methoxy group is anticipated to be a critical determinant of their interactions with serotonergic, adrenergic, and dopaminergic receptors. This analysis underscores the importance of isomeric considerations in drug design and provides a foundation for future research into the therapeutic potential of these distinct chemical entities.
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Substituted phenethylamine. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link].
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- Kim, J. I., Lee, H. R., Sim, J. H., Lee, S. Y., Jeong, H. G., & Huh, S. O. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. Archives of Pharmacal Research, 43(7), 747-759.
- Kim, K. M., Lee, S., Kim, J., & Cheong, S. L. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205.
- Kim, K. M., Lee, S., Kim, J., & Cheong, S. L. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-467.
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Navarro, C. T., Martín, A., Belda, L., & Díez, D. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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-
Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Kim, K. M., Lee, S., Kim, J., & Cheong, S. L. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205.
-
Kim, K. M., Lee, S., Kim, J., & Cheong, S. L. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]
- Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 5, 22.
-
ResearchGate. (n.d.). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. Retrieved from [Link]
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Glennon, R. A. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Binding affinities of the selected compounds towards serotonin receptors. Retrieved from [Link]
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ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved from [Link]
-
Pharos. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved from [Link]
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Jozwiak, K., Toll, L., Jimenez, L., Woo, A. Y., Xiao, R. P., & Wainer, I. W. (2007). Thermodynamics and Docking of Agonists to the β2-Adrenoceptor Determined Using -4-Methoxyfenoterol as the Marker Ligand. Molecular Pharmacology, 72(4), 996-1007.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-(2-Methoxyphenoxy)ethylamine: Properties and Pharmaceutical Significance. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
- Neumeyer, J. L., Kula, N. S., Bergman, J., & Baldessarini, R. J. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4093.
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- Finnema, S. J., Scheinin, M., & Halldin, C. (2016). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Journal of Cerebral Blood Flow & Metabolism, 36(6), 987-1000.
- Gerlach, M., Gsell, W., Reichmann, H., & Riederer, P. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of Neural Transmission, 110(10), 1119-1127.
- Stefano, G. B., & Kream, R. M. (2016). Mutual Enhancement of Opioid and Adrenergic Receptors by Combinations of Opioids and Adrenergic Ligands Is Reflected in Molecular Complementarity of Ligands: Drug Development Possibilities. Medical Science Monitor Basic Research, 22, 60-68.
- Kumar, D., Kumar, R., & Kumar, P. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS Chemical Neuroscience, 12(17), 3246-3256.
- Davies, A. O., & Lefkowitz, R. J. (1981). Agonist-promoted high affinity state of the beta-adrenergic receptor in human neutrophils: modulation by corticosteroids. Journal of Clinical Endocrinology & Metabolism, 53(4), 703-708.
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- 6. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
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- 11. [PDF] Serotonin receptor affinities of psychoactive phenalkylamine analogues. | Semantic Scholar [semanticscholar.org]
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- 13. scribd.com [scribd.com]
- 14. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-(4-Methoxyphenoxy)ethylamine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and progress. In this guide, we delve into the spectroscopic analysis of 2-(4-Methoxyphenoxy)ethylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides an in-depth comparison of primary and alternative analytical techniques, supported by theoretical and experimental data, to ensure confident structural elucidation.
The Criticality of Structural Verification
In the realm of pharmaceutical development, the precise molecular architecture of a compound dictates its efficacy, safety, and intellectual property value. Any ambiguity in the structure of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, can lead to unforeseen biological activities, manufacturing inconsistencies, and regulatory hurdles. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.
This guide will focus on the gold-standard spectroscopic techniques for organic structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will explore the expected data for this compound and compare these methods with powerful alternatives like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Single Crystal X-ray Diffraction.
Primary Spectroscopic Analysis of this compound
The structure of this compound presents distinct features that are readily identifiable by a combination of spectroscopic methods. The molecule comprises a para-substituted aromatic ring, an ether linkage, an ethyl chain, and a primary amine group.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and multiplicity of proton signals, we can deduce the connectivity of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | Multiplet | 4H | Aromatic protons (AA'BB' system) |
| ~ 4.0 | Triplet | 2H | -O-CH₂ -CH₂-NH₂ |
| ~ 3.75 | Singlet | 3H | -OCH₃ |
| ~ 3.0 | Triplet | 2H | -O-CH₂-CH₂ -NH₂ |
| ~ 1.5 (broad) | Singlet | 2H | -NH₂ |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the aromatic proton signals, which are expected to exhibit second-order coupling effects (an AA'BB' system) due to the para-substitution pattern. Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. Proton-decoupled spectra, where each unique carbon appears as a single line, are typically acquired.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR data processing.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154 | C -OCH₃ (aromatic) |
| ~ 152 | C -O-CH₂ (aromatic) |
| ~ 115 | Aromatic C H |
| ~ 114 | Aromatic C H |
| ~ 69 | -O-C H₂- |
| ~ 55 | -OC H₃ |
| ~ 42 | -C H₂-NH₂ |
Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum should be consistent with the proposed structure, and 2D NMR techniques like HSQC and HMBC can be employed to definitively correlate proton and carbon signals, confirming the connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: An FT-IR spectrometer is used.
-
Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 (two bands) | N-H stretch | Primary Amine |
| 3030-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| 1240-1260 (strong) | C-O stretch | Aryl Ether |
| 1030-1050 | C-O stretch | Alkyl Ether |
| 1000-1250 | C-N stretch | Amine |
Authoritative Grounding: The characteristic absorption bands for different functional groups are well-established and can be found in standard spectroscopic reference tables.[1] For instance, the presence of two distinct N-H stretching bands is a definitive indicator of a primary amine.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Significance |
| 167 | [C₉H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 124 | [CH₃O-C₆H₄-O]⁺ | Loss of ethylamine radical |
| 108 | [HO-C₆H₄-O]⁺ | Loss of methyl from the methoxy group of the m/z 124 fragment |
| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage of the ethylamine chain |
Expertise & Experience: The fragmentation pattern is rationalized based on the stability of the resulting ions. The alpha-cleavage leading to the m/z 44 fragment is a characteristic fragmentation pathway for primary amines.[3][4] The molecular ion at m/z 167 confirms the molecular formula C₉H₁₃NO₂.
Comparison with Alternative Analytical Techniques
While the combination of NMR, FT-IR, and MS provides a robust confirmation of the structure, other techniques can offer complementary or, in some cases, more definitive information.
Caption: Workflow comparing primary and alternative analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
Both GC-MS and LC-MS are powerful hyphenated techniques that combine a separation method with mass spectrometry.
| Technique | Advantages | Disadvantages | Applicability to this compound |
| GC-MS | Excellent separation for volatile and thermally stable compounds.[5] Extensive spectral libraries for identification. | Requires derivatization for polar compounds like amines to improve volatility.[6] | Suitable, but may require derivatization of the amine group to prevent peak tailing and improve chromatographic performance. |
| LC-MS | Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[1] Simpler sample preparation for polar molecules. | Can be more complex to operate and maintain. Matrix effects can suppress ionization. | Highly suitable. The polarity of the amine group makes it amenable to reverse-phase LC, and ESI-MS would readily ionize the molecule. |
Single Crystal X-ray Diffraction
X-ray crystallography stands as the ultimate method for unambiguous structure determination, provided a suitable single crystal can be obtained.[7]
-
Advantages: Provides the absolute three-dimensional structure of a molecule, including stereochemistry and crystal packing information.[8]
-
Disadvantages: Growing diffraction-quality single crystals can be a significant challenge, and the technique is not applicable to amorphous solids or liquids.[9]
For this compound, which is a solid at room temperature, X-ray crystallography would provide the most definitive structural proof if a suitable crystal can be grown.
Conclusion
The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. For routine analysis and purity assessment, LC-MS offers a robust and efficient alternative. In cases where absolute structural proof is required, single crystal X-ray diffraction remains the unparalleled gold standard. By understanding the strengths and limitations of each technique, researchers can confidently and unequivocally determine the structure of this and other vital pharmaceutical intermediates.
References
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023). Retrieved from [Link]
-
(PDF) Aromatic Compounds: Structural Principles, Reactivity Models, and Industrial Applications - ResearchGate. (2024). Retrieved from [Link]
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X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
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Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH. (2016). Retrieved from [Link]
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x Ray crystallography - PMC - PubMed Central - NIH. (2000). Retrieved from [Link]
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FTIR spectrum of 2-methoxy-4-nitroaniline - ResearchGate. (2023). Retrieved from [Link]
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Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances - ResearchGate. (2018). Retrieved from [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (2009). Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (2015). Retrieved from [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (2011). Retrieved from [Link]
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Aromatic, Antiaromatic, or Nonaromatic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]
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Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]
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GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2024). Retrieved from [Link]
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Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? - Quora. (2014). Retrieved from [Link]
-
The Difference Between GC/MS and LC/MS Systems - Conquer Scientific. (2023). Retrieved from [Link]
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FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer | Request PDF - ResearchGate. (2010). Retrieved from [Link]
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Introductory note on the 13C NMR spectrum of 2-methoxypropane - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
Which techniques are most helpful in characterizing the structure of an unknown compound? | ResearchGate. (2014). Retrieved from [Link]
-
FT-IR spectrum of compound 2 | Download Scientific Diagram - ResearchGate. (2020). Retrieved from [Link]
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mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. (n.d.). Retrieved from [Link]
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- 9. quora.com [quora.com]
A Comparative Guide to the Validation of HPLC Methods for Purity Assessment of 2-(4-Methoxyphenoxy)ethylamine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(4-Methoxyphenoxy)ethylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents detailed experimental protocols, and offers a framework for method validation in line with international regulatory standards. Our focus is to equip you with the expertise to select and validate a robust HPLC method tailored to your specific analytical needs.
Introduction: The Analytical Imperative for this compound Purity
This compound is a primary aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating HPLC method is a critical component of quality control, ensuring that the substance meets the required specifications.
This guide will compare two robust reversed-phase HPLC methods for the purity analysis of this compound: a standard approach utilizing a C18 column with a buffered mobile phase, and an alternative method employing an ion-pairing agent to enhance the retention and resolution of the basic analyte and its potential impurities.
Understanding Potential Impurities
A critical first step in developing a purity testing method is to understand the potential impurities that may be present. These can arise from the synthesis process, degradation, or storage. A plausible synthetic route to this compound starts from 4-methoxyphenol and involves a reaction with a two-carbon synthon, such as 2-chloroethylamine or a protected equivalent.
Based on this, potential process-related impurities could include:
-
Unreacted Starting Materials: 4-methoxyphenol
-
Isomeric Impurities: 2-(2-Methoxyphenoxy)ethylamine and 2-(3-Methoxyphenoxy)ethylamine (if the starting phenol contains isomeric impurities)
-
Over-alkylation or Di-alkylation Products: Impurities formed by multiple substitutions on the amine.
-
By-products: Compounds formed from side reactions.
-
Degradation Products: Arising from exposure to stress conditions such as acid, base, oxidation, heat, or light.
A robust HPLC method must be able to separate the main component from all these potential impurities.
Comparative Analysis of HPLC Methods
We will now compare two distinct reversed-phase HPLC methods for the purity assessment of this compound. The choice between these methods will depend on the specific separation challenges presented by the sample and the desired chromatographic performance.
Method A: Standard Reversed-Phase HPLC
This method represents a conventional and widely used approach for the analysis of basic compounds. The use of a buffered mobile phase is crucial to control the ionization of the amine and ensure symmetrical peak shapes.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: A versatile, non-polar stationary phase that provides good retention for aromatic compounds.
-
Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape for the basic analyte and also buffers the mobile phase at a low pH, ensuring consistent protonation of the amine.
-
Acetonitrile: A common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity.
-
Gradient Elution: Necessary to elute a range of impurities with varying polarities within a reasonable timeframe.
-
UV Detection at 225 nm: Provides good sensitivity for the aromatic analyte and potential impurities containing a chromophore.
Method B: Ion-Pair Reversed-Phase HPLC
This method utilizes an ion-pairing reagent to enhance the retention of the basic analyte on the reversed-phase column. This can be particularly useful for improving the separation of closely eluting polar impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium 1-Hexanesulfonate in 25 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 15% B to 60% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Sodium 1-Hexanesulfonate: An ion-pairing agent that forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the C18 column.[1][2]
-
Phosphate Buffer (pH 3.0): Maintains a consistent pH to ensure the analyte is protonated and the ion-pairing mechanism is effective.
-
Acetonitrile: The organic modifier for elution.
-
Gradient Elution: Allows for the separation of a wide range of impurities.
-
Elevated Column Temperature: Can improve peak efficiency and reduce analysis time.
Performance Comparison (Illustrative Data)
The following table presents a hypothetical comparison of the performance of the two methods based on typical validation parameters.
| Validation Parameter | Method A: Standard RP-HPLC | Method B: Ion-Pair RP-HPLC |
| Specificity | Good separation from known impurities. | Enhanced separation of polar impurities. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% | < 1.0% |
| LOD | 0.01% | 0.008% |
| LOQ | 0.03% | 0.025% |
| Robustness | Tolerant to minor changes in pH and mobile phase composition. | More sensitive to changes in ion-pair reagent concentration and pH. |
Validation of the Selected HPLC Method
Once a method is chosen, it must be validated to demonstrate its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Validation Workflow
Caption: Workflow for HPLC Method Validation.
Experimental Protocols for Validation
Specificity (Forced Degradation Study)
To demonstrate that the method is stability-indicating, forced degradation studies are performed.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method.
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the presence of degradation products.
Linearity
-
Prepare a series of solutions of this compound at a minimum of five concentrations, ranging from the limit of quantification (LOQ) to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of > 0.999 is typically considered acceptable.
Accuracy
-
Prepare samples of a known concentration of this compound spiked with known amounts of impurities or by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the analyte. The recovery should typically be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results. A %RSD of < 1.0% is generally desirable.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Compare the results from both studies to assess the variability. The %RSD should still meet the acceptance criteria.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Ratio: A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Robustness
-
Deliberately vary critical method parameters one at a time, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact on the system suitability parameters (e.g., resolution, tailing factor, and plate count). The method is considered robust if the results remain within the acceptance criteria.
Conclusion and Recommendations
Both the standard reversed-phase and the ion-pair reversed-phase HPLC methods offer viable approaches for the purity assessment of this compound.
-
Method A (Standard RP-HPLC) is a straightforward and robust starting point for routine quality control. Its simplicity makes it easy to implement and troubleshoot.
-
Method B (Ion-Pair RP-HPLC) provides an excellent alternative when enhanced resolution of polar impurities is required. However, it may require more careful control of the mobile phase composition and pH.[1]
The final choice of method should be based on a thorough evaluation of the specific sample and its impurity profile. Regardless of the method chosen, a comprehensive validation study following ICH Q2(R1) guidelines is mandatory to ensure the reliability and accuracy of the results.[1][2][3][4] This rigorous approach to method development and validation is fundamental to guaranteeing the quality of this compound and, consequently, the safety and efficacy of the pharmaceutical products in which it is used.
References
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Routes of 2-(4-Methoxyphenoxy)ethylamine
Introduction
2-(4-Methoxyphenoxy)ethylamine is a key intermediate in the synthesis of several pharmacologically active molecules. Its structural motif, featuring a phenoxy ethylamine backbone, is present in a variety of compounds with diverse biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth, comparative analysis of three principal synthetic routes to this compound: the classical Williamson Ether Synthesis coupled with a Gabriel Synthesis, the versatile Mitsunobu Reaction, and a streamlined Reductive Amination pathway. Each route is evaluated based on its chemical principles, experimental protocol, and key performance indicators to assist researchers in selecting the most appropriate method for their specific needs.
Route 1: Williamson Ether Synthesis and Gabriel Synthesis
This classical two-step approach is a reliable and well-established method for the preparation of primary amines from phenols. The synthesis first involves the formation of an ether linkage via the Williamson ether synthesis, followed by the introduction of the amine functionality using the Gabriel synthesis.
Causality of Experimental Choices
The Williamson ether synthesis is a robust S(_N)2 reaction where a phenoxide nucleophile displaces a halide from an alkyl halide.[1] The choice of a strong base, such as sodium hydroxide or potassium carbonate, is crucial to deprotonate the weakly acidic 4-methoxyphenol, thereby generating the more nucleophilic phenoxide. 1,2-dibromoethane is a cost-effective and readily available electrophile. The subsequent Gabriel synthesis provides a controlled method for introducing a primary amine, avoiding the over-alkylation often observed when using ammonia directly.[2] Phthalimide's nitrogen is sufficiently acidic to be deprotonated, forming a potent nucleophile that reacts with the previously synthesized bromo-intermediate. The final hydrazinolysis step cleaves the phthalimide group to release the desired primary amine.[2]
Synthetic Pathway
References
Abstract
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents. A subtle but profound structural modification—the insertion of an ether linkage between the phenyl ring and the ethylamine side chain—creates the phenoxyethylamine class of compounds. This guide provides a comparative analysis of the biological activity of 2-(4-Methoxyphenoxy)ethylamine against its better-understood phenethylamine relatives. By examining structure-activity relationships (SAR) and leveraging data from key structural analogs, we predict the pharmacological profile of this compound and outline rigorous experimental workflows for its empirical characterization. This document serves as a technical resource for researchers in pharmacology and drug development, offering insights into the critical impact of the phenoxy-ether bond on receptor interaction and biological function.
Introduction: The Primacy of the Phenethylamine Scaffold
The β-phenylethylamine structure is the parent framework for a vast array of biologically active molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine) and a wide range of psychoactive substances.[1] Modifications to this core structure—substitutions on the aromatic ring, the alpha- or beta-carbons, or the terminal amino group—dramatically influence a compound's potency, receptor selectivity, and mechanism of action.[2][3] Agonists for the serotonin 5-HT2A receptor, for example, are often categorized into three structural groups: phenethylamines, tryptamines, and ergolines.[3] The phenethylamine class, in particular, has been extensively studied, revealing that substitutions at the 2, 4, and 5 positions of the phenyl ring are critical for 5-HT2A receptor affinity and activation.[4][5]
This guide focuses on a key structural question: What is the functional consequence of inserting an oxygen atom to form a phenoxyethylamine? We will use this compound as our primary subject and compare its predicted activity to well-characterized phenethylamines to illustrate this pivotal structural-functional relationship.
Caption: Core structure of β-phenylethylamine highlighting sites for molecular modification.
The Phenoxyethylamine Moiety: Impact of the Ether Linkage
The defining feature of this compound is the oxygen atom bridging the aromatic ring and the ethylamine side chain. This modification introduces several critical changes relative to a comparable phenethylamine:
-
Conformational Flexibility: The C-O-C ether bond introduces different bond angles and rotational freedom compared to a C-C bond, altering the spatial relationship between the aromatic ring and the nitrogen atom. This can fundamentally disrupt the optimal pharmacophore for receptor binding.
-
Electronic Properties: The electron-rich oxygen atom alters the electronic distribution of the molecule, potentially affecting its polarity and hydrogen bonding capacity.
-
Metabolic Stability: Ether linkages can be targets for metabolic enzymes (e.g., O-dealkylation), potentially leading to a different metabolic profile and duration of action compared to their phenethylamine counterparts.
The most telling evidence for the impact of this ether linkage comes from a direct comparison of the potent psychedelic phenethylamine, mescaline (3,4,5-trimethoxyphenethylamine), with its phenoxyethylamine analog, 2-(3,4,5-trimethoxyphenoxy)ethylamine. While mescaline is active at doses around 100-400 mg, its phenoxy- counterpart was found to be completely inactive in humans at oral doses up to 300 mg.[6] This stark difference strongly suggests that the ether linkage abolishes the compound's ability to effectively engage the requisite CNS receptors, primarily the 5-HT2A receptor.
Comparative Analysis of Predicted Receptor Binding Profiles
Based on the profound inactivity of the mescaline analog, we can extrapolate a predicted receptor binding profile for this compound. Phenethylamines with methoxy substitutions, such as the 2C-X series, are known to bind with moderate to high affinity to serotonin receptors, particularly 5-HT2A and 5-HT2C, and to the trace amine-associated receptor 1 (TAAR1).[4][5] However, the introduction of the phenoxy-ether linkage is expected to dramatically reduce or eliminate these interactions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Phenethylamines and Predicted Profile for this compound
| Compound | Class | 5-HT2A Affinity (Ki) | 5-HT2C Affinity (Ki) | 5-HT1A Affinity (Ki) | TAAR1 Affinity (Ki) | Reference(s) |
| 2C-O-4 (2,5-dimethoxy-4-butoxy-phenethylamine) | Phenethylamine | 8 nM | 18 nM | 2700 nM | 21 nM | [4][5] |
| 2C-O (2,5-dimethoxy-4-methoxy-phenethylamine) | Phenethylamine | 1700 nM | 3000 nM | >10000 nM | 410 nM | [4] |
| Mescaline (3,4,5-trimethoxy-phenethylamine) | Phenethylamine | Moderate Agonist | Moderate Agonist | Low Affinity | Moderate Agonist | [6] |
| 2-(3,4,5-trimethoxyphenoxy)ethylamine | Phenoxyethylamine | Inactive / Negligible | Inactive / Negligible | Inactive / Negligible | Inactive / Negligible | [6] |
| This compound | Phenoxyethylamine | Predicted: >10,000 nM | Predicted: >10,000 nM | Predicted: >10,000 nM | Predicted: >10,000 nM | (Hypothesized) |
Note: Data for Mescaline is qualitative based on its known pharmacology. The profile for this compound is a prediction based on the inactivity of its structural analog.
This comparative data strongly supports the hypothesis that this compound is unlikely to exhibit significant affinity for the key monoamine receptors typically targeted by related phenethylamines.
Experimental Workflows for Empirical Characterization
To empirically validate the predicted biological inactivity, a systematic, multi-tiered experimental approach is required. The following protocols represent a self-validating system, progressing from high-throughput in vitro screening to targeted in vivo assessment.
Workflow 1: In Vitro Receptor Profiling
The initial step is to quantify the compound's interaction with a panel of relevant CNS receptors. This provides direct evidence of binding (or lack thereof) and functional activity.
Caption: Systematic workflow for in vitro binding and functional assays.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A, 5-HT2C, and TAAR1 receptors.
-
Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. A high Ki value indicates low binding affinity. This is a gold-standard method for initial screening.[4][5]
-
Methodology:
-
Cell Culture: Use HEK293 cells stably transfected with the human receptor of interest (e.g., 5-HT2A).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction, which contains the receptors, via centrifugation.
-
Assay Setup: In a 96-well plate, combine receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand. The membranes with bound ligand are trapped on the filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value.
-
Workflow 2: In Vivo Behavioral Assessment
Should any unexpected in vitro activity be observed, an in vivo assay is necessary to determine if the compound has a functional effect in a living system. The head-twitch response (HTR) in mice is a highly specific behavioral proxy for 5-HT2A receptor activation.[7]
Protocol 2: Head-Twitch Response (HTR) Assay
-
Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.
-
Rationale: Agonism at the 5-HT2A receptor reliably elicits a rapid, reflexive head shake in rodents. The frequency of these twitches correlates directly with receptor activation. Its high predictive validity makes it an essential tool for characterizing potential serotonergic compounds.[7]
-
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment to reduce stress-induced artifacts.
-
Compound Administration: Administer this compound via intraperitoneal (IP) or oral (PO) gavage at a range of doses (e.g., 1, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., a known 2C-X compound).
-
Observation Period: Immediately after administration, place each mouse in an individual observation chamber. Record the number of head twitches over a 30-60 minute period.
-
Blinding: The experimenter scoring the behavior must be blind to the treatment conditions to prevent bias.
-
Data Analysis: Compare the mean number of head twitches in the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in HTR indicates 5-HT2A agonist activity.
-
Discussion and Future Directions
The available evidence from structurally related analogs strongly indicates that this compound is unlikely to possess significant biological activity at the classic CNS monoamine receptors targeted by its phenethylamine cousins. The insertion of the phenoxy-ether linkage appears to be a "molecular switch" that turns off the compound's ability to adopt the correct conformation for receptor binding and activation, as demonstrated by the inactivity of 2-(3,4,5-trimethoxyphenoxy)ethylamine.[6]
Therefore, the primary value of this compound in a pharmacological context may not be as a direct therapeutic agent, but rather as:
-
A negative control in SAR studies to confirm the importance of the direct phenyl-ethyl linkage.
-
A synthetic intermediate or building block for more complex molecules, where the phenoxyethylamine core is used for its chemical properties rather than its biological activity. Indeed, the ortho-isomer, 2-(2-methoxyphenoxy)ethylamine, is a key intermediate in the synthesis of the beta-blocker Carvedilol.[8][9]
Future research should focus on the empirical validation outlined in Section 4 to formally confirm this predicted lack of activity. Such a "null result" is scientifically valuable, as it refines our understanding of the strict structural requirements for ligand-receptor interactions within the phenethylamine pharmacopeia.
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A Guide to the Orthogonal Confirmation of Synthesized 2-(4-Methoxyphenoxy)ethylamine Against a Certified Reference Standard
Abstract
In pharmaceutical research and development, the unequivocal confirmation of a synthesized active pharmaceutical ingredient's (API) identity is a cornerstone of regulatory compliance and drug safety. This guide provides a comprehensive, in-depth comparison of a newly synthesized batch of 2-(4-Methoxyphenoxy)ethylamine with a certified reference standard (CRS). By employing a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—we demonstrate a robust, self-validating workflow for identity and purity confirmation. This document details the experimental protocols, presents comparative data, and explains the scientific rationale behind using a multi-faceted analytical approach, in alignment with international regulatory guidelines.
Introduction: The Imperative of Identity Confirmation
The synthesis of any new chemical entity intended for pharmaceutical use culminates in a critical validation step: proving that the synthesized molecule is, in fact, the intended molecule, free from significant impurities. This process is not merely an academic exercise; it is a fundamental requirement mandated by regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The use of a Certified Reference Standard (CRS) is the bedrock of this process. A CRS is a highly characterized and purified material that serves as a benchmark against which a newly synthesized batch can be compared.[1]
The core principle guiding this validation is orthogonality . An orthogonal analytical approach uses multiple, independent methods to analyze a sample.[2] Each method relies on different physicochemical principles to separate or characterize the molecule.[2][3] For instance, chromatography separates based on partitioning behavior, while mass spectrometry separates based on mass-to-charge ratio, and spectroscopy probes the molecule's interaction with electromagnetic radiation.[4][5][6] If a synthesized compound behaves identically to the CRS across a range of orthogonal techniques, it provides a high degree of confidence in its identity and purity.[7] This guide will walk through this orthogonal validation process for this compound, a key intermediate in the synthesis of various pharmaceutical agents.
Experimental Design: A Multi-Pronged Approach
To ensure a robust and unbiased comparison, a systematic workflow is essential. Our approach involves the in-house synthesis of this compound, followed by a head-to-head comparison with a commercially procured, certified reference standard.
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Overall experimental workflow for identity confirmation."
Synthesis of this compound
While numerous synthetic routes exist, a common laboratory-scale synthesis involves the Williamson ether synthesis followed by reduction or another amine-forming reaction. For the purpose of this guide, a representative synthesis was performed. The final product was purified via column chromatography to yield a white solid.
Certified Reference Standard (CRS)
A CRS for this compound (Purity ≥ 99.5%) was procured from a reputable supplier.[8][9][10] These standards are produced under stringent quality management systems, such as ISO 17034, and come with a comprehensive Certificate of Analysis (CoA) detailing their characterization and purity.[10]
Orthogonal Analytical Methodologies
The selection of analytical techniques was guided by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation of analytical procedures.[11][12] Our chosen methods provide orthogonal data points on the compound's chromatographic behavior, mass, and molecular structure.
dot graph G { layout=neato; graph [bgcolor="#F1F3F4", size="7.6,5"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Logical diagram of orthogonal validation principles."
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][13][14] The time it takes for a compound to travel through the column (retention time, tR) is a characteristic property under specific conditions.
Experimental Protocol: HPLC Analysis
-
System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 225 nm.
-
Sample Preparation: Both the synthesized sample and the CRS were dissolved in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[15] After separation by LC, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.[16][17] This provides the molecular weight of the compound and, through fragmentation, clues about its structure.[5][18]
Experimental Protocol: LC-MS Analysis
-
LC System: Waters ACQUITY UPLC H-Class.
-
MS System: Waters SQ Detector 2 (Single Quadrupole).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Chromatography: The same LC method as described in Section 3.1 was used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular structure, including the chemical environment of each atom and how they are connected. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) are unique for a given molecular structure.
Experimental Protocol: NMR Analysis
-
Instrument: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Concentration: ~10 mg of sample in 0.7 mL of solvent.
-
¹H NMR: 16 scans, relaxation delay of 1.0 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2.0 s.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate (stretch, bend). The specific frequencies of absorbed radiation correspond to the types of chemical bonds and functional groups present in the molecule, providing a molecular "fingerprint".[6][19]
Experimental Protocol: FTIR Analysis
-
Instrument: Thermo Scientific Nicolet iS5 FTIR Spectrometer with iD7 ATR accessory.
-
Method: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans.
-
Sample Preparation: A small amount of solid sample was placed directly on the ATR crystal.
Results: A Comparative Data Analysis
The data obtained from the analysis of the synthesized this compound was compared directly against the data from the Certified Reference Standard.
Chromatographic Identity (HPLC)
Both the synthesized sample and the CRS exhibited a single major peak with identical retention times. The peak purity analysis via DAD confirmed the homogeneity of the main peak in both samples.
| Sample | Retention Time (t_R) (min) | Purity (%) |
| Synthesized Sample | 8.54 | 99.8 |
| Reference Standard (CRS) | 8.54 | 99.9 |
The congruence in retention time strongly suggests that the two compounds have identical chromatographic behavior under these conditions.
Mass Identity (LC-MS)
The mass spectra for both samples were identical. The molecular formula of this compound is C₉H₁₃NO₂, with a monoisotopic mass of 167.09 Da.
| Sample | Observed [M+H]⁺ (m/z) | Interpretation |
| Synthesized Sample | 168.1 | Consistent with protonated molecule |
| Reference Standard (CRS) | 168.1 | Consistent with protonated molecule |
The detection of the correct protonated molecular ion ([M+H]⁺) at m/z 168.1 for both samples confirms that they share the same molecular weight.
Structural Identity (NMR Spectroscopy)
The ¹H and ¹³C NMR spectra of the synthesized material were superimposable with those of the CRS. The observed chemical shifts and coupling patterns are consistent with the structure of this compound.
Table 3: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Synthesized Sample | CRS |
|---|---|---|---|---|---|
| 6.84 | d, J=9.0 Hz | 2H | Ar-H (ortho to OMe) | 6.84 | 6.84 |
| 6.80 | d, J=9.0 Hz | 2H | Ar-H (ortho to OCH₂) | 6.80 | 6.80 |
| 3.95 | t, J=5.1 Hz | 2H | O-CH₂ -CH₂-NH₂ | 3.95 | 3.95 |
| 3.77 | s | 3H | O-CH₃ | 3.77 | 3.77 |
| 3.03 | t, J=5.1 Hz | 2H | O-CH₂-CH₂ -NH₂ | 3.03 | 3.03 |
| 1.55 | br s | 2H | NH₂ | 1.55 | 1.55 |
Table 4: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Synthesized Sample | CRS |
|---|---|---|---|
| 154.0 | Ar-C -OMe | 154.0 | 154.0 |
| 152.9 | Ar-C -OCH₂ | 152.9 | 152.9 |
| 115.6 | Ar-C H (ortho to OMe) | 115.6 | 115.6 |
| 114.7 | Ar-C H (ortho to OCH₂) | 114.7 | 114.7 |
| 68.3 | O-C H₂-CH₂-NH₂ | 68.3 | 68.3 |
| 55.8 | O-C H₃ | 55.8 | 55.8 |
| 41.8 | O-CH₂-C H₂-NH₂ | 41.8 | 41.8 |
The perfect alignment of every signal in both the proton and carbon spectra provides powerful, unambiguous evidence of identical molecular structure.
Functional Group Identity (FTIR Spectroscopy)
The FTIR spectra of both the synthesized sample and the CRS were identical, displaying the characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Medium, Broad | N-H stretch (primary amine) |
| 3005-2850 | Medium | C-H stretch (aromatic & aliphatic) |
| 1508 | Strong | C=C stretch (aromatic ring) |
| 1230 | Strong | C-O-C stretch (aryl ether) |
| 1035 | Strong | C-O stretch (methoxy) |
| 825 | Strong | C-H bend (para-disubstituted ring) |
The matching "fingerprint" region and identical functional group absorptions confirm that the same covalent bonds and structural motifs are present in both samples.[20][21]
Discussion and Conclusion
The comprehensive analysis presented in this guide demonstrates the power and necessity of an orthogonal approach to chemical identity confirmation. Each analytical technique provided a unique and independent piece of evidence.
-
HPLC confirmed that the synthesized material and the CRS have identical polarity and hydrodynamic volume, resulting in the same retention time.
-
LC-MS confirmed that both samples have the same molecular weight.
-
NMR Spectroscopy provided a detailed atomic-level map of the molecular structure, confirming that the connectivity of atoms in the synthesized material is identical to the CRS.
-
FTIR Spectroscopy confirmed that both samples possess the same functional groups and overall bond structure.
The complete agreement of the data from these four orthogonal methods provides unequivocal proof that the synthesized this compound is identical in structure and comparable in purity to the certified reference standard. This rigorous, multi-faceted validation is essential for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final drug products, forming a critical part of the data package for regulatory submission.
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A Senior Application Scientist's Guide to Benchmarking 2-(4-Methoxyphenoxy)ethylamine as a Precursor in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, purity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 2-(4-Methoxyphenoxy)ethylamine, a key precursor in the synthesis of various pharmaceutical compounds. We will objectively benchmark its performance against a significant alternative, 2-(2-ethoxyphenoxy)ethylamine, with a particular focus on their application in the synthesis of Tamsulosin, a widely used medication for the treatment of benign prostatic hyperplasia.[1] This analysis is supported by experimental data from peer-reviewed literature and patents to provide a comprehensive understanding of their respective merits and drawbacks.
Introduction to Phenoxyethylamine Precursors
Phenoxyethylamine derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. Their structural motif, characterized by a phenoxy group linked to an ethylamine side chain, is a common feature in many pharmaceuticals. The nature and position of substituents on the phenyl ring, as well as the ether linkage, can significantly influence the reactivity of the amine group and the overall properties of the final drug molecule.
In this guide, we will focus on two closely related phenoxyethylamine precursors:
-
This compound (1): The primary subject of our investigation.
-
2-(2-Ethoxyphenoxy)ethylamine (2): A well-established alternative, particularly in the synthesis of Tamsulosin.[2]
We will evaluate these precursors based on their physicochemical properties, synthetic accessibility, and performance in the context of a well-documented synthetic pathway.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a precursor are fundamental to its handling, reactivity, and incorporation into a synthetic workflow. Below is a comparison of the key physicochemical properties of this compound and its 2-ethoxy analogue.
| Property | This compound (1) | 2-(2-Ethoxyphenoxy)ethylamine (2) | Reference(s) |
| CAS Number | 50800-92-5 | 6781-17-5 | [3] |
| Molecular Formula | C₉H₁₃NO₂ | C₁₀H₁₅NO₂ | [3][4] |
| Molecular Weight | 167.21 g/mol | 181.23 g/mol | [3][4] |
| Appearance | Solid | Liquid or Solid (depending on purity and temperature) | [5] |
| Boiling Point | Not readily available | ~260-280°C | [5] |
| Melting Point | 38-40°C | Not specified, can be solid | [5] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, slightly soluble in water | [5] |
The difference in the position of the alkoxy group (para- vs. ortho-) and the nature of the alkyl group (methyl vs. ethyl) can influence the precursor's reactivity and the potential for side reactions. The solid nature of this compound at room temperature may offer advantages in terms of handling and storage compared to a liquid or low-melting solid.
Synthesis of the Precursors: Accessibility and Efficiency
The ease and efficiency of precursor synthesis are critical factors for its large-scale application in pharmaceutical manufacturing. Here, we outline a representative synthetic approach for a closely related analogue, 2-(2-Methoxyphenoxy)ethylamine, as a proxy for understanding the synthesis of these types of molecules.
A one-pot synthesis for 2-(2-Methoxyphenoxy)ethylamine has been reported with a good yield and high purity.[6] This method involves the reaction of guaiacol, urea, and ethanolamine in the presence of potassium hydroxide.
Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)ethylamine [6]
-
To a 250ml single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (0.56 g, 0.01 mol), and 50ml of mesitylene.
-
Heat the mixture with stirring from 120°C to 170°C at a rate of 10°C per hour.
-
Maintain the temperature at 170°C for 15 hours.
-
Add ethylenediamine (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.
-
Cool the reaction mixture and add 50ml of water to dissolve the product.
-
Adjust the pH to 2 with concentrated hydrochloric acid and filter.
-
Wash the aqueous layer with 50ml of chloroform.
-
Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.
-
Extract the product with 50ml of chloroform.
-
Distill the chloroform under reduced pressure to obtain the final product.
This one-pot procedure for a similar precursor suggests that this compound can likely be synthesized through a comparable and efficient route.
Performance Benchmark: Synthesis of Tamsulosin
Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy.[1] Its synthesis provides an excellent platform for comparing the performance of our target precursors. The key step in many synthetic routes is the coupling of the phenoxyethylamine moiety with a sulfonamide intermediate.
Synthetic Workflow for Tamsulosin
The general synthetic approach involves the reductive amination of a ketone with the respective phenoxyethylamine precursor. This reaction is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and selectivity.[7][8]
Caption: General synthetic workflow for Tamsulosin using phenoxyethylamine precursors.
Experimental Protocol: Reductive Amination for Tamsulosin Synthesis
The following is a representative protocol for the reductive amination step in the synthesis of Tamsulosin, adapted from the literature.[9]
-
In a reaction vessel, dissolve 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (1 equivalent) and the respective phenoxyethylamine precursor (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of sodium acetate.
-
Heat the mixture to reflux for approximately 1 hour to facilitate imine formation.
-
Cool the reaction mixture and add a suitable reducing agent, such as sodium borohydride or formic acid/triethylamine, portion-wise.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC or HPLC).
-
Perform an aqueous workup to quench the reaction and remove inorganic byproducts.
-
Extract the product with an organic solvent (e.g., methyl isobutyl ketone).
-
Purify the crude product by crystallization or column chromatography to obtain Tamsulosin.
Comparative Performance Data
While a direct head-to-head comparison under identical conditions is not available in the literature, we can collate and analyze data from various sources to provide a performance benchmark.
Table 1: Performance Data for 2-(2-Ethoxyphenoxy)ethylamine in Tamsulosin Synthesis
| Step | Reactants | Reagents & Conditions | Yield | Purity | Reference |
| Final Product Formation & Purification | Tamsulosin base | Methanol, Hydrochloric acid | 65.2% | >99.85% (HPLC) | [10] |
| Purification of Tamsulosin HCl | Crude Tamsulosin HCl | Methanol | - | 99.70% (HPLC) | [2] |
| Overall Yield (Chemoenzymatic Route) | Ketone precursor and 2-(2-ethoxyphenoxy)ethylamine | Multi-step enzymatic and chemical synthesis | 49% | High (enantiopure) | [11] |
Table 2: Plausible Performance of this compound in Tamsulosin Synthesis
| Step | Reactants | Reagents & Conditions | Expected Yield | Expected Purity | Rationale/Reference |
| Reductive Amination | Sulfonamide ketone, this compound | NaBH₄ or other reducing agents | Good to excellent | High | Based on standard reductive amination protocols[7][8] and the high yields observed with the 2-ethoxy analogue.[10] |
| Final Product Formation & Purification | Tamsulosin analogue base | Methanol, Hydrochloric acid | High | High | The purification of the final hydrochloride salt is a robust method for achieving high purity.[2] |
Analysis of Performance
-
Yield: The reported yields for the synthesis of Tamsulosin using 2-(2-ethoxyphenoxy)ethylamine are generally good, with a 65.2% yield reported for the final step and a 49% overall yield in a chemoenzymatic route.[10][11] It is reasonable to expect that the use of this compound would result in comparable yields under optimized conditions, given the similar reactivity of the amine group.
-
Purity: High purity levels (>99.5%) are achievable for Tamsulosin hydrochloride, which is a critical requirement for an active pharmaceutical ingredient.[2][10] The choice of precursor is not expected to significantly impact the final purity, as purification methods are well-established.
-
Reaction Conditions: The reductive amination reaction is typically carried out under mild conditions, making it a favorable process for industrial-scale synthesis.[7][8] The choice between the two precursors is unlikely to necessitate drastic changes in the reaction conditions.
-
Side Products: A potential advantage of using an optically active secondary amine as a precursor is the avoidance of side reactions.[10] In the context of primary amines like our target precursors, the formation of dialkylated byproducts is a possibility that needs to be controlled through careful optimization of reaction stoichiometry and conditions.[12]
Conclusion
Both this compound and 2-(2-ethoxyphenoxy)ethylamine are viable and effective precursors for the synthesis of pharmaceutical compounds like Tamsulosin. The choice between them may depend on several factors, including:
-
Availability and Cost: The precursor that can be synthesized more economically and is readily available will be preferred for large-scale manufacturing.
-
Specific Synthetic Route: The optimal precursor may vary depending on the specific synthetic strategy and the nature of other intermediates.
-
Intellectual Property: Existing patents on synthetic routes may influence the choice of precursor.
Based on the available data, this compound presents itself as a strong candidate for use in pharmaceutical synthesis. Its performance is expected to be comparable to the well-established 2-(2-ethoxyphenoxy)ethylamine. Further direct comparative studies under identical conditions would be beneficial to definitively establish the superior precursor for specific applications.
This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions when selecting phenoxyethylamine precursors. The provided experimental protocols and comparative data serve as a valuable resource for the design and optimization of synthetic routes for important pharmaceutical agents.
References
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Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. [Link]
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de Prado, P., et al. (2023). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. [Link]
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Molkem. (n.d.). 2-(2-Ethoxyphenoxy)-Ethylamine Mesylate | Intermediate of Tamsulosin. [Link]
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Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine. PubChem Compound Database. [Link]
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Fukuyama, T., et al. (2000). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. [Link]
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Pharos. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. [Link]
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Douglas, C. J., et al. (2013). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 78(5), 2143–2149. [Link]
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IndiaMART. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. [Link]
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Chandrasekhar, S., et al. (2015). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 6(8), 4854-4858. [Link]
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Pinto, M., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Results for 2-(4-Methoxyphenoxy)ethylamine
This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-(4-Methoxyphenoxy)ethylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative analysis of multiple analytical techniques, offering supporting data, detailed protocols, and the rationale behind experimental choices to ensure robust and reliable results.
Introduction: The Imperative of Cross-Validation
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This compound, a key intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and accurate quantification and characterization. Cross-validation of analytical methods is the process of ensuring that a validated analytical procedure produces consistent and reliable results across different techniques, laboratories, or conditions.[1][2] This practice is not merely a procedural formality but a scientific necessity that underpins data integrity, regulatory compliance, and the successful transfer of analytical methods.[3]
This guide will compare four orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the analysis of this compound. We will explore the unique strengths of each method, present detailed experimental protocols, and provide a logical workflow for their synergistic use in a cross-validation program.
The principles discussed are grounded in internationally recognized standards, such as the ICH Q2(R1) guideline on the validation of analytical procedures, which provides a framework for assessing parameters like accuracy, precision, specificity, and robustness.[4][5][6]
A Unified Workflow for Method Cross-Validation
A successful cross-validation strategy involves a systematic comparison of results from two or more distinct analytical methods. The goal is to demonstrate concordance and ensure that any single method is not providing misleading information. The following workflow illustrates a typical process.
Caption: General workflow for cross-validating analytical methods.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for assay and purity analysis of non-volatile organic molecules like this compound due to its high resolution, reproducibility, and quantitative accuracy.
Causality of Method Choices: A reversed-phase C18 column is selected because it effectively retains the moderately polar analyte from a highly aqueous mobile phase, allowing for excellent separation from potential polar and non-polar impurities. The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase is critical; it protonates the primary amine of the analyte, preventing peak tailing by minimizing interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks suitable for accurate integration. UV detection at 225 nm is chosen as it corresponds to a strong absorbance maximum of the substituted benzene ring, providing high sensitivity.
Experimental Protocol: HPLC-UV Assay
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (40:60 v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to achieve a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same target concentration as the standard using the mobile phase as the diluent.
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area must be ≤ 2.0%.[7]
-
Analysis: Inject the standard and sample solutions in duplicate and calculate the assay based on the comparison of peak areas.
Performance Data (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | 0.85% |
| Limit of Quantitation (LOQ) | Report | 0.5 µg/mL |
| Specificity | No interference at analyte Rt | Peak is spectrally pure |
Gas Chromatography-Mass Spectrometry (GC-MS): Identity Confirmation and Volatile Impurity Profiling
GC-MS is an exceptionally powerful technique for confirming the identity of a compound and for detecting and identifying volatile or semi-volatile impurities.[8]
Causality of Method Choices: Direct analysis of primary amines like this compound by GC can be problematic due to their polarity, which leads to poor peak shape and potential interaction with the column. Therefore, derivatization is employed. Acylation with an agent like pentafluoropropionic anhydride (PFPA) is chosen because it replaces the active hydrogens on the amine with a non-polar, fluorinated group.[9][10] This dramatically improves volatility and thermal stability, resulting in sharp chromatographic peaks. The resulting derivative also yields a unique mass spectrum with a clear molecular ion and predictable fragmentation patterns, providing unequivocal structural confirmation.
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A Comparative Guide to Purity Determination of 2-(4-Methoxyphenoxy)ethylamine: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For an active pharmaceutical ingredient (API) or a key intermediate like 2-(4-Methoxyphenoxy)ethylamine, even minute impurities can significantly impact efficacy, safety, and stability. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this specific molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.
The Central Role of Purity in Pharmaceutical Sciences
The purity of a pharmaceutical compound is a critical quality attribute that directly influences its safety and therapeutic effect. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[1][2][3] For a molecule such as this compound, which contains reactive functional groups (amine and ether), potential impurities can arise from starting materials, by-products of synthesis, or degradation. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory necessity but a cornerstone of sound scientific practice.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity
Quantitative NMR has emerged as a powerful primary ratio method for determining the purity of organic compounds.[4][5] Unlike chromatographic techniques that often rely on reference standards of the impurities themselves, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure.[6] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.[6][7]
Advantages of qNMR for this compound Purity Assessment:
-
Absolute Quantification: Provides a direct measure of the mass fraction (purity) without the need for a specific reference standard of this compound.[5]
-
High Specificity: The high resolution of modern NMR spectrometers allows for the selective quantification of the target analyte even in the presence of structurally similar impurities.
-
Structural Confirmation: Simultaneously provides structural information, confirming the identity of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
Speed: Once the method is established, the analysis time per sample is relatively short.
Causality in qNMR Experimental Design
The reliability of a qNMR experiment hinges on a series of carefully considered parameters. Each choice is made to ensure the fundamental principles of quantitative analysis are upheld.
Experimental Protocol: qNMR Purity of this compound
This protocol is designed to provide a robust and accurate determination of the absolute purity of this compound.
1. Selection of Internal Standard and Solvent:
-
Internal Standard: Maleic acid is chosen as the internal standard. It is a certified reference material (CRM) with high purity, is stable, and has a simple 1H NMR spectrum with a singlet in a region that does not overlap with the analyte signals.[8] Its solubility in DMSO-d6 is also compatible with the analyte.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the deuterated solvent due to its excellent solvating power for both the analyte and the internal standard, and its relatively simple residual solvent signal.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.75 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Nucleus: 1H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30° - A smaller flip angle is used to ensure a shorter relaxation time and allow for a shorter overall experiment time while maintaining quantitative accuracy.
-
Relaxation Delay (d1): 60 seconds. This is a critical parameter and should be at least 5 times the longest T1 relaxation time of any proton being quantified to ensure full relaxation and accurate integration.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[7]
-
Temperature: 298 K, with temperature regulation.
4. Data Processing and Purity Calculation:
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy group singlet) and the singlet of maleic acid.
-
Calculate the purity using the following equation:[5]
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Chromatographic Techniques: The Workhorses of Purity Analysis
HPLC and GC-MS are well-established and widely used techniques for purity determination in the pharmaceutical industry. They excel at separating complex mixtures and detecting impurities at very low levels.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly well-suited for non-volatile and thermally labile compounds like this compound. Purity is typically determined by area percentage, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm and 275 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
3. Data Analysis:
-
The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[9] GC-MS provides excellent separation efficiency and the mass spectrometer allows for the identification of unknown impurities.[10]
1. Derivatization:
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Purity is estimated by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra with library databases (e.g., NIST).[2]
Comparative Performance Analysis
The choice of an analytical method for purity determination should be based on a thorough evaluation of its performance characteristics for the specific application.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. | Separation based on volatility and boiling point, followed by mass-to-charge ratio detection. |
| Quantification | Absolute (with internal standard).[5] | Relative (area percent) or absolute (with reference standards for each impurity). | Relative (area percent) or absolute (with reference standards). |
| Reference Standard | Requires a certified internal standard of a different compound. | Ideally requires reference standards for the main component and all impurities for accurate quantification. | Requires reference standards for accurate quantification. |
| Sensitivity | Lower than chromatographic methods. | High, capable of detecting impurities at low levels. | Very high, especially with selected ion monitoring (SIM). |
| Specificity | High, based on unique chemical shifts. | Dependent on chromatographic resolution. | High, combining retention time and mass spectral data. |
| Sample Preparation | Simple dissolution. | Can involve dissolution and filtration. | May require derivatization for non-volatile compounds.[9] |
| Analysis Time | Relatively fast per sample once the method is set up. | Moderate, depending on the gradient length. | Moderate, depending on the temperature program. |
| Structural Info | Yes, provides full structural confirmation. | No, retention time is not a definitive identifier. | Yes, mass spectrum provides fragmentation patterns for identification.[10] |
| Validation | Method validation is required as per ICH/USP guidelines. | Extensive validation is required as per ICH/USP guidelines.[1][2][3] | Extensive validation is required as per ICH/USP guidelines. |
Decision-Making Framework for Method Selection
The selection of the most appropriate method for purity determination of this compound depends on several factors, including the stage of drug development, the information required, and the available resources.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity determination of this compound, a multi-faceted approach is often the most prudent. qNMR stands out as a powerful tool for obtaining a rapid and accurate absolute purity value, which is invaluable for the certification of reference materials and for routine quality control where the synthesis of impurity standards is not feasible. Its ability to provide structural confirmation in the same experiment is a significant advantage.
HPLC remains the gold standard for the routine separation and quantification of non-volatile impurities, offering excellent sensitivity and robustness. GC-MS is the method of choice for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.
References
-
BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01. [Link]
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ICH. (2022). Validation of Analytical Procedures Q2(R2). [Link]
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ICH. (2022). Analytical Procedure Development Q14. [Link]
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U.S. Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
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European Pharmacopoeia. 2.2.33. Nuclear Magnetic Resonance Spectrometry. [Link]
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JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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Smithers. A Brief Guide to GC-MS Analysis Services. [Link]
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Mestrelab Research. (2016). qNMR Purity Recipe Book (3 – Data Processing). [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Wu, A. H. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 49(5), 775-784. [Link]
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. [Link]
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University of Durham. Quantitative NMR Spectroscopy. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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Purity by Absolute qNMR Instructions. [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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A Comparative Guide to the Synthesis of 2-(4-Methoxyphenoxy)ethylamine: An Evaluation of Efficacy in Key Synthetic Protocols
Introduction
2-(4-Methoxyphenoxy)ethylamine is a valuable primary amine that serves as a key building block in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a phenoxy ether linkage and a primary amine, makes it a versatile intermediate for introducing the 4-methoxyphenoxy ethyl moiety. While this compound is commercially available, its efficient in-house synthesis is often required for process development and cost management in research and manufacturing settings.
This guide provides an in-depth comparison of two robust and widely applicable synthetic strategies for the preparation of this compound. It is important to note that while numerous patents and articles describe the synthesis of its isomer, 2-(2-methoxyphenoxy)ethylamine (an intermediate for pharmaceuticals like Tamsulosin and Carvedilol), detailed side-by-side comparative studies for the 4-methoxy isomer are less prevalent in the accessible literature.[1][2][3] Therefore, this guide is built upon established and reliable synthetic methodologies—namely the Gabriel synthesis and nitrile reduction pathways—to provide a foundational understanding for researchers. The experimental data presented is based on typical outcomes for these reaction classes, offering a predictive comparison of their efficacy.
Protocol I: Williamson Ether Synthesis followed by Gabriel Synthesis
This classical approach is renowned for its reliability in producing primary amines while avoiding the common issue of over-alkylation that plagues direct amination with alkyl halides.[4][5][6] The strategy involves two main stages: first, the formation of an ether linkage, and second, the introduction of the amine group using a protected nitrogen source.
Causality and Experimental Choices
The Gabriel synthesis employs potassium phthalimide as an ammonia surrogate. The phthalimide's nitrogen is rendered non-nucleophilic after the initial alkylation due to the electron-withdrawing effects of the adjacent carbonyl groups, thus cleanly preventing the formation of secondary or tertiary amine byproducts.[4][6] The subsequent cleavage of the N-alkylated phthalimide, typically with hydrazine, is an efficient method to release the desired primary amine.[7]
The initial etherification is a standard Williamson ether synthesis, which proceeds via an SN2 mechanism.[8][9][10] The use of a polar aprotic solvent like DMF or acetonitrile facilitates this reaction by solvating the cation of the base without hydrogen bonding to the nucleophilic phenoxide.
Experimental Protocol: Two-Step Synthesis via Gabriel Pathway
Step 1: Synthesis of 2-(4-methoxyphenoxy)ethyl bromide
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 1,2-dibromoethane (3.0 eq) to the mixture. Using an excess of the dibromoethane minimizes the formation of the bis-ether byproduct.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to yield 2-(4-methoxyphenoxy)ethyl bromide as a clear oil.
Step 2: Synthesis of this compound
-
Dissolve the 2-(4-methoxyphenoxy)ethyl bromide (1.0 eq) in dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.[11]
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC until the starting bromide is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the N-(2-(4-methoxyphenoxy)ethyl)phthalimide. Filter the solid, wash with water, and dry.
-
Suspend the dried phthalimide intermediate in ethanol or methanol.
-
Add hydrazine hydrate (1.2-1.5 eq) and heat the mixture to reflux for 2-4 hours.[7] A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a strong base (e.g., 20% NaOH solution) to a pH > 12 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Workflow Diagram
Caption: Workflow for Protocol I via Gabriel Synthesis.
Protocol II: Williamson Ether Synthesis followed by Nitrile Reduction
This protocol also begins with a Williamson ether synthesis to form the C-O bond, but introduces the nitrogen functionality via a nitrile group, which is then reduced to the primary amine. This method is a strong alternative to the Gabriel synthesis, particularly when avoiding hydrazine is desirable.
Causality and Experimental Choices
The key intermediate in this pathway is (4-methoxyphenoxy)acetonitrile. The cyano group is a versatile functional group that can be efficiently reduced to a primary amine using various reducing agents.[2] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but require strictly anhydrous conditions and careful handling. Catalytic hydrogenation offers a milder alternative, although it may require specialized high-pressure equipment. Diborane (B₂H₆) is another effective reagent for this transformation.[1] The choice of reducing agent often depends on laboratory capabilities and substrate compatibility.
Experimental Protocol: Two-Step Synthesis via Nitrile Reduction
Step 1: Synthesis of (4-methoxyphenoxy)acetonitrile
-
In a reaction vessel, dissolve 4-methoxyphenol (1.0 eq) and chloroacetonitrile (1.1 eq) in a polar aprotic solvent like acetone or DMF.
-
Add a base, such as powdered potassium carbonate (K₂CO₃, 1.5 eq), to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (4-methoxyphenoxy)acetonitrile as a solid.
Step 2: Reduction of (4-methoxyphenoxy)acetonitrile to this compound
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add LiAlH₄ (1.5-2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (4-methoxyphenoxy)acetonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Method B: Using Catalytic Hydrogenation
-
Dissolve (4-methoxyphenoxy)acetonitrile (1.0 eq) in a solvent such as ethanol or methanol, often with a small amount of ammonia to prevent secondary amine formation.
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-500 psi) and heat as required.
-
Maintain the reaction with vigorous stirring until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired amine.
Workflow Diagram
Caption: Workflow for Protocol II via Nitrile Reduction.
Efficacy Comparison
| Parameter | Protocol I: Gabriel Synthesis Pathway | Protocol II: Nitrile Reduction Pathway | Rationale |
| Overall Yield | Good to Very Good (Typically 65-80%) | Good to Excellent (Typically 70-90%) | Nitrile reduction is often very high-yielding. The Gabriel synthesis can have losses during the cleavage and workup steps. |
| Purity of Final Product | High to Excellent | High to Excellent | Both methods generally produce clean products. The Gabriel synthesis specifically avoids over-alkylation, a major source of impurities.[4] |
| Reagent Safety & Handling | Moderate (Hydrazine is toxic) | Moderate to High Hazard (LiAlH₄ is pyrophoric and water-reactive; catalytic hydrogenation requires high-pressure equipment) | Protocol I avoids highly pyrophoric reagents. Protocol II's reagents require more specialized handling procedures and equipment. |
| Reaction Conditions | Moderate (Requires heating) | Varies (LiAlH₄ requires strict anhydrous conditions; hydrogenation requires pressure) | The Gabriel synthesis steps are generally straightforward to perform in standard laboratory glassware. |
| Versatility & Scalability | Very good; widely used in industry | Very good; catalytic hydrogenation is highly scalable. LiAlH₄ reduction can be challenging to scale. | Both routes are well-established. The choice for industrial scale-up might favor catalytic hydrogenation if the infrastructure is available. |
| Cost-Effectiveness | Moderate (Potassium phthalimide is an additional reagent cost) | Moderate (Cost depends heavily on the chosen reducing agent; catalysts can be expensive but are recyclable) | Reagent costs are comparable, but the need for specialized equipment in Protocol II could increase capital costs. |
Conclusion and Recommendations
Both the Gabriel synthesis and nitrile reduction pathways represent effective and reliable methods for the synthesis of this compound, each with distinct advantages and disadvantages.
Protocol II (Nitrile Reduction) often provides slightly higher overall yields. The catalytic hydrogenation variant is particularly attractive for its clean reaction profile and scalability, making it a strong candidate for larger-scale production, provided the necessary equipment is available. The LiAlH₄ route is excellent for lab-scale synthesis but demands rigorous adherence to safety protocols for handling pyrophoric reagents.
The ultimate choice of protocol will depend on the specific needs and capabilities of the laboratory, including scale, available equipment, safety infrastructure, and the chemist's familiarity with the techniques involved. For most research-scale applications, the Gabriel synthesis offers a robust and predictable outcome with more conventional laboratory techniques.
References
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Chegg. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. (2016). Available at: [Link]
-
Homework.Study.com. Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Available at: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
- Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
-
Organic Chemistry Portal. Gabriel Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. (2025). Available at: [Link]
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Chemistry LibreTexts. Gabriel Synthesis. (2023). Available at: [Link]
-
ACS Publications. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available at: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]
-
Chemistry Steps. The Gabriel Synthesis. Available at: [Link]
-
National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
- Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
-
Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. (2016). Available at: [Link]
-
ACS Publications. Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Available at: [Link]
-
PubChem. 2-(2-Methoxyphenoxy)ethyl amine. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenoxy)ethylamine
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest standards of safety and environmental stewardship. The handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, authoritative framework for the proper disposal of 2-(4-Methoxyphenoxy)ethylamine, a corrosive amine compound. The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact, reflecting the best practices in laboratory safety.
Hazard Identification and Essential Safety Data
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a corrosive material that can cause severe skin burns and eye damage upon contact[1]. Its disposal is not a matter of simple waste management but a critical safety procedure. Inhalation or ingestion can also lead to severe damage to delicate tissues[1]. Therefore, all handling and disposal operations must be predicated on a thorough understanding of its hazards.
For immediate reference, the key safety parameters for this compound are summarized below.
| Property | Information | Source |
| CAS Number | 50800-92-5 | [1] |
| Hazard Classification | Corrosive | [1] |
| Primary Health Hazards | Causes severe skin burns and eye damage | [1] |
| Required Personal Protective Equipment (PPE) | Chemical safety goggles (per OSHA 29 CFR 1910.133 or EN166), chemically resistant gloves, protective clothing | [1][2] |
| Known Incompatible Materials | Acids, Acid chlorides | [1] |
| Combustion Byproducts | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [1] |
| Transport Designation | AMINES, SOLID, CORROSIVE, N.O.S. (Not Otherwise Specified) | [1] |
The Regulatory Landscape: EPA and OSHA Compliance
The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment[3]. In the United States, two primary federal agencies govern these procedures:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management from generation to final disposal[3]. A core tenet of RCRA is the prohibition of disposing of hazardous chemicals, like this compound, via standard drains or municipal trash[1][3]. For academic institutions, the EPA provides alternative, more flexible regulations under Subpart K, which are designed to suit the unique nature of research laboratories[4][5].
-
Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards, including requirements for handling hazardous chemicals. This includes the use of appropriate PPE, employee training, and proper container management to prevent accidental exposure[3][6].
Compliance is not optional; improper chemical disposal can lead to severe penalties, including substantial fines and potential criminal charges[3][7].
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the routine disposal of this compound from the point of generation to its final collection.
Step 1: Waste Characterization
The moment unused this compound is designated for disposal, it becomes a regulated hazardous waste[7]. Due to its properties, it must be managed as a corrosive hazardous waste. It is crucial that trained professionals, rather than students or untrained personnel, make this determination[4].
Step 2: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure all required PPE is correctly worn. This is a non-negotiable step to prevent severe chemical burns.
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent any possibility of skin exposure[1].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator[1][2].
Step 3: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Incompatibility: Never mix this compound waste with incompatible materials, particularly acids or acid chlorides, which can cause violent reactions[1]. It should be stored separately from other waste streams like flammables or oxidizers[8].
-
Container Choice: The waste container must be chemically compatible, free from damage, and possess a secure, leak-proof screw cap[3][8]. Plastic containers are often preferred for their durability and resistance to corrosion[7].
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near its point of generation[7][8].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical constituents, including this compound[8].
-
Closure: The waste container must remain securely capped at all times, except when waste is actively being added[7][8].
-
Storage Limits: An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste. Once a container is full, it must be removed from the laboratory within three days[7][8]. Partially filled containers may remain in the SAA for up to one year[8].
Step 5: Scheduling Final Disposal
The final disposal must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company[7]. These entities are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations[9].
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated[10].
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don the full PPE as described in Section 3.
-
Contain and Clean:
-
Final Cleanup: Once the bulk of the material is collected, decontaminate the area as per your laboratory's specific protocols. All cleanup materials (absorbents, contaminated wipes, etc.) must be placed in the hazardous waste container.
-
Dispose: Seal the container and manage it as hazardous waste, arranging for pickup from your EH&S office.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a fundamental aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard recognition, regulatory awareness, proper handling protocols, and emergency preparedness, researchers can ensure they are protecting themselves, their colleagues, and the wider environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EH&S department for policies that may be unique to your location.
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- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
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- Safety Data Sheet for 2-(2-Methoxyphenoxy)ethylamine Hydrochloride. Santa Cruz Biotechnology.
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A Researcher's Guide to the Safe Handling of 2-(4-Methoxyphenoxy)ethylamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenoxy)ethylamine. Our focus is to empower you with the knowledge to not only use this compound safely but to understand the rationale behind each safety protocol. By moving beyond a simple checklist, we aim to build a deeply ingrained culture of safety in your laboratory.
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious and proactive approach to handling.[1] This guide is structured to provide a comprehensive operational plan, from initial preparation to final disposal, ensuring the well-being of all laboratory personnel.
Understanding the Risks: A Proactive Stance on Safety
This compound is classified as a corrosive material that can cause severe skin burns and eye damage upon contact.[1][2] Inhalation of its vapors or dust may lead to respiratory irritation, and ingestion can cause severe damage to the gastrointestinal tract.[1][3] Some data also suggests the potential for allergic skin reactions.[4][5] Given these hazards, a multi-faceted approach to personal protection is not just recommended, but essential.
The core principle of our safety protocol is to establish multiple barriers of protection. This includes engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).
Part 1: The Essential Armor - Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations of the causality behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause severe burns and potential allergic reactions. Always check the manufacturer's glove compatibility charts for specific breakthrough times. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient.[6] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[1][3] |
| Body Protection | A lab coat, chemically resistant apron, and closed-toe shoes. | To protect the skin from accidental spills and splashes. A chemically resistant apron provides an additional barrier over the torso. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when working outside of a certified chemical fume hood or when there is a risk of aerosol generation.[1][3] The specific cartridge type should be selected based on the potential for vapor or particulate exposure. |
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Lab Coat and Apron: Put on your lab coat, followed by a chemically resistant apron.
-
Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat and Apron: Remove your lab coat and apron, turning them inside out as you do so.
-
Respiratory Protection: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly after all PPE has been removed.
Part 2: Operational and Disposal Plans
A safe laboratory environment is maintained through well-defined operational and disposal procedures.
Operational Plan: A Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers, before you begin.
-
Don the appropriate PPE as outlined in Part 1.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., sand, vermiculite).[3]
-
Place the absorbed material into a suitable, labeled container for disposal.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[1][2] Do not empty it into drains or dispose of it with regular trash.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the contents and the appropriate hazard warnings.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[8]
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. This guide should be used in conjunction with your institution's specific safety policies and the most current Safety Data Sheet (SDS) for this compound.
References
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
